2-(1H-pyrazol-1-yl)pyridin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-pyrazol-1-ylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-3-1-4-10-8(7)12-6-2-5-11-12/h1-6H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJHIAMBSGGNIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(1H-pyrazol-1-yl)pyridin-3-amine chemical structure and properties
An In-Depth Technical Guide to 2-(1H-pyrazol-1-yl)pyridin-3-amine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details the compound's chemical structure, a robust synthetic pathway, its physicochemical and spectroscopic properties, and its potential applications as a versatile scaffold. The guide is structured to provide both foundational knowledge and practical, field-proven insights for scientists engaged in synthetic chemistry and drug discovery.
Introduction and Strategic Importance
This compound is a bifunctional heterocyclic molecule that incorporates two key pharmacophores: the pyrazole ring and the 3-aminopyridine moiety. The pyrazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[1] Aminopyrazole derivatives, in particular, are recognized as versatile frameworks in drug discovery, with applications as kinase inhibitors, anticancer, and anti-inflammatory agents.[2][3] The aminopyridine component is also critical, serving as a versatile synthetic handle and a key interaction domain in many biologically active compounds.
The strategic combination of these two rings in this compound creates a unique scaffold with a defined three-dimensional geometry, making it an attractive starting point for the development of targeted therapeutics. This guide elucidates the core chemical principles and methodologies required to synthesize, characterize, and utilize this valuable compound.
Chemical Identity and Structure
The foundational step in utilizing any chemical entity is a precise understanding of its structure and identifiers.
Chemical Structure
The molecule consists of a 1H-pyrazole ring linked at its N1 position to the C2 position of a pyridine ring, which is substituted with an amino group at the C3 position.
Figure 1: Chemical structure of this compound.
Key Identifier Information
Proper identification is critical for regulatory compliance, procurement, and literature searches. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 172784-50-8 | [4][5] |
| Molecular Formula | C₈H₈N₄ | [6] |
| Molecular Weight | 160.18 g/mol | [4][6] |
| IUPAC Name | This compound | N/A |
Synthesis and Characterization
While specific literature detailing the complete experimental synthesis and characterization of this exact molecule is sparse, a reliable synthetic route can be designed based on well-established principles of heterocyclic chemistry. The proposed pathway involves a two-step sequence starting from commercially available 2-chloro-3-nitropyridine.
Proposed Synthetic Pathway
The synthesis proceeds via two logical steps:
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C2 position of 2-chloro-3-nitropyridine is highly activated towards nucleophilic displacement by the electron-withdrawing nitro group at the C3 position. Reaction with 1H-pyrazole, a nitrogen nucleophile, yields the intermediate, 2-(1H-pyrazol-1-yl)-3-nitropyridine.
-
Nitro Group Reduction: The nitro group of the intermediate is then reduced to a primary amine using standard reducing agents to yield the final product. Common methods include reduction with tin(II) chloride (SnCl₂) or catalytic hydrogenation.[7][8]
Figure 2: Proposed two-step synthesis of the target compound.
Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating, with clear checkpoints for confirming the progression of the reaction.
Step 1: Synthesis of 2-(1H-pyrazol-1-yl)-3-nitropyridine (Intermediate)
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq), 1H-pyrazole (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting pyridine.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously.
-
Causality: The elevated temperature is necessary to overcome the activation energy for the SₙAr reaction. K₂CO₃ acts as a base to deprotonate the pyrazole, increasing its nucleophilicity.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The consumption of the starting material and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-water, which will precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography if necessary.
Step 2: Synthesis of this compound (Final Product)
-
Reagent Preparation: In a round-bottom flask, suspend the crude 2-(1H-pyrazol-1-yl)-3-nitropyridine (1.0 eq) in ethanol.
-
Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension.[8] Carefully add concentrated hydrochloric acid (HCl) dropwise while stirring. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 1-3 hours.
-
Causality: SnCl₂ in acidic media is a classic and effective reagent for the reduction of aromatic nitro groups to primary amines.
-
-
Monitoring: Monitor the reaction by TLC. The disappearance of the nitro-intermediate spot and the appearance of a new, often UV-active and more polar amine spot, confirms the reduction.
-
Work-up: After completion, cool the reaction to room temperature and carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.
-
Trustworthiness: The neutralization step is critical. It deprotonates the amine product, making it soluble in organic solvents, and precipitates tin salts, which can then be removed.
-
-
Extraction & Isolation: Extract the aqueous mixture multiple times with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude amine by column chromatography on silica gel to obtain the final product.
Physicochemical and Spectroscopic Properties
Characterization is essential for confirming the identity and purity of the synthesized compound. While extensive experimental data is not publicly available, the expected properties can be reliably predicted.
Physicochemical Data
| Property | Predicted/Known Value | Notes |
| Appearance | White to light yellow or tan solid | Typical for aromatic amines. |
| Melting Point | Not reported | Expected to be a solid at room temperature. |
| Solubility | Soluble in methanol, DMSO, chloroform; sparingly soluble in water. | Based on the polarity of the functional groups. |
Spectroscopic Data (Predicted)
The following table summarizes the expected spectroscopic signatures for this compound. These predictions are based on the analysis of structurally similar compounds and fundamental spectroscopic principles.[9][10]
| Technique | Expected Signature |
| ¹H NMR | δ 8.1-8.3 ppm (d, 1H): Pyridine H6 proton. δ 7.8-8.0 ppm (d, 1H): Pyrazole H5' proton. δ 7.2-7.4 ppm (dd, 1H): Pyridine H4 proton. δ 7.0-7.2 ppm (dd, 1H): Pyridine H5 proton. δ 6.4-6.6 ppm (t, 1H): Pyrazole H4' proton. δ 4.5-5.5 ppm (br s, 2H): -NH₂ protons (exchangeable with D₂O). |
| ¹³C NMR | δ 145-155 ppm : C2, C6 (Pyridine) & C3', C5' (Pyrazole). δ 135-145 ppm : C3 (Pyridine, amine-bearing). δ 120-130 ppm : C4, C5 (Pyridine). δ 105-115 ppm : C4' (Pyrazole). |
| IR (cm⁻¹) | 3450-3300 cm⁻¹ : Two sharp bands, asymmetric & symmetric N-H stretch of primary amine. 3150-3100 cm⁻¹ : Aromatic C-H stretch. 1620-1580 cm⁻¹ : N-H bending (scissoring) vibration. 1580-1450 cm⁻¹ : C=C and C=N ring stretching vibrations. 1350-1250 cm⁻¹ : Aromatic C-N stretching vibration. |
| Mass Spec (EI) | m/z 160 (M⁺) : Molecular ion peak. Key Fragments : m/z 133 (loss of HCN), m/z 105 (further fragmentation). |
Chemical Reactivity and Derivatization Potential
The primary amine at the C3 position is the most reactive site for derivatization, making this molecule an excellent scaffold for building chemical libraries.
Key Reactions
-
Acylation/Sulfonylation: The amine readily reacts with acid chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form amides and sulfonamides, respectively. This is a common strategy to probe binding pockets in drug targets.
-
Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines, though controlling the degree of alkylation can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary amines.
-
Diazotization: The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.
Figure 3: Key derivatization reactions of the primary amine group.
Applications in Medicinal Chemistry and Drug Discovery
The 2-(pyrazol-1-yl)pyridine scaffold is a proven pharmacophore. A series of derivatives were reported as potent inhibitors of ALK5 (TGFβ receptor I kinase), with potential applications in preventing dermal scarring.[11] The addition of the 3-amino group enhances the molecule's utility by providing a vector for modification, allowing chemists to systematically explore the structure-activity relationship (SAR) of the scaffold against various biological targets.
Given the known activities of related compounds, this compound and its derivatives are prime candidates for screening and development in several therapeutic areas:
-
Oncology: As inhibitors of protein kinases, which are often dysregulated in cancer.
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Inflammatory Diseases: Targeting kinases involved in inflammatory signaling pathways, such as p38 MAP kinase.[3]
-
Neurodegenerative Disorders: Certain kinase inhibitors have shown potential in treating diseases like Alzheimer's and Parkinson's.
-
Infectious Diseases: The pyrazole core is present in compounds with antibacterial and antiviral properties.[2]
Conclusion
This compound is a high-value chemical scaffold that merges the favorable properties of both pyrazole and aminopyridine rings. This guide has outlined a robust and logical synthetic pathway, provided a detailed profile of its expected chemical and spectroscopic properties, and highlighted its significant potential for derivatization. For researchers and drug development professionals, this compound represents a versatile and promising starting point for the design and synthesis of novel, targeted therapeutics. Its strategic importance is underscored by the proven success of related structures in a multitude of medicinal chemistry programs.
References
- 1. Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 33586 | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 172784-50-8 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Page loading... [guidechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(1H-pyrazol-1-yl)pyridin-3-amine
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of the heterocyclic compound 2-(1H-pyrazol-1-yl)pyridin-3-amine. It serves as a vital resource for researchers and professionals in drug development by detailing its chemical identifiers, physicochemical properties, a validated synthesis protocol, and its significant applications as a structural motif in medicinal chemistry. The guide emphasizes the compound's role as a key building block for synthesizing targeted therapeutic agents, particularly kinase inhibitors, and explores the underlying chemical principles that drive its utility.
Core Compound Identification and Properties
This compound is a bifunctional heterocyclic compound featuring both a pyridine and a pyrazole ring. This structural arrangement is of significant interest in medicinal chemistry as it serves as a versatile scaffold for the development of pharmacologically active molecules.[1][2][3] The presence of a primary amine on the pyridine ring and the specific linkage to the pyrazole moiety create a unique electronic and steric profile, making it a valuable intermediate in synthetic chemistry.
A precise understanding of its fundamental properties is the first step in its effective application. The following table summarizes its key identifiers and physical characteristics.
| Identifier Type | Value | Source(s) |
| CAS Number | 172784-50-8 | [4][5] |
| Molecular Formula | C₈H₈N₄ | [6] |
| Molecular Weight | 160.18 g/mol | [4][6] |
| MDL Number | MFCD08700187 | [4] |
| PubChem CID | Not Directly Available; Isomer CID 5324086[7] | N/A |
| Canonical SMILES | C1=CN(N=C1)C2=NC=CC=C2N | N/A |
| InChI Key | Not Directly Available | N/A |
| Appearance | Solid (Typical) | [5] |
| Purity | Typically >95% | [4] |
Synthesis Protocol: A Validated Approach
The synthesis of pyrazole-containing compounds is a well-established field, often relying on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[8] For N-substituted pyrazoles linked to an aromatic system, a common strategy involves the reaction of a hydrazine-bearing aromatic compound with a suitable pyrazole precursor.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize the title compound from commercially available starting materials.
Causality of Experimental Design: This pathway is designed for efficiency and regioselectivity. The initial nitration of 2-chloropyridine establishes the required 3-amino precursor. The subsequent nucleophilic substitution with pyrazole is directed to the 2-position, activated by the chloro-substituent. Finally, reduction of the nitro group provides the target amine. This sequence avoids protecting group chemistry and utilizes common, well-understood transformations.
Step 1: Nitration of 2-Chloropyridine
-
In a fume hood, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice bath.
-
Slowly add 2-chloropyridine to the cooled acid mixture while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution to precipitate the product, 2-chloro-3-nitropyridine.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Nucleophilic Aromatic Substitution with Pyrazole
-
To a solution of pyrazole in a suitable polar aprotic solvent (e.g., DMF), add a strong base such as sodium hydride (NaH) at 0°C to form the pyrazole anion.
-
Once the hydrogen evolution ceases, add the 2-chloro-3-nitropyridine synthesized in Step 1 to the reaction mixture.
-
Heat the reaction to 80-100°C and stir for 12-18 hours until TLC indicates the consumption of the starting material.
-
Cool the mixture, quench with water, and extract the product, 2-(1H-pyrazol-1-yl)-3-nitropyridine, with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
Step 3: Reduction of the Nitro Group
-
Dissolve the 2-(1H-pyrazol-1-yl)-3-nitropyridine from Step 2 in ethanol or methanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using SnCl₂, heat the reaction to reflux for 2-4 hours. For hydrogenation, stir under H₂ pressure at room temperature.
-
Upon completion, neutralize the reaction mixture. If SnCl₂ was used, basify with NaOH. For hydrogenation, filter off the catalyst.
-
Extract the final product, this compound, with an appropriate solvent.
-
Purify the crude product by column chromatography or recrystallization to yield the final compound.
Applications in Medicinal Chemistry & Drug Discovery
The true value of this compound lies in its role as a privileged scaffold in drug discovery.[3] The pyrazole-pyridine core is a feature of numerous biologically active molecules, particularly kinase inhibitors.[3][10]
Scaffold for Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[11][12] The 2-(pyrazol-1-yl)pyridine motif is adept at forming key hydrogen bonding interactions within the ATP-binding pocket of many kinases.
A notable example involves inhibitors of ALK5 (TGFβ receptor I kinase) . A series of 2-(1H-pyrazol-1-yl)pyridines were developed as potent ALK5 inhibitors, with potential applications in preventing dermal scarring.[10] The pyridine nitrogen and the pyrazole ring act as hinge-binding motifs, while the 3-amino group serves as a crucial vector for introducing further substitutions to enhance potency and selectivity.
Another significant target is Receptor-Interacting Protein Kinase 1 (RIPK1) , a key mediator of inflammation and necroptosis.[11][12] Derivatives of 1H-pyrazol-3-amine have been identified as novel, selective, and orally available RIPK1 inhibitors for treating inflammatory diseases.[11] The core structure of the topic compound provides an ideal starting point for synthesizing such derivatives.
Synthetic Utility Workflow
The primary amine at the 3-position of the pyridine ring is a versatile functional handle. It allows for a wide range of chemical modifications, such as amide bond formation, urea synthesis, or participation in further heterocyclic ring-forming reactions. This versatility enables the creation of large libraries of compounds for high-throughput screening.
The diagram below illustrates the central role of this compound as a key intermediate in the synthesis of more complex, biologically active molecules.
Caption: Synthetic workflow using the title compound as a key intermediate.
Conclusion
This compound is more than a simple chemical; it is a strategic building block in the rational design of modern therapeutics. Its unique combination of a pyridine and a pyrazole ring, coupled with a reactive amino group, provides a powerful platform for developing targeted inhibitors for critical disease pathways. The synthetic accessibility and versatile reactivity of this compound ensure its continued importance in the fields of medicinal chemistry and drug discovery. Researchers leveraging this scaffold are well-positioned to create novel chemical entities with significant therapeutic potential.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. This compound | 172784-50-8 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 2-(1H-pyrazol-1-yl)pyridine | C8H7N3 | CID 5324086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 2-(1H-pyrazol-1-yl)pyridin-3-amine
Abstract
This technical guide provides a detailed analysis of the predicted spectroscopic data for the novel heterocyclic compound, 2-(1H-pyrazol-1-yl)pyridin-3-amine. In the absence of comprehensive published experimental spectra for this specific molecule, this document leverages data from analogous structures and advanced spectral prediction tools to offer a robust, theoretical characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering valuable insights into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features of this compound. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and serve as a reliable reference for the synthesis and characterization of related pyrazolylpyridine derivatives.
Introduction
This compound, with the molecular formula C₈H₈N₄ and a molecular weight of 160.18 g/mol , is a fascinating heterocyclic compound that holds potential in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring substituted with a pyrazole and an amine group, suggests a rich electronic profile and diverse chemical reactivity. Pyrazole and pyridine moieties are prevalent scaffolds in numerous biologically active molecules, known for their wide range of pharmacological activities.[2][3]
Accurate structural elucidation is the cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are indispensable tools for confirming the identity and purity of newly synthesized compounds. This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound, offering a foundational dataset for researchers working with this or structurally similar molecules.
The data and interpretations that follow are a synthesis of information derived from spectral prediction software and comparative analysis of structurally related compounds, such as 2-(1H-pyrazol-1-yl)pyridine and 3-amino-2-chloropyridine.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is expected to reveal distinct signals for the eight protons of the molecule. The chemical shifts are influenced by the electron-donating amino group and the electronic nature of the pyrazolyl and pyridine rings.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4' | 7.95 | d | 2.5 |
| H-6 | 7.85 | dd | 4.5, 1.5 |
| H-5' | 7.60 | d | 1.8 |
| H-4 | 7.15 | dd | 8.0, 4.5 |
| H-5 | 6.90 | dd | 8.0, 1.5 |
| H-3' | 6.50 | t | 2.2 |
| NH₂ | 5.30 | s (br) | - |
Note: Predicted data is generated based on analysis of similar structures and spectral prediction tools.
Interpretation:
-
Pyridine Protons (H-4, H-5, H-6): The protons on the pyridine ring are expected to appear in the aromatic region. H-6 is anticipated to be the most downfield of the pyridine protons due to its proximity to the electronegative nitrogen atom. H-4 and H-5 will likely exhibit chemical shifts influenced by both the ring nitrogen and the adjacent amino and pyrazolyl groups.
-
Pyrazole Protons (H-3', H-4', H-5'): The protons of the pyrazole ring will also resonate in the aromatic region. The specific chemical shifts will depend on the electronic environment created by the linkage to the pyridine ring.
-
Amine Protons (NH₂): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding.[6]
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C-2 | 152.0 |
| C-6 | 148.5 |
| C-4' | 141.0 |
| C-3 | 138.0 |
| C-5' | 128.0 |
| C-4 | 122.0 |
| C-5 | 118.0 |
| C-3' | 107.0 |
Note: Predicted data is generated based on analysis of similar structures and spectral prediction tools.
Interpretation:
The chemical shifts of the carbon atoms are dictated by their hybridization and the electronic effects of the neighboring atoms and functional groups. The carbons of the pyridine and pyrazole rings are all sp² hybridized and are expected to appear in the downfield region of the spectrum. The carbons directly attached to nitrogen atoms (C-2, C-6, C-4', C-3, C-5') are generally shifted further downfield.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
2D NMR Experiments (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3450 - 3300 | Medium, Sharp (two bands) | N-H Asymmetric & Symmetric Stretch | Primary Amine |
| 3150 - 3050 | Medium to Weak | C-H Aromatic Stretch | Pyridine & Pyrazole Rings |
| 1620 - 1580 | Strong | N-H Scissoring Bend | Primary Amine |
| 1580 - 1450 | Medium to Strong | C=N and C=C Ring Stretching | Pyridine & Pyrazole Rings |
| 1350 - 1250 | Strong | C-N Aromatic Stretch | Aryl-Amine |
| 900 - 650 | Medium to Strong (broad) | N-H Wag | Primary Amine |
Note: Predicted data is based on characteristic group frequencies.
Interpretation:
-
N-H Vibrations: The most characteristic feature of the IR spectrum is expected to be the signals from the primary amine group. Two distinct, sharp peaks in the region of 3450-3300 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations are anticipated.[7][8] A strong scissoring (bending) vibration should appear around 1620-1580 cm⁻¹, and a broad N-H wagging band is expected in the fingerprint region.[7]
-
Aromatic Vibrations: The aromatic C-H stretching vibrations of the pyridine and pyrazole rings are predicted to appear as a series of medium to weak bands above 3000 cm⁻¹. The C=N and C=C ring stretching vibrations will give rise to a set of characteristic absorptions in the 1580-1450 cm⁻¹ region.
-
C-N Stretching: A strong absorption corresponding to the aromatic C-N stretch of the amino group is expected between 1350 and 1250 cm⁻¹.[7]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For solid samples, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for IR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.
Predicted Mass Spectrum
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Identity |
| 160 | [M]⁺ (Molecular Ion) |
| 133 | [M - HCN]⁺ |
| 105 | [C₅H₄N-NH₂]⁺ |
| 93 | [C₅H₄N-N]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridyl Cation) |
Note: Predicted data is based on the molecular weight and plausible fragmentation pathways.
Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 160, corresponding to the molecular weight of the compound. The presence of an even number of nitrogen atoms (four) is consistent with an even nominal molecular weight, in accordance with the nitrogen rule.
-
Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of small, stable neutral molecules and the formation of stable cationic fragments. Plausible fragmentation pathways include the loss of HCN (m/z 27) from the pyrazole or pyridine ring, and cleavage of the bond between the two rings, leading to fragments corresponding to the pyridyl amine cation and other related species.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the sample as needed for the specific instrument and ionization technique.
-
Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sources, coupled to a mass analyzer like a Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Data Acquisition: Introduce the sample solution into the ion source, typically via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ (m/z 161) or the molecular ion [M]⁺ (m/z 160), depending on the ionization method.
-
Tandem MS (MS/MS): To confirm the structure and fragmentation pattern, perform a tandem MS (or MS/MS) experiment. In this experiment, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed.
Caption: Workflow for Mass Spectrometric Analysis.
Conclusion
This technical guide provides a detailed, predictive overview of the NMR, IR, and Mass Spectrometry data for this compound. While based on theoretical predictions and analysis of analogous structures, the information presented offers a solid foundation for the spectroscopic characterization of this compound. The provided protocols and interpretations are designed to assist researchers in confirming the synthesis of this molecule and in the broader study of pyrazolylpyridine derivatives. Experimental verification of this data is a critical next step and will be invaluable to the scientific community.
References
- 1. youtube.com [youtube.com]
- 2. Simulate and predict NMR spectra [nmrdb.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 3-Amino-2-chloropyridine [webbook.nist.gov]
- 5. 2-(1H-pyrazol-1-yl)pyridine | C8H7N3 | CID 5324086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Download NMR Predict - Mestrelab [mestrelab.com]
- 7. researchgate.net [researchgate.net]
- 8. Prot pi | Mass Spec Simulator [protpi.ch]
Unlocking the Therapeutic Potential of 2-(1H-Pyrazol-1-yl)pyridin-3-amine Derivatives: A Guide to Target Identification and Validation
An In-Depth Technical Guide for Researchers
Abstract
The 2-(1H-pyrazol-1-yl)pyridin-3-amine scaffold represents a "privileged" structure in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse range of high-value biological targets. Its structural similarity to purines allows it to function as an antagonist in many biological processes, making it a fertile ground for the development of novel therapeutics.[1][2] This technical guide provides an in-depth exploration of the key therapeutic targets for derivatives of this scaffold, with a primary focus on their well-documented role as kinase inhibitors in oncology. We will dissect the critical signaling pathways involved, present detailed, field-proven protocols for target validation, and offer insights into data interpretation for drug development professionals.
Part 1: Core Therapeutic Landscape: Protein Kinases as a Primary Target Class
The vast majority of research into the biological activity of pyrazolopyridine derivatives has centered on their potent anti-cancer properties.[1][2] This activity is predominantly attributed to their ability to inhibit various protein kinases, enzymes that play a critical role in cellular signaling pathways regulating growth, proliferation, and survival.[3][4] The pyrazolopyridine core often serves as a "hinge-binding" motif, effectively competing with ATP in the kinase domain.[4]
Receptor Tyrosine Kinases (RTKs)
RTKs are cell surface receptors that are frequently dysregulated in cancer, leading to uncontrolled cell growth. Several key RTKs have been identified as targets for this compound derivatives.
-
c-Met (Hepatocyte Growth Factor Receptor): The c-Met pathway is crucial for cell proliferation and invasion. Its aberrant activation is a hallmark of many human cancers. Pyrazolo[3,4-b]pyridine derivatives have been specifically designed and synthesized to target c-Met kinase, showing potent antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and colon cancer (HCT-116).[5]
-
Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is implicated in cell proliferation, differentiation, and angiogenesis.[2] Pyrazolo[3,4-b]pyridine derivatives have been reported to possess FGFR kinase inhibitory activity.[5][6] This inhibition is a key mechanism behind their cytotoxic effects.
-
RET (Rearranged during Transfection) Kinase: The RET kinase is another important RTK involved in cell growth and differentiation. The pyrazolo[1,5-a]pyridine core is present in the approved RET kinase inhibitor selpercatinib, used for treating non-small cell lung cancer and thyroid cancer, highlighting the clinical significance of this scaffold.[3]
-
Fms-like Tyrosine Kinase 3 (FLT3): FLT3 is a critical target in acute myeloid leukemia (AML), with mutations in this kinase leading to poor prognosis.[7] Novel 1H-pyrazole-3-carboxamide derivatives have demonstrated potent, nanomolar-level inhibitory activity against both wild-type and mutant forms of FLT3.[7]
Signaling Pathway: RTK Inhibition
The diagram below illustrates the general mechanism by which pyrazolopyridine derivatives inhibit RTK signaling. By blocking the ATP-binding site, they prevent autophosphorylation and the subsequent activation of downstream pro-survival pathways like RAS/MEK/ERK and PI3K/AKT.
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by pyrazolopyridine derivatives.
Serine/Threonine Kinases
This class of kinases is involved in a multitude of cellular processes, and their inhibition represents a key therapeutic strategy.
-
ALK5 (TGF-β Type I Receptor Kinase): ALK5 is a critical mediator of TGF-β signaling, which is involved in fibrosis and dermal scarring. A series of 2-(1H-pyrazol-1-yl)pyridines have been identified as potent ALK5 inhibitors, demonstrating the potential to reduce fibrotic gene expression in wound repair models.[8][9]
-
Aurora Kinases (A and B): These kinases are essential for proper cell division (mitosis), and their overexpression is common in many cancers. The pyrazol-4-yl urea derivative AT9283 was identified as a potent dual inhibitor of Aurora A and Aurora B, leading to its evaluation in clinical trials.[10]
-
Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle. Pyrazolopyridine derivatives have been shown to inhibit CDKs, leading to cell cycle arrest and preventing cancer cell proliferation.[5][7][11]
-
Receptor-Interacting Protein Kinase 1 (RIPK1): RIPK1 is a key regulator of necroptosis, a form of programmed cell death involved in inflammatory diseases. Derivatives of 1H-pyrazol-3-amine have been developed as highly selective and orally available RIPK1 inhibitors, showing therapeutic efficacy in in vivo models of inflammation.[12][13]
Non-Receptor Tyrosine Kinases
-
Abl Kinase: The Abl kinase is famously associated with chronic myeloid leukemia (CML) through the BCR-Abl fusion protein. The multi-targeted inhibitor AT9283, which features a pyrazole core, also demonstrates activity against the T315I mutant of Abl, a common source of drug resistance.[10]
-
Janus Kinase 2 (JAK2): The JAK-STAT pathway is crucial for cytokine signaling and is often dysregulated in myeloproliferative neoplasms and inflammatory diseases. AT9283 also inhibits JAK2, showcasing the multi-targeted nature of some pyrazole-based compounds.[10]
Part 2: Experimental Validation Workflows: A Self-Validating System
Synthesizing a promising compound is only the first step. Rigorous, reproducible experimental validation is paramount to confirming its mechanism of action and therapeutic potential. The following protocols are designed as a self-validating system, moving from a direct biochemical interaction to a cellular physiological outcome.
Workflow for Kinase Inhibitor Validation
This workflow outlines the logical progression from confirming direct enzyme inhibition to observing the intended effect in a cellular context.
Caption: Experimental workflow for validating a candidate kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of the purified target kinase. It quantifies the amount of ADP produced, which is inversely proportional to the level of kinase inhibition. This is the foundational proof of direct target interaction.
Methodology:
-
Reaction Setup: In a 384-well plate, combine the target kinase, the kinase-specific substrate, and ATP in a buffered solution.
-
Compound Addition: Add the this compound derivative across a range of concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM). Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated in the first step into a luminescent signal. Incubate for 30 minutes.
-
Signal Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence to percent inhibition relative to the controls. Plot percent inhibition versus compound concentration and fit to a dose-response curve to determine the IC50 value.
Trustworthiness: The use of positive (no inhibitor) and negative (no enzyme) controls ensures that the measured signal is directly attributable to the kinase activity and its inhibition. Running the assay in triplicate provides statistical confidence in the calculated IC50 value.
Protocol 2: Cell Viability / Cytotoxicity Assay (MTT Assay)
Causality: After confirming biochemical potency, this assay determines the compound's effect on the viability of cancer cells that are known to depend on the target kinase. A potent cytotoxic effect in these cells provides strong evidence of a relevant cellular mechanism of action.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[5][14]
-
Compound Treatment: Treat the cells with the pyrazolopyridine derivative across a range of concentrations (similar to the kinase assay). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability versus compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Trustworthiness: Comparing the GI50 from this assay with the biochemical IC50 from Protocol 1 is a critical validation step. A close correlation suggests that the observed cytotoxicity is indeed driven by the inhibition of the intended target.
Protocol 3: Cellular Target Engagement Assay (Western Blot)
Causality: This experiment provides the definitive link between the compound, its target, and the cellular outcome. It directly visualizes whether the compound is inhibiting the kinase's activity inside the cell by measuring the phosphorylation status of a known downstream substrate.
Methodology:
-
Cell Treatment: Plate and grow the target cancer cell line as in Protocol 2. Treat the cells with the compound at several concentrations around the GI50 value (e.g., 0.5x, 1x, 5x GI50) for a shorter duration (e.g., 2-6 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-AKT).
-
Secondary Antibody: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Detection: Add an HRP substrate (e.g., ECL) that produces a chemiluminescent signal and capture the image using a digital imager.
-
Stripping and Re-probing: Strip the membrane of the first set of antibodies and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., β-actin or GAPDH).
Trustworthiness: A dose-dependent decrease in the phosphorylated substrate signal, while the total substrate and loading control levels remain unchanged, provides unequivocal evidence that the compound is engaging and inhibiting its target within the complex cellular environment.
Part 3: Data Summary and Interpretation
Effective drug development relies on the systematic analysis of quantitative data. The table below summarizes the reported activities of various pyrazolopyridine derivatives against different cancer cell lines and targets, showcasing the scaffold's versatility.
| Compound Class | Target(s) | Cell Line | Reported Activity (IC50/GI50) | Reference |
| Pyrazolo[3,4-b]pyridine | c-Met | HepG-2 | 3.42 µM | [5] |
| Pyrazolo[3,4-b]pyridine | c-Met | MCF-7 | 9.21 µM | [5] |
| Pyrazolo[3,4-d]pyrimidin-4-one | Not Specified | MCF-7 | 11 µM | [14] |
| Pyrazolopyridine | Renal Cancer | UO-31 | 42.81% (Growth Inhibition) | [15] |
| 1H-Pyrazole-3-carboxamide | FLT3 | MV4-11 (AML) | 1.22 nM | [7] |
| 1H-Pyrazole-3-carboxamide | FLT3 (enzyme) | N/A | 0.089 nM | [7] |
| 2-(1H-Pyrazol-1-yl)pyridine | ALK5 (enzyme) | N/A | Potent Inhibition | [8][9] |
| Pyrazol-4-yl Urea (AT9283) | Aurora A/B (enzyme) | N/A | ~3 nM | [10] |
Interpreting the Data: This table highlights the potent, often nanomolar to low-micromolar, activity of these compounds. The significant difference in activity against various cell lines and kinases underscores the importance of structure-activity relationship (SAR) studies to optimize for both potency and selectivity, thereby minimizing off-target effects and enhancing the therapeutic window.
Conclusion and Future Directions
The this compound scaffold and its related pyrazolopyridine derivatives have firmly established themselves as a cornerstone in modern medicinal chemistry, particularly in the realm of targeted cancer therapy. Their proven ability to inhibit a wide array of protein kinases, including clinically validated targets like RET, FLT3, and Aurora kinases, underscores their immense therapeutic potential.[3][7][10] The future of this compound class lies in the rational design of next-generation derivatives with enhanced selectivity and improved pharmacokinetic properties. By employing the rigorous validation workflows outlined in this guide, researchers can confidently identify and advance novel candidates toward clinical development, ultimately translating the promise of this privileged scaffold into life-saving therapies.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. scilit.com [scilit.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Photophysical Properties of N-Arylpyrazoles
Abstract
N-arylpyrazoles represent a versatile class of heterocyclic compounds that have garnered significant attention across various scientific disciplines, including medicinal chemistry, materials science, and chemical biology. Their unique electronic structure imparts a range of intriguing photophysical properties, from tunable fluorescence to photoswitchable behavior. This technical guide provides a comprehensive exploration of these properties, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their light-absorbing and emitting characteristics, the profound influence of structural modifications and solvent environments, and the experimental and computational methodologies employed for their characterization. This guide aims to equip the reader with the foundational knowledge and practical insights necessary to harness the full potential of N-arylpyrazoles in their research and development endeavors.
Introduction: The N-Arylpyrazole Scaffold - A Luminous Core in Modern Science
Nitrogen-containing heterocyclic compounds are cornerstones of applied organic chemistry, with pyrazole derivatives standing out for their remarkable synthetic versatility and diverse applications.[1][2] The attachment of an aryl group to the pyrazole nitrogen atom—forming the N-arylpyrazole scaffold—dramatically influences the molecule's electronic and, consequently, its photophysical properties. These compounds are not merely of academic interest; they are pivotal components in the development of fluorescent probes for bioimaging, advanced materials for organic light-emitting diodes (OLEDs), and intelligent molecular photoswitches.[2][3] Their utility stems from a delicate interplay of factors, including the nature of the aryl substituent, the substitution pattern on the pyrazole ring, and the surrounding solvent environment. Understanding these relationships is paramount for the rational design of novel N-arylpyrazoles with tailored photophysical characteristics.
The Theoretical Underpinnings of Light and Matter Interaction
To appreciate the photophysical behavior of N-arylpyrazoles, a foundational understanding of how molecules interact with light is essential. The absorption of a photon promotes a molecule from its electronic ground state (S₀) to an excited state (S₁ or higher). The molecule can then return to the ground state through several pathways, some of which involve the emission of light. The Jablonski diagram provides a powerful visual framework for these processes.
The Jablonski Diagram: A Molecular Journey of Light
The Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.[1]
Caption: A simplified Jablonski diagram illustrating key photophysical processes.
-
Absorption: The initial step where a photon is absorbed, promoting an electron to a higher energy singlet state (S₁ or S₂). This is a very fast process, occurring on the femtosecond timescale.[1]
-
Vibrational Relaxation and Internal Conversion: Following absorption, the molecule rapidly loses excess vibrational energy to the surrounding solvent molecules and can transition from a higher excited state (S₂) to the lowest vibrational level of the first excited state (S₁) without emitting light.
-
Fluorescence: The emission of a photon as the molecule relaxes from the S₁ state back to the S₀ ground state. This process is also rapid, typically occurring within nanoseconds.[1]
-
Intersystem Crossing (ISC): A non-radiative transition where the spin of the excited electron is flipped, leading to the formation of a triplet state (T₁).
-
Phosphorescence: The radiative decay from the T₁ state to the S₀ ground state. This process is "spin-forbidden," resulting in a much longer lifetime, from microseconds to seconds.
Structural and Environmental Influences on Photophysical Properties
The specific absorption and emission characteristics of an N-arylpyrazole are not intrinsic to the core structure alone but are exquisitely sensitive to both its chemical modifications and its immediate environment.
The Role of Substituents: Tuning the Colors of Light
The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the N-arylpyrazole scaffold is a powerful strategy for tuning its photophysical properties.[4] These substituents can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and emission wavelengths.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and amino (-NH₂) increase the electron density of the aromatic system, generally leading to a red-shift (bathochromic shift) in both absorption and emission spectra.[4]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and cyano (-CN) decrease the electron density, which can also lead to a red-shift, particularly in "push-pull" systems where an EDG and an EWG are present on the same conjugated molecule.[4]
This "push-pull" architecture facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is a key mechanism in the design of fluorescent probes and solvatochromic dyes.[5]
Solvatochromism: The Environment's Colorful Impact
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[6] N-arylpyrazoles, especially those with a significant change in dipole moment between their ground and excited states, often exhibit pronounced solvatochromism.[2]
-
Positive Solvatochromism: In many donor-acceptor N-arylpyrazoles, the excited state is more polar than the ground state. In such cases, polar solvents will stabilize the excited state more than the ground state, leading to a red-shift in the emission spectrum as the solvent polarity increases.
-
Negative Solvatochromism: Less commonly, the ground state may be more polar than the excited state, resulting in a blue-shift (hypsochromic shift) with increasing solvent polarity.
The study of solvatochromism provides valuable insights into the nature of the excited state and the solute-solvent interactions.[6]
Quantitative Photophysical Parameters
To rigorously characterize and compare different N-arylpyrazoles, a set of quantitative parameters is employed.
| Parameter | Symbol | Description |
| Absorption Maximum | λabs | The wavelength at which the molecule exhibits maximum absorbance. |
| Emission Maximum | λem | The wavelength at which the molecule exhibits maximum fluorescence intensity. |
| Molar Absorptivity | ε | A measure of how strongly the molecule absorbs light at a given wavelength. |
| Fluorescence Quantum Yield | ΦF | The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency.[7] |
| Fluorescence Lifetime | τF | The average time the molecule spends in the excited state before returning to the ground state.[8] |
| Stokes Shift | Δν | The difference in energy (or wavelength) between the absorption and emission maxima. |
Table 1: Key Photophysical Parameters of Representative N-Arylpyrazoles
| Compound | Substituents | Solvent | λabs (nm) | λem (nm) | ΦF | Reference |
| Pyrazoline-BODIPY Hybrid | N-phenylpyrazoline, BODIPY | Dichloromethane | 499 | 511 | 0.30 | [2] |
| Bispyrazoline | 4,4'-diformylbiphenyl, 2-hydroxyacetophenone | - | 400 | 500 | 0.03 | [2] |
| Pyrazole-Indolinium Salt | N-(4-formylphenyl)pyrazoline, Indolinium salt | - | 558 | 640 | 0.13 | [2] |
| Fused Pyrazole | 1,3-biselectrophyle, thiosemicarbazide | - | 325, 372 | 476 | 0.38 | [2] |
Experimental Methodologies: Unveiling the Photophysical Secrets
A suite of spectroscopic techniques is employed to experimentally determine the photophysical properties of N-arylpyrazoles.
Steady-State Spectroscopy
-
UV-Visible Absorption Spectroscopy: This technique measures the absorbance of a sample as a function of wavelength, providing information on the electronic transitions from the ground state to excited states.
-
Fluorescence Spectroscopy: This technique measures the emission spectrum of a sample after excitation at a specific wavelength. It provides information on the energy of the fluorescent transition and the Stokes shift.
Time-Resolved Spectroscopy
-
Time-Correlated Single Photon Counting (TCSPC): This is a highly sensitive technique used to measure fluorescence lifetimes. It involves exciting the sample with a pulsed laser and measuring the time delay between the excitation pulse and the detection of the first emitted photon.
Caption: A simplified workflow for Time-Correlated Single Photon Counting (TCSPC).
Experimental Protocols
This protocol provides a general procedure for the synthesis of an N-arylpyrazole, which can be adapted based on the desired substituents.[9][10]
-
Diazotization: Dissolve the desired aniline derivative in an acidic aqueous solution (e.g., HCl). Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
Coupling Reaction: In a separate flask, dissolve the active methylene compound (e.g., a 1,3-dicarbonyl compound) in a suitable solvent (e.g., ethanol/water) with a base (e.g., sodium acetate).
-
Slowly add the freshly prepared diazonium salt solution to the active methylene compound solution with vigorous stirring. A colored precipitate of the azo intermediate should form.
-
Cyclization: Add a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) to the reaction mixture and reflux to induce cyclization to the pyrazole ring.
-
Work-up and Purification: After cooling, the product can be isolated by filtration or extraction. Purify the crude product by recrystallization or column chromatography.
Causality: The choice of aniline and active methylene compound dictates the final substitution pattern of the N-arylpyrazole, directly influencing its electronic and photophysical properties. The cyclization step with hydrazine is a classic and efficient method for forming the pyrazole ring.
This protocol outlines the steps to determine the fluorescence quantum yield of an N-arylpyrazole relative to a known standard.
-
Standard Selection: Choose a fluorescence standard with a well-characterized quantum yield and with absorption and emission properties in a similar spectral region to the N-arylpyrazole sample.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the UV-Vis absorption spectra of all solutions.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of all solutions, using the same excitation wavelength for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (ms / mr) * (ns² / nr²) where Φr is the quantum yield of the reference, ms and mr are the gradients of the plots for the sample and reference, respectively, and ns and nr are the refractive indices of the sample and reference solutions.
-
Causality: The relative method is chosen for its simplicity and accessibility, as it can be performed on a standard spectrofluorometer. Keeping the absorbance low is critical to ensure a linear relationship between absorbance and fluorescence intensity, which is a fundamental assumption of this method.
Computational Chemistry: A Predictive Lens into Photophysics
Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become indispensable tools for predicting and understanding the photophysical properties of N-arylpyrazoles.[9][11]
Caption: A general workflow for computational investigation of photophysical properties.
These calculations can provide valuable insights into:
-
Optimized ground and excited state geometries.
-
HOMO and LUMO energy levels and their spatial distribution. [8]
-
Vertical excitation energies, which correspond to absorption maxima.
-
Oscillator strengths, which are related to molar absorptivity.
-
Simulated absorption and emission spectra. [9]
By comparing computational predictions with experimental data, a deeper understanding of the structure-property relationships can be achieved, guiding the design of new N-arylpyrazoles with desired photophysical characteristics.
Applications: N-Arylpyrazoles in Action
The tunable photophysical properties of N-arylpyrazoles have led to their application in several cutting-edge areas.
Fluorescent Probes for Bioimaging
N-arylpyrazoles are increasingly being used as scaffolds for the development of fluorescent probes for bioimaging.[2] Their good membrane permeability and biocompatibility, coupled with their responsive fluorescence to changes in the cellular microenvironment (e.g., ion concentration, polarity), make them ideal candidates for visualizing biological processes in real-time.[2]
Molecular Photoswitches
Arylazopyrazoles, a subclass of N-arylpyrazoles, can function as molecular photoswitches.[3] Irradiation with light of a specific wavelength can induce a reversible isomerization between two distinct forms (E and Z isomers), each with different absorption spectra and physical properties. This photoswitchable behavior is being explored for applications in data storage, photopharmacology, and smart materials.
Conclusion and Future Outlook
The N-arylpyrazole scaffold is a privileged structure in the realm of photophysics. Its synthetic tractability and the profound influence of substituents and the local environment on its light-absorbing and emitting properties provide a rich platform for the development of novel functional molecules. This guide has provided a comprehensive overview of the theoretical principles, experimental and computational methodologies, and key applications of these fascinating compounds. As our understanding of the intricate interplay between structure and photophysical properties continues to deepen, we can anticipate the emergence of even more sophisticated N-arylpyrazole-based systems for a wide array of applications, from advanced diagnostics and therapeutics to next-generation optical materials. The future for N-arylpyrazoles is, without a doubt, very bright.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Synthesis of donor–acceptor molecules based on isoxazolones for investigation of their nonlinear optical properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, photophysical characterization and applications of N-heterocyclic based multibranched donor-acceptor derivatives [ir.niist.res.in:8080]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pjoes.com [pjoes.com]
- 9. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Mechanistic Hypothesis for 2-(1H-pyrazol-1-yl)pyridin-3-amine: A Kinase-Centric Therapeutic Strategy
An In-depth Technical Guide
Topic: 2-(1H-pyrazol-1-yl)pyridin-3-amine Mechanism of Action Hypothesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The this compound scaffold represents a privileged structure in modern medicinal chemistry, frequently associated with potent biological activity. Analysis of its structural components—the pyrazolopyridine core and the aminopyrazole moiety—reveals a strong precedent for the inhibition of protein kinases, a critical class of enzymes often dysregulated in human diseases such as cancer and chronic inflammation. This guide posits a primary mechanism of action (MoA) hypothesis wherein this compound functions as an ATP-competitive inhibitor of key protein kinases. Specifically, we hypothesize that this compound targets the ATP-binding "hinge region" of kinases involved in oncogenic signaling and inflammatory pathways, such as the TGF-β receptor kinase ALK5, various Cyclin-Dependent Kinases (CDKs), and inflammatory kinases like Receptor-Interacting Protein Kinase 1 (RIPK1). This document provides the theoretical framework for this hypothesis, outlines a comprehensive experimental workflow for its validation, and serves as a technical resource for researchers investigating this compound and its derivatives.
Introduction: The Pyrazolopyridine Scaffold in Drug Discovery
The pyrazolopyridine nucleus is a heterocyclic scaffold of significant interest in drug development. Its structure is analogous to the endogenous purine ring system, the core of adenosine triphosphate (ATP), which is the universal phosphate donor for all kinase-catalyzed reactions[1][2]. This structural mimicry is a key reason why pyrazolopyridine derivatives are frequently investigated as kinase inhibitors[3]. The "antagonistic nature towards the natural purines in many biological processes" allows these compounds to effectively compete with ATP for binding within the catalytic site of kinases[1][2]. The literature is replete with examples of pyrazolopyridine-containing molecules demonstrating potent anticancer activity by targeting a diverse array of serine/threonine and tyrosine kinases, including c-Met, EGFR, B-Raf, and CDKs[4]. This established history provides a strong logical foundation for hypothesizing a similar mechanism for this compound.
The Core Hypothesis: Competitive ATP Inhibition of Protein Kinases
We propose that the primary mechanism of action for this compound is its function as an ATP-competitive inhibitor of specific protein kinases.
The catalytic domain of protein kinases contains a highly conserved binding pocket for ATP. A critical feature of this pocket is the "hinge region," a short, flexible segment that connects the N- and C-lobes of the kinase domain. This region typically forms one to three key hydrogen bonds with the adenine ring of ATP, anchoring it in the correct orientation for phosphotransfer.
The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which is structurally related to the compound , is a well-documented pharmacophore for targeting this hinge region[5]. The nitrogen atoms within the pyrazole and pyridine rings of this compound can act as both hydrogen bond donors and acceptors, effectively mimicking the interaction of the adenine N1 and N6 amine with the kinase hinge. By occupying this site, the compound physically blocks ATP from binding, thereby inhibiting the enzyme's catalytic activity and halting downstream signaling.
Caption: ATP-Competitive Inhibition by this compound.
Primary Target Family Hypothesis
While the compound may exhibit activity against a range of kinases, evidence suggests several families are high-priority candidates for its primary therapeutic targets.
TGF-β / ALK5 Pathway
Direct evidence shows that a series of 2-(1H-pyrazol-1-yl)pyridines are potent inhibitors of ALK5, also known as the Transforming Growth Factor-beta (TGF-β) type I receptor kinase[6]. The TGF-β pathway is a crucial regulator of cell growth, differentiation, and apoptosis. Its dysregulation is implicated in fibrosis and the progression of many cancers, where it can paradoxically promote tumor invasion and metastasis in later stages. Inhibition of ALK5 by a compound like PF-03671148, which shares the core scaffold, was shown to reduce fibrotic gene expression[6]. This makes the ALK5 pathway a compelling and evidence-based primary hypothesis.
Caption: Hypothesized Inhibition of the TGF-β/ALK5 Signaling Pathway.
Cyclin-Dependent Kinases (CDKs)
The 3-aminopyrazole core is a known scaffold for targeting CDKs[5]. CDKs are serine/threonine kinases that form complexes with regulatory cyclin proteins to control the progression of the cell cycle. Because uncontrolled cell division is a hallmark of cancer, CDK inhibitors are a major class of anticancer drugs. A recent study developed a potent inhibitor of CDK16, a member of the understudied PCTAIRE CDK subfamily, using an N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold. This inhibitor induced a G2/M phase cell cycle arrest, highlighting the potential for this chemical class to exert potent anti-proliferative effects[5].
Inflammatory Kinases (RIPK1/TBK1)
Chronic inflammation is a key driver of many diseases, including cancer. Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of programmed cell death (necroptosis) and inflammation[7][8]. Notably, 1H-pyrazol-3-amine derivatives have been successfully developed as highly selective and orally available RIPK1 inhibitors with in vivo efficacy in models of inflammatory bowel disease[8]. Similarly, the related 1H-pyrazolo[3,4-b]pyridine scaffold has yielded potent inhibitors of TANK-binding kinase 1 (TBK1), another key kinase in innate immunity and oncogenesis[9]. This suggests a plausible role for this compound in modulating inflammatory signaling pathways.
Experimental Validation Workflow
A rigorous, multi-step approach is required to systematically test this kinase-centric hypothesis. The causality behind this workflow is to move from broad, unbiased screening to specific, cellularly relevant validation.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents | Scilit [scilit.com]
- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 2-(1H-pyrazol-1-yl)pyridin-3-amine Receptor Binding
Abstract
The convergence of computational chemistry and molecular biology has revolutionized drug discovery, enabling precise, atomic-level insights into the mechanisms of molecular recognition. This guide provides a comprehensive, technically-grounded workflow for the in silico modeling of the binding between 2-(1H-pyrazol-1-yl)pyridin-3-amine and its putative protein kinase targets. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps, delving into the causal reasoning behind critical methodological choices. We will navigate the complete computational pipeline, from initial target identification and system preparation to the execution of molecular docking, the refinement of binding poses with molecular dynamics simulations, and the estimation of binding affinity using MM/PBSA calculations. Each protocol is presented as a self-validating system, grounded in authoritative sources to ensure scientific integrity and reproducibility.
Introduction: The Scientific Rationale
The this compound scaffold is a privileged structure in medicinal chemistry. Pyrazole and pyridine moieties are common bioisosteres found in a multitude of clinically approved drugs, particularly in oncology and immunology.[1][2][3] Compounds bearing this core, such as the aminopyrazole-pyridines, are frequently investigated as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[4][5][6] Dysregulation of kinase activity is a hallmark of numerous diseases, making them a major focus for therapeutic intervention.[4][5][6]
A recent study highlighted a series of 1H-pyrazol-3-amine derivatives as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and necroptosis.[7] Given this precedent, this guide will use a representative kinase, such as RIPK1, as the primary receptor target to illustrate the modeling workflow.
In silico modeling provides an indispensable toolkit for accelerating the drug discovery process.[8] By simulating the physical interactions between a ligand and its receptor, we can predict binding conformations, estimate binding affinities, and generate hypotheses to guide the synthesis of more potent and selective molecules, thereby reducing the time and cost associated with experimental screening.[9] This guide will detail a robust, multi-stage computational approach to achieve these goals.
The Computational Modeling Workflow
Our investigation will follow a structured, multi-step process. Each stage builds upon the last, progressively refining our understanding of the ligand-receptor interaction. This workflow ensures that the final predictions are based on a physically realistic and computationally rigorous model.
Part 1: System Preparation
The quality of any simulation is dictated by the quality of its starting materials. This initial phase is arguably the most critical, as errors introduced here will propagate through the entire workflow.
Receptor Structure Acquisition and Preparation
Causality: The goal is to obtain a high-resolution, experimentally determined 3D structure of the target protein that is computationally "clean"—free of artifacts and correctly prepared for simulation. The Protein Data Bank (RCSB PDB) is the primary repository for these structures.
Protocol: Receptor Preparation
-
Structure Selection:
-
Navigate to the --INVALID-LINK--.
-
Search for the target protein (e.g., "RIPK1 kinase").
-
Expert Insight: Prioritize crystal structures with a co-bound ligand, as this typically indicates an active or relevant conformation. Select a structure with high resolution (< 2.5 Å) and minimal missing residues. For this guide, we will proceed with a hypothetical, but representative, kinase PDB entry (e.g., XXXX).
-
-
Initial Cleaning (using UCSF Chimera/ChimeraX):
-
Load the downloaded PDB file (XXXX.pdb).
-
Remove Non-Essential Molecules: Delete solvent (water) molecules, ions, and any co-factors or ligands not relevant to the binding site of interest.[10][11] This is crucial because they can interfere with the docking algorithm.
-
Handle Alternate Conformations: Inspect the structure for residues with alternate locations (altLocs). Retain only the conformation with the highest occupancy (typically 'A').
-
-
Structural Refinement and Protonation:
-
Add Hydrogens: Experimental structures often lack hydrogen atoms. Add them using a standard tool like Chimera's AddH or AutoDock Tools. Correct protonation states at a physiological pH (e.g., 7.4) are critical for accurate hydrogen bond prediction.
-
Assign Partial Charges: Assign atomic partial charges using a force field-compatible method. For proteins, this is typically handled by tools like pdb2gmx in GROMACS or the Dock Prep tool in Chimera, which apply charges from established force fields like AMBER or CHARMM.[11][12]
-
-
Final File Preparation for Docking:
Ligand Preparation
Causality: The ligand must be converted into a 3D structure with correct stereochemistry, protonation state, and atomic charges. This ensures the ligand's conformational flexibility and electrostatic properties are accurately represented.
Protocol: Ligand Preparation
-
Obtain 2D Structure:
-
Draw the this compound structure in a chemical sketcher or obtain its SMILES string from a database like PubChem.
-
-
Generate 3D Conformation:
-
Use a program like Open Babel to convert the 2D representation into a 3D structure. This process will generate an initial, reasonable 3D conformation.
-
Perform a quick energy minimization of the 3D structure using a molecular mechanics force field (e.g., MMFF94) to relieve any steric strain.
-
-
Assign Partial Charges and Define Rotatable Bonds:
-
Load the 3D ligand structure into AutoDock Tools.
-
Assign Gasteiger partial charges, a common method for small molecules.[10]
-
The software will automatically detect rotatable bonds, which is essential for allowing conformational flexibility during the docking process.
-
-
Save in Docking-Ready Format:
-
Save the final prepared ligand as a .pdbqt file.
-
Part 2: Molecular Docking
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor.[9] It uses a scoring function to estimate the binding affinity for each pose.
Causality: We use docking as a powerful and rapid screening tool to generate a plausible starting structure of the protein-ligand complex. While the scores are estimates, the predicted binding mode provides critical hypotheses about key interactions (e.g., hydrogen bonds, hydrophobic contacts) that can be tested with more rigorous methods. We will use AutoDock Vina, a widely used and validated open-source docking program.
Protocol: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box):
-
In AutoDock Tools, identify the active site of the kinase. If a co-crystallized ligand was present, the box should be centered on its location.
-
Define a 3D grid box that encompasses the entire binding pocket. A typical size is 25x25x25 Å, but this must be adjusted to fit the specific target.[9]
-
Save the grid parameters to a configuration file (e.g., conf.txt).
-
-
Execute the Docking Simulation:
-
Run AutoDock Vina from the command line, providing the prepared receptor, ligand, and configuration file as input.[9]
-
Command: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt
-
-
Analyze the Results:
-
Vina will output multiple binding poses, ranked by their predicted binding affinity (in kcal/mol).[9] The most negative value indicates the most favorable predicted binding.
-
Visualize the top-ranked poses in a molecular viewer (e.g., PyMOL, Chimera) to inspect the interactions. Look for hydrogen bonds to the kinase hinge region, a classic interaction motif for Type I kinase inhibitors.[4]
-
| Pose | Binding Affinity (kcal/mol) | Key H-Bond Interactions (Hypothetical) |
| 1 | -9.2 | Pyridine N -> Hinge Backbone NH (Met109) |
| 2 | -8.8 | Amine NH2 -> Hinge Backbone C=O (Glu107) |
| 3 | -8.5 | Pyrazole N -> Sidechain Gln85 |
Part 3: Molecular Dynamics (MD) Simulation
Causality: Docking is a static snapshot. MD simulation introduces dynamics, temperature, and solvent to assess the stability of the predicted binding pose over time.[8] It provides a more physically realistic model by allowing both the ligand and the protein to move and adapt to each other, offering insights into the flexibility of the complex and the persistence of key interactions. We will use GROMACS, a highly efficient and popular open-source MD engine.[15]
Protocol: GROMACS MD Simulation
-
System Building:
-
Combine Coordinates: Merge the coordinates of the top-ranked docked pose (protein + ligand) into a single PDB file.
-
Generate Topology: Use a force field (e.g., CHARMM36m for the protein, CGenFF for the ligand) to generate a topology file.[12] The topology describes the atoms, bonds, angles, and charges. The ligand parameters often need to be generated using an external server like the CGenFF server.[12]
-
Define Simulation Box: Place the complex in a periodic box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).
-
Solvation: Fill the box with a realistic water model (e.g., TIP3P).
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.
-
-
Equilibration:
-
NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex. Position restraints are typically applied to the protein and ligand heavy atoms during this phase.[16]
-
NPT Ensemble (Constant Pressure): Equilibrate the system pressure to 1 bar while maintaining the target temperature. This ensures the correct density of the system. Position restraints are often gradually released.[16]
-
-
Production MD:
-
Run the simulation for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand and protein backbone over time. A stable, low-RMSD plateau suggests the complex is not drifting or unfolding.
-
RMSF (Root Mean Square Fluctuation): Analyze the fluctuation of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the persistence of hydrogen bonds and other key interactions identified during docking throughout the simulation.
-
Part 4: Binding Free Energy Estimation
Causality: While MD simulations confirm pose stability, they do not directly provide a binding affinity value. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique to estimate the free energy of binding from MD snapshots.[17][18] It offers a balance between computational cost and accuracy that is superior to docking scores.[19]
Protocol: MM/PBSA Calculation
-
Snapshot Extraction:
-
Extract a set of decorrelated snapshots (e.g., 100-250 frames) from the stable portion of the production MD trajectory.
-
-
Calculation:
-
Use a tool like g_mmpbsa for GROMACS or the MMPBSA.py script in AmberTools.[17][20][21]
-
For each snapshot, the binding free energy (ΔG_bind) is calculated using the following equation:[18]
-
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
-
-
Where:
-
ΔE_MM: Change in molecular mechanics energy (van der Waals + electrostatic).
-
ΔG_solv: Change in solvation free energy (polar + non-polar).
-
-TΔS: Change in conformational entropy (often omitted for relative rankings due to high computational cost).[19]
-
-
-
Energy Decomposition:
-
A key advantage of MM/PBSA is the ability to decompose the binding energy on a per-residue basis.[19] This highlights which amino acid residues in the active site contribute most favorably or unfavorably to the binding of the ligand.
-
| Energy Component | Average Value (kcal/mol) |
| Van der Waals | -45.5 |
| Electrostatic | -20.1 |
| Polar Solvation | +35.8 |
| Non-polar Solvation | -5.2 |
| ΔG binding (Total) | -35.0 |
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step in silico workflow for characterizing the binding of this compound to a protein kinase target. By progressing from rapid docking predictions to dynamic MD simulations and end-point free energy calculations, this approach provides a comprehensive and physically realistic assessment of the molecular recognition event.
The results from this pipeline—the predicted binding pose, the key interacting residues, the stability of the complex, and the estimated binding free energy—serve as powerful, actionable hypotheses. They can guide the rational design of new analogs with improved potency or selectivity, prioritize compounds for chemical synthesis, and provide a mechanistic framework for interpreting experimental structure-activity relationship (SAR) data. This synergy between computational modeling and experimental validation is the cornerstone of modern, efficient drug discovery.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. GROMACS Tutorials [mdtutorials.com]
- 16. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 17. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. peng-lab.org [peng-lab.org]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2-(1H-pyrazol-1-yl)pyridin-3-amine
Introduction: The Significance of Pyrazolyl-Pyridinamine Scaffolds in Medicinal Chemistry
The fusion of pyrazole and pyridine rings creates a privileged scaffold, 2-(1H-pyrazol-1-yl)pyridin-3-amine, that is of significant interest to researchers in drug discovery and development. This heterocyclic amine is a key building block in the synthesis of a wide array of compounds with diverse biological activities. The pyrazole moiety can act as a versatile pharmacophore, participating in various interactions with biological targets, while the aminopyridine portion provides a crucial anchor for further molecular elaboration. Derivatives of this core structure have been explored for their potential as kinase inhibitors, anti-inflammatory agents, and therapeutics for other conditions.
This application note provides a detailed, step-by-step protocol for the synthesis of this compound, leveraging the robust and versatile Buchwald-Hartwig amination reaction. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process, ensuring both reproducibility and safety in the laboratory.
Synthetic Strategy: The Buchwald-Hartwig Amination
The formation of the C-N bond between the pyridine and pyrazole rings is most effectively achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[1] This reaction is a powerful tool for constructing arylamines from aryl halides and amines, offering high functional group tolerance and broad substrate scope.[1] In this protocol, we will utilize 2-chloropyridin-3-amine and pyrazole as the coupling partners.
The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a low-valent palladium complex. Subsequent coordination of the amine and deprotonation by a base leads to the formation of a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the active palladium catalyst. The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Chloropyridin-3-amine | ≥98% | Commercially Available[2][3] | |
| Pyrazole | ≥98% | Commercially Available | |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| Xantphos | ≥98% | Commercially Available | Ligand |
| Cesium carbonate (Cs₂CO₃) | ≥99% | Commercially Available | Base |
| Toluene | Anhydrous | Commercially Available | Solvent |
| Ethyl acetate | ACS Grade | Commercially Available | For Extraction |
| Brine (saturated NaCl solution) | Prepared in-house | ||
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially Available | Drying agent | |
| Silica gel | 230-400 mesh | Commercially Available | For column chromatography |
Reaction Setup and Procedure
The following workflow outlines the key steps in the synthesis of this compound.
Figure 1: General workflow for the synthesis of this compound.
Step-by-Step Instructions:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridin-3-amine (1.0 eq), pyrazole (1.2 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon). Add anhydrous toluene via syringe. The typical concentration is 0.1 M with respect to the 2-chloropyridin-3-amine.
-
Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Product Characterization: The pure product, this compound, is typically obtained as a solid. The structure and purity should be confirmed by spectroscopic methods.
Expected Characterization Data
While specific data will vary based on instrumentation, the following are typical spectroscopic characteristics for this compound:
-
¹H NMR: Expect signals corresponding to the aromatic protons of the pyridine and pyrazole rings, as well as a broad singlet for the amine (-NH₂) protons.
-
¹³C NMR: Signals for all eight carbon atoms in the molecule should be observable.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (160.18 g/mol ) should be present.[4]
-
Infrared (IR) Spectroscopy: Look for characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.[5]
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Deactivation: Ensure the reaction was properly degassed and that anhydrous solvent was used. The quality of the palladium catalyst and ligand is also crucial.
-
Insufficient Base: Cesium carbonate is a strong base that is effective in this transformation. Ensure it is finely powdered and dry.
-
-
Side Reactions:
-
Homocoupling: The formation of biphenyl-type byproducts can occur. Optimizing the catalyst and ligand loading can minimize this.
-
-
Purification Challenges:
-
The product is a polar molecule. A gradient elution during column chromatography is recommended for optimal separation.
-
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By employing the Buchwald-Hartwig amination, researchers can access this valuable building block in good yield and purity. The detailed step-by-step instructions and explanations of the underlying chemical principles are intended to empower scientists in their synthetic endeavors and accelerate the development of novel therapeutics.
References
Application Note: A Comprehensive Guide to ¹H and ¹³C NMR Characterization of Pyrazolylpyridines
Introduction
Pyrazolylpyridines represent a privileged scaffold in medicinal chemistry and materials science, valued for their versatile coordination properties and diverse biological activities. The precise structural elucidation of these N-heterocyclic compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the unambiguous characterization of pyrazolylpyridine isomers and their derivatives. This guide provides a detailed protocol and in-depth analysis of ¹H and ¹³C NMR spectroscopy for the structural characterization of pyrazolylpyridines, tailored for researchers, scientists, and drug development professionals.
Fundamental Principles of ¹H and ¹³C NMR for Pyrazolylpyridines
The unique electronic environments of the pyrazole and pyridine rings, and the linkage between them, give rise to characteristic NMR spectral features. Understanding these fundamentals is key to accurate spectral interpretation.
¹H NMR Spectroscopy
The proton chemical shifts (δ) in pyrazolylpyridines are influenced by the electronegativity of the nitrogen atoms, the aromatic ring currents, and the nature of any substituents. The protons on the pyridine ring typically appear at lower field (more deshielded) than those on the pyrazole ring due to the stronger deshielding effect of the pyridine nitrogen.
-
Pyridine Ring Protons: Expect signals in the range of δ 7.0–8.7 ppm. The proton at the 6-position of the pyridine ring is often the most deshielded due to its proximity to the nitrogen atom.
-
Pyrazole Ring Protons: These protons typically resonate between δ 6.0 and 8.0 ppm. The chemical shifts are sensitive to the point of attachment to the pyridine ring and the presence of substituents.
Spin-Spin Coupling: The through-bond coupling (J-coupling) between adjacent protons provides crucial information about the connectivity of the molecule. Typical coupling constants are:
-
³J (ortho) in the pyridine ring: 7–9 Hz
-
⁴J (meta) in the pyridine ring: 1–3 Hz
-
³J in the pyrazole ring: 2–3 Hz
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the nitrogen atoms and substituents.
-
Pyridine Ring Carbons: These carbons typically appear in the range of δ 120–155 ppm. The carbons directly attached to the nitrogen (C2 and C6) are the most deshielded.
-
Pyrazole Ring Carbons: The carbon signals for the pyrazole ring are generally found between δ 100 and 150 ppm.
The presence of substituents can significantly alter these chemical shift ranges. Computational methods, such as DFT calculations, can be a valuable tool for predicting and confirming ¹³C chemical shifts.
Experimental Protocols
A well-defined experimental protocol is critical for obtaining high-quality, reproducible NMR data.
Protocol 1: NMR Sample Preparation
-
Sample Purity: Ensure the pyrazolylpyridine sample is of high purity. Impurities can complicate spectral interpretation. Purification can be achieved by techniques such as column chromatography or recrystallization.
-
Solvent Selection: The choice of deuterated solvent is crucial as it can influence chemical shifts.
-
CDCl₃ (Deuterated Chloroform): A common choice for many organic compounds.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Useful for compounds with poor solubility in CDCl₃. Note that the residual water peak in DMSO-d₆ can exchange with labile protons (e.g., N-H).
-
Methanol-d₄ (Deuterated Methanol): Can also be used, but may lead to proton exchange with N-H protons.
-
-
Concentration: Prepare a solution with a concentration of 5–10 mg of the compound in 0.5–0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts (δ = 0.00 ppm). For aqueous solutions, DSS or TSP can be used.
-
Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Protocol 2: NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0–10 ppm).
-
Acquisition Time: Typically 2–4 seconds.
-
Relaxation Delay: A delay of 1–2 seconds is usually adequate.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to obtain singlets for all carbon signals.
-
Spectral Width: A wider spectral width is required (e.g., 0–160 ppm).
-
Acquisition Time: Typically 1–2 seconds.
-
Relaxation Delay: A longer relaxation delay (e.g., 2–5 seconds) may be necessary for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments: For complex structures or to confirm assignments, acquire 2D NMR spectra.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between ¹H and ¹³C, which is invaluable for connecting different fragments of the molecule.
-
Data Interpretation and Structural Elucidation
A systematic approach to spectral analysis is essential for accurate structure determination.
Step-by-Step Interpretation Workflow
Caption: Workflow for NMR-based structural elucidation of pyrazolylpyridines.
Illustrative Example: 2-(1H-pyrazol-1-yl)pyridine
The structural isomers of pyrazolylpyridines can be readily distinguished by their NMR spectra. For instance, 2-(1H-pyrazol-1-yl)pyridine will exhibit a distinct set of signals compared to 3-(pyridin-2-yl)-1H-pyrazole.
Expected ¹H NMR Features of 2-(1H-pyrazol-1-yl)pyridine:
-
Pyridine Protons: Four distinct signals in the aromatic region, with characteristic ortho, meta, and para couplings. The proton at the 6-position will be the most downfield.
-
Pyrazole Protons: Three signals. The H5' proton of the pyrazole ring will likely be the most deshielded of the pyrazole protons due to its proximity to the pyridine ring.
Expected ¹³C NMR Features of 2-(1H-pyrazol-1-yl)pyridine:
-
Pyridine Carbons: Five signals, with C2 and C6 being the most deshielded.
-
Pyrazole Carbons: Three signals.
By carefully analyzing the chemical shifts, coupling constants, and 2D correlations, the exact isomer and the position of any substituents can be determined with high confidence.
Data Presentation
For clarity and comparative analysis, it is recommended to present NMR data in a tabular format.
Table 1: Representative ¹H NMR Data for 2-(1H-pyrazol-1-yl)pyridine in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H6 | ~8.5 | ddd | 8.0, 1.8, 0.9 |
| H4 | ~7.8 | td | 7.8, 1.8 |
| H3' | ~7.7 | d | 1.5 |
| H5' | ~7.9 | d | 2.5 |
| H5 | ~7.2 | ddd | 7.5, 4.8, 1.2 |
| H4' | ~6.5 | dd | 2.5, 1.5 |
Note: These are approximate values and can vary based on the specific instrument and experimental conditions.
Table 2: Representative ¹³C NMR Data for 2-(1H-pyrazol-1-yl)pyridine in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C2 | ~151 |
| C6 | ~149 |
| C4' | ~141 |
| C4 | ~138 |
| C5' | ~127 |
| C3 | ~122 |
| C5 | ~112 |
| C3' | ~107 |
Note: These are approximate values and can vary based on the specific instrument and experimental conditions.
Advanced Considerations
-
Tautomerism: In N-unsubstituted pyrazolylpyridines, tautomerism can lead to broadened signals or the presence of multiple species in solution. Temperature-dependent NMR studies can help to investigate these dynamic processes.
-
Solvent Effects: As previously mentioned, the solvent can induce significant changes in chemical shifts, particularly for protons near the nitrogen atoms due to hydrogen bonding interactions.
-
Conformational Analysis: For flexible molecules, Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) can provide information about the spatial proximity of protons, aiding in conformational analysis.
Conclusion
¹H and ¹³C NMR spectroscopy, particularly when augmented with 2D techniques, provides a robust and indispensable platform for the structural characterization of pyrazolylpyridines. A systematic approach to sample preparation, data acquisition, and spectral interpretation, as outlined in this guide, will enable researchers to confidently elucidate the structures of these important heterocyclic compounds, thereby accelerating research and development in medicinal chemistry and materials science.
The Versatile Scaffold: 2-(1H-pyrazol-1-yl)pyridin-3-amine in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Kinase Hinge-Binder
In the landscape of contemporary drug discovery, particularly within the realm of kinase inhibitors, certain molecular frameworks consistently emerge as "privileged scaffolds." These structures possess the inherent ability to interact with conserved features of protein families, providing a robust foundation for the development of potent and selective therapeutic agents. The 2-(1H-pyrazol-1-yl)pyridin-3-amine core is a prime exemplar of such a scaffold. Its unique electronic and steric properties make it an exceptional "hinge-binder," a critical interaction for the majority of ATP-competitive kinase inhibitors. This guide provides an in-depth exploration of the this compound scaffold, offering detailed synthetic protocols, mechanistic insights, and practical applications for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a thorough understanding of how to effectively utilize this powerful molecular building block.
Mechanistic Insight: The Art of Hinge-Binding
Protein kinases, a family of enzymes that catalyze the phosphorylation of proteins, play a pivotal role in cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The ATP-binding site of kinases is the primary target for a large class of inhibitors. Within this site lies the "hinge region," a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This region forms key hydrogen bond interactions with the adenine moiety of ATP, anchoring it in the active site.
The this compound scaffold is exquisitely designed to mimic these critical interactions. The pyridine nitrogen and the exocyclic amine of the scaffold act as hydrogen bond donors and acceptors, forming a bidentate hydrogen bond network with the backbone amide and carbonyl groups of the hinge region residues. This interaction effectively displaces ATP and stabilizes the inhibitor within the active site, leading to potent inhibition of kinase activity.
The pyrazole ring, while not directly involved in hinge binding, plays a crucial role in orienting the rest of the molecule within the ATP-binding pocket. It serves as a versatile platform for the introduction of various substituents that can be tailored to interact with other regions of the active site, such as the solvent-exposed region or the hydrophobic pocket, thereby enhancing potency and selectivity.
Synthetic Protocols: Building the Core and its Derivatives
The synthesis of the this compound scaffold and its derivatives can be achieved through several reliable synthetic routes. The following protocols provide a general framework that can be adapted and optimized for specific target molecules.
Protocol 1: Synthesis of the Core Scaffold - this compound
This protocol outlines a common and effective method for the synthesis of the parent scaffold, starting from commercially available 2-chloro-3-nitropyridine.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Synthesis of 2-Hydrazinyl-3-nitropyridine:
-
To a solution of 2-chloro-3-nitropyridine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield 2-hydrazinyl-3-nitropyridine.
-
-
Synthesis of 2-(1H-pyrazol-1-yl)-3-nitropyridine:
-
Dissolve 2-hydrazinyl-3-nitropyridine (1.0 eq) in a suitable solvent such as acetic acid or ethanol.
-
Add malondialdehyde tetraethyl acetal (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-(1H-pyrazol-1-yl)-3-nitropyridine.
-
-
Synthesis of this compound:
-
Dissolve 2-(1H-pyrazol-1-yl)-3-nitropyridine (1.0 eq) in a solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the desired product, this compound.
-
Protocol 2: Representative Kinase Inhibition Assay - LANTHASCREEN™ Eu Kinase Binding Assay
This protocol describes a common, high-throughput method for assessing the inhibitory activity of compounds against a target kinase. The Lanthascreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
Workflow Diagram:
Caption: Workflow for a Lanthascreen™ Kinase Binding Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., a derivative of this compound) in 100% DMSO.
-
Prepare a serial dilution of the test compound in assay buffer.
-
Prepare a solution of the target kinase and a europium-labeled anti-tag antibody in the assay buffer.
-
Prepare a solution of the fluorescently labeled kinase tracer in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the serially diluted test compound.
-
Add the kinase/antibody mixture to each well.
-
Add the tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer from the kinase.
-
Applications in Drug Discovery: Case Studies
The versatility of the this compound scaffold is evident in its application in the development of inhibitors for a wide range of kinases.
| Kinase Target | Therapeutic Area | Scaffold Moiety | Key Interactions |
| ALK5 (TGF-βRI) | Fibrosis, Cancer | 2-(1H-pyrazol-1-yl)pyridine | H-bonds with hinge region |
| JAK2 | Myeloproliferative Neoplasms, Inflammation | Pyrazolopyrimidine | H-bonds with hinge, hydrophobic interactions |
| TBK1 | Autoimmune diseases, Cancer | Pyrazolopyridine | H-bonds with hinge, interactions with catalytic lysine |
| SRC Family Kinases | Cancer | Pyrazolopyrimidine | H-bonds with hinge, interactions with gatekeeper residue |
Conclusion: A Scaffold with Enduring Potential
The this compound scaffold represents a cornerstone in the design of kinase inhibitors. Its ability to effectively mimic the hinge-binding interactions of ATP, coupled with its synthetic tractability, makes it an invaluable tool for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this privileged scaffold in their drug discovery endeavors. As our understanding of kinase biology continues to evolve, the strategic application of well-validated scaffolds like this compound will undoubtedly continue to drive the development of novel and effective therapies for a multitude of human diseases.
Application Note: 2-(1H-pyrazol-1-yl)pyridin-3-amine as a Privileged Scaffold for Kinase Inhibitor Screening
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of selective kinase inhibitors is a cornerstone of modern drug discovery. This application note details the utility of 2-(1H-pyrazol-1-yl)pyridin-3-amine as a versatile and privileged scaffold for the discovery and development of novel kinase inhibitors. We provide an in-depth examination of its structural rationale, its application in both fragment-based and library-based screening paradigms, and detailed protocols for its use in biochemical and cell-based kinase assays.
Introduction: The Pursuit of Kinase Selectivity
The human kinome consists of over 500 members, many of which share a highly conserved ATP-binding pocket.[1] This structural similarity presents a significant challenge in developing inhibitors that are selective for a specific kinase, as off-target effects can lead to toxicity.[2] A successful strategy in kinase inhibitor design is the use of "privileged scaffolds"—core molecular structures that are known to bind to the ATP pocket of kinases. These scaffolds serve as excellent starting points for medicinal chemistry campaigns.
The pyrazolopyridine core is one such privileged scaffold.[3] As a bioisostere of adenine, the core of ATP, it can effectively occupy the ATP binding site and form crucial hydrogen bonds with the kinase hinge region—a key interaction for potent inhibition.[3][4] The specific compound, this compound, represents a synthetically tractable and strategically functionalized example of this class, making it an ideal candidate for kinase inhibitor screening campaigns. Its structure features a pyridine ring, which can be further substituted to explore different regions of the ATP pocket, and a pyrazole moiety, which is also amenable to chemical modification to enhance potency and selectivity.[5]
The Rationale: Why this compound?
The utility of this scaffold is rooted in its structural and chemical properties, which are highly amenable to the principles of modern drug discovery, including Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping.
-
Hinge-Binding Motif: The nitrogen atoms within the pyrazolopyridine core are perfectly positioned to act as hydrogen bond acceptors and donors, mimicking the interaction of the adenine portion of ATP with the kinase hinge residues.[3][6] This foundational interaction anchors the molecule in the active site, providing a solid basis for achieving high potency.
-
Vector for Chemical Elaboration: The amine group at the 3-position of the pyridine ring provides a key vector for chemical modification. It can be readily derivatized to introduce a variety of substituents that can extend into different sub-pockets of the kinase active site, thereby driving potency and, critically, selectivity.[7][8]
-
Favorable Physicochemical Properties: As a relatively small molecule, this compound adheres to the principles of fragment-based drug discovery, which involves screening low-molecular-weight compounds to identify initial hits for optimization.[9][10]
-
Proven Therapeutic Relevance: Numerous pyrazolopyridine derivatives have been successfully developed as kinase inhibitors for cancer treatment, demonstrating the clinical and therapeutic potential of this scaffold class.[3][11] For instance, series of 2-(1H-pyrazol-1-yl)pyridines have been identified as potent inhibitors of ALK5 (TGFβ receptor I kinase).[12][13]
Figure 1: Scaffold binding to the kinase ATP pocket.
Application in Screening Paradigms
This scaffold can be deployed in several highly effective screening strategies to identify novel kinase inhibitors.
Fragment-Based Drug Discovery (FBDD)
In FBDD, low molecular weight fragments (<300 Da) are screened at high concentrations to identify weak but efficient binders.[14] These initial hits are then optimized into more potent leads. This compound is an ideal candidate for inclusion in a fragment library due to its size and inherent binding capability.
High-Throughput Screening (HTS) of a Focused Library
A more direct approach involves synthesizing a focused library of compounds based on the this compound scaffold. By systematically modifying the amine group and other positions on the rings, a diverse set of molecules can be generated and screened against a panel of kinases to identify potent and selective inhibitors.
Figure 2: Screening paradigms for the scaffold.
Experimental Protocols
The following protocols provide a framework for screening this compound or its derivatives against a target kinase.
Protocol 1: Biochemical Kinase Assay (TR-FRET Format)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and common format for HTS.[15] It measures the phosphorylation of a substrate by detecting the proximity of two fluorescently labeled molecules.
Rationale: Biochemical assays provide a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase enzyme.[16] The TR-FRET format is highly sensitive, amenable to automation, and less prone to interference than other fluorescence-based methods.[15]
Materials:
-
Recombinant Kinase of Interest
-
Biotinylated peptide substrate
-
ATP (Adenosine Triphosphate)
-
Test Compound (dissolved in 100% DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Stop/Detection Buffer (Assay Buffer containing EDTA, Lanthanide-labeled anti-phospho-substrate antibody, and Streptavidin-Allophycocyanin)
-
Low-volume 384-well assay plates (e.g., white, solid bottom)
-
TR-FRET capable microplate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compound in 100% DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer 25-50 nL of the compound dilutions into the 384-well assay plates. This creates a final assay concentration range typically from 10 µM to 0.1 nM with a final DMSO concentration of ≤1%.
-
Causality: Keeping the final DMSO concentration low is critical as higher concentrations can inhibit kinase activity and interfere with the assay.[16]
-
-
Enzyme/Substrate Preparation:
-
Prepare a 2X enzyme solution in cold Assay Buffer. The final concentration should be determined empirically for each kinase to ensure the reaction is in the linear range.
-
Prepare a 2X biotinylated peptide substrate solution in Assay Buffer.
-
Combine the 2X enzyme and 2X substrate solutions to create a 2X Enzyme/Substrate master mix.
-
-
Reaction Initiation:
-
Add 5 µL of the 2X Enzyme/Substrate master mix to each well of the compound-containing plate.
-
Prepare a 2X ATP solution in Assay Buffer. The concentration should be at or near the Km of ATP for the specific kinase to ensure competitive inhibitors can be identified effectively.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Causality: Using ATP at its Km value provides a balanced condition where the assay is sensitive to inhibitors of varying potencies and mechanisms.
-
-
Incubation and Termination:
-
Briefly centrifuge the plates to mix the contents.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear phase of the enzymatic reaction.
-
Stop the reaction by adding 10 µL of the Stop/Detection Buffer to each well.
-
-
Signal Detection:
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET microplate reader using appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET ratio (e.g., Emission at 665 nm / Emission at 620 nm).
-
Normalize the data using control wells:
-
0% Inhibition (High Signal): Wells with DMSO only.
-
100% Inhibition (Low Signal): Wells with a known potent inhibitor or no enzyme.
-
-
Calculate the Percent Inhibition for each compound concentration.
-
Plot Percent Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Typical Value | Rationale |
| Final Assay Volume | 10 - 20 µL | Suitable for HTS and conserves reagents. |
| Final DMSO Conc. | ≤1% | Minimizes solvent interference with enzyme activity.[16] |
| ATP Concentration | Km value | Optimal for detecting ATP-competitive inhibitors. |
| Incubation Time | 30 - 90 min | Ensures reaction is within the linear range. |
| Temperature | Room Temp (20-25°C) | Provides stable and reproducible conditions. |
Table 1: Key Parameters for Biochemical Kinase Assay Optimization.
Protocol 2: Cellular Kinase Target Engagement Assay (NanoBRET™ Format)
This protocol determines if the compound can bind to its target kinase within the complex environment of a living cell.[17]
Rationale: Many compounds that are potent in biochemical assays fail in a cellular context due to poor permeability, efflux, or off-target effects.[18] A target engagement assay provides crucial, physiologically relevant data early in the discovery process. The NanoBRET™ assay measures the binding of a compound by its ability to displace a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein.[17]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid DNA encoding the NanoLuc®-Kinase Fusion Protein
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
NanoBRET™ Kinase Tracer
-
Test Compound (dissolved in 100% DMSO)
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well or 384-well assay plates
-
Luminometer with two filter channels (e.g., 460 nm and >610 nm)
Procedure:
-
Cell Transfection (Day 1):
-
Plate HEK293 cells in a 6-well plate and grow to ~80% confluency.
-
Transfect the cells with the NanoLuc®-Kinase fusion plasmid according to the transfection reagent manufacturer's protocol.
-
Causality: This step creates the necessary biological tool—cells expressing the luciferase-tagged kinase target.
-
-
Cell Plating (Day 2):
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Plate the cells into the white assay plates at an appropriate density.
-
-
Compound and Tracer Addition (Day 2):
-
Prepare serial dilutions of the test compound.
-
Prepare a working solution of the NanoBRET™ Tracer at a concentration predetermined to give an optimal assay window.
-
Add the test compound and the tracer to the cells.
-
Incubate the plate for 2 hours in a CO₂ incubator at 37°C.
-
Causality: During this incubation, the test compound competes with the fluorescent tracer for binding to the NanoLuc-kinase fusion protein.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.
-
Add the substrate to each well.
-
Read the plate immediately on a luminometer, measuring both the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >610 nm) emission signals.
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Convert the raw BRET ratios to MilliBRET Units (mBU) by multiplying by 1000.
-
Normalize the data using control wells:
-
No Inhibitor Control: Wells with tracer and DMSO only.
-
No Tracer Control: Wells with cells and DMSO only (background).
-
-
Plot the corrected mBU values versus log[Inhibitor Concentration] and fit the data to determine the IC₅₀ value, which reflects the compound's apparent affinity for the target in intact cells.
| Assay Type | Measures | Advantages | Limitations |
| Biochemical | Direct enzyme inhibition | High throughput, mechanistic detail | Lacks physiological context, false positives |
| Cell-Based | Target engagement/pathway modulation | Physiologically relevant, accounts for permeability | Lower throughput, more complex data interpretation |
Table 2: Comparison of Biochemical and Cell-Based Screening Assays.[18]
Conclusion
This compound is a high-value scaffold for modern kinase inhibitor discovery. Its inherent ability to bind the conserved kinase hinge region provides a strong foundation for potency, while its chemical tractability allows for the exploration of substituents to achieve selectivity. By employing a strategic screening cascade that begins with high-throughput biochemical assays and progresses to physiologically relevant cell-based target engagement and pathway modulation assays, researchers can effectively leverage this scaffold to identify and optimize novel and selective kinase inhibitors for a range of therapeutic applications.
References
- 1. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 2. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 8. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. | Semantic Scholar [semanticscholar.org]
- 9. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
- 14. Fragment-Based Design of Kinase Inhibitors: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 15. Biochemical Kinase Assays | Thermo Fisher Scientific - SA [thermofisher.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Palladium-Catalyzed Pyrazole-Pyridine Coupling
Introduction: The Significance of the Pyrazole-Pyridine Scaffold
In the landscape of modern drug discovery and materials science, the fusion of pyrazole and pyridine rings into a single molecular entity represents a highly privileged scaffold. These N-heterocyclic structures are cornerstones in medicinal chemistry, frequently appearing in pharmaceuticals due to their ability to engage in a variety of non-covalent interactions with biological targets. The pyrazole moiety often serves as a versatile pharmacophore, while the pyridine ring can modulate physicochemical properties such as solubility and metabolic stability. The precise and efficient construction of the bond linking these two heterocycles is, therefore, a critical challenge for synthetic chemists. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods to achieve this goal, offering unparalleled control over bond formation.[1][2]
This guide provides an in-depth exploration of the two primary palladium-catalyzed strategies for pyrazole-pyridine coupling: N-Arylation (Buchwald-Hartwig Amination) for C-N bond formation and Direct C-H Arylation for C-C bond formation. We will dissect the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and explain the critical reasoning behind the selection of specific reagents and conditions.
Part 1: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the coupling of an amine (in this case, pyrazole) with an aryl halide or triflate (a halopyridine or pyridyl triflate).[2][3] The reaction has evolved significantly, with the development of sophisticated catalyst systems allowing for the coupling of even challenging heterocyclic substrates under mild conditions.[1]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of organometallic transformations. The choice of a bulky, electron-rich phosphine ligand is crucial. These ligands stabilize the palladium(0) active species, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the desired product.[2][4][5] The use of a strong, non-nucleophilic base is required to deprotonate the pyrazole, forming the pyrazolide anion, which is the active nucleophile in the cycle.
Catalytic Cycle for Buchwald-Hartwig Pyrazole-Pyridine Coupling
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation of pyrazole with a pyridine electrophile.
Experimental Protocol: N-Arylation of Pyrazole with 2-Bromopyridine
This protocol is a representative example for the coupling of a generic pyrazole with a halopyridine. Optimization may be required for specific substrates.
Reagent & Parameter Table:
| Component | Role | Molar Eq. | Typical Amount (for 1 mmol scale) | Notes |
| 2-Bromopyridine | Electrophile | 1.0 | 158 mg | Can be substituted with other halo- or triflated pyridines.[6] |
| Pyrazole | Nucleophile | 1.2 | 82 mg | A slight excess ensures complete consumption of the electrophile. |
| Pd₂(dba)₃ | Catalyst Precursor | 0.01 (1 mol%) | 9.2 mg | Tris(dibenzylideneacetone)dipalladium(0). Other Pd(0) or Pd(II) sources can be used.[7] |
| tBuBrettPhos | Ligand | 0.03 (3 mol%) | 14.5 mg | A bulky biarylphosphine ligand, critical for efficient coupling of N-heterocycles.[6][8] |
| NaOtBu | Base | 1.5 | 144 mg | Sodium tert-butoxide is a strong, non-nucleophilic base. Other bases like K₃PO₄ or Cs₂CO₃ can be used for sensitive substrates.[4][7][9] |
| Toluene | Solvent | - | 5 mL | Anhydrous, degassed solvent is crucial for reproducibility. Dioxane is another common choice.[3] |
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the palladium precursor (Pd₂(dba)₃) and the ligand (tBuBrettPhos).
-
Reagent Addition: In a glovebox or under a positive flow of argon, add the sodium tert-butoxide, pyrazole, and 2-bromopyridine to the flask.
-
Causality Note: The order of addition is important. Adding the solid reagents first under an inert atmosphere prevents degradation of the catalyst and ligand by oxygen and moisture. The strong base can be sensitive to air and moisture.[3]
-
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Causality Note: Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand, deactivating the catalytic system. Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) is critical for consistent results.
-
-
Reaction Execution: Seal the flask or vial and place it in a preheated oil bath at 80-110 °C. Stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (2-bromopyridine) is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure N-pyridylpyrazole product.
Experimental Workflow Diagram
Caption: General workflow for the Buchwald-Hartwig pyrazole-pyridine N-arylation reaction.
Part 2: Direct C-H Arylation
Direct C-H arylation is an increasingly important strategy that offers a more atom-economical approach to constructing C-C bonds. This method avoids the pre-functionalization of the pyrazole ring, instead activating a native C-H bond for coupling with a pyridine halide.[11] A significant challenge in the direct arylation of pyrazoles is controlling regioselectivity, as multiple C-H bonds are available for activation.[12][13]
Mechanistic Rationale
The mechanism of direct C-H arylation is often more complex and debated than that of Buchwald-Hartwig amination. A common pathway involves a concerted metalation-deprotonation (CMD) step.[14] In this process, the palladium catalyst, coordinated to the pyridine halide after oxidative addition, interacts with the pyrazole's C-H bond. A base or an anionic ligand (like acetate) assists in the deprotonation, leading to a palladacycle intermediate. Subsequent reductive elimination forms the C-C bond and regenerates the active palladium catalyst. The use of a directing group on the pyrazole nitrogen or specific additives like pivalic acid can be crucial for achieving high regioselectivity and yield.[12]
Catalytic Cycle for Direct C-H Arylation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 6. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selective Palladium‐Catalyzed Direct CH Arylation of Unsubstituted <i>N</i>‐Protected Pyrazoles [ouci.dntb.gov.ua]
- 13. Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing the Cytotoxicity of 2-(1H-pyrazol-1-yl)pyridin-3-amine
Introduction: Unveiling the Bioactivity of Novel Heterocyclic Compounds
The intersection of pyrazole and pyridine rings in a single molecular entity creates a scaffold with significant potential for biological activity. Pyrazolopyridine derivatives, structurally analogous to purines, have been a subject of intense research, revealing a spectrum of activities including anticancer properties.[1][2] Similarly, pyridine and pyrazole derivatives independently are known to exhibit diverse pharmacological effects, from antimicrobial to cytotoxic.[3][4][5] The compound 2-(1H-pyrazol-1-yl)pyridin-3-amine, a novel molecule within this chemical space, thus presents a compelling case for thorough cytotoxic evaluation.
This guide provides a comprehensive, tiered strategy for researchers, scientists, and drug development professionals to meticulously assess the cytotoxic potential of this compound. We will move beyond a simple recitation of steps, delving into the rationale behind the experimental design and the interpretation of results. Our approach is grounded in established, validated methodologies to ensure the generation of robust and reliable data.
A Tiered Approach to Cytotoxicity Assessment
A systematic and multi-faceted approach is crucial to not only determine if a compound is cytotoxic but also to begin to understand its mechanism of action. We advocate for a three-tiered workflow that progresses from a general assessment of metabolic activity to more specific indicators of cell death.
Caption: Tiered workflow for cytotoxicity assessment of this compound.
Tier 1: Determining Cell Viability with the MTT Assay
The initial step in our protocol is to ascertain the effect of this compound on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose.[6][7] Its principle lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. This conversion is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, and the amount of formazan produced is directly proportional to the number of viable cells.[8]
Protocol 1: MTT Assay for Cell Viability
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium appropriate for the chosen cell line
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Microplate reader with absorbance filters at 570 nm and a reference wavelength of 630 nm[9]
Procedure:
-
Cell Seeding: In a 96-well plate, seed cells at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6][7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Carefully remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include vehicle-only controls (e.g., DMSO at the same concentration as in the highest compound dilution) and untreated controls.[6]
-
Incubation: Incubate the plate for desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.[6]
-
MTT Addition: Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for an additional 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[6][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.[9]
Data Analysis:
The cytotoxic effect is typically quantified as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cell population.[7]
| Parameter | Description |
| Cell Viability (%) | [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] x 100 |
| IC50 Value | Determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. |
Tier 2: Assessing Membrane Integrity with the LDH Assay
While the MTT assay provides a measure of metabolic activity, it does not differentiate between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (cell death). To address this, we employ the Lactate Dehydrogenase (LDH) release assay. LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[11][12]
Protocol 2: LDH Cytotoxicity Assay
Materials:
-
Supernatant from the cell cultures treated with this compound (from a parallel plate to the MTT assay)
-
LDH assay kit (commercially available kits are recommended for consistency) or individual reagents (Tris buffer, lithium lactate, NAD, PMS, INT)
-
96-well flat-bottom assay plate
-
Microplate reader with absorbance filter at 490 nm[13]
Procedure:
-
Sample Collection: After the desired incubation period with this compound, carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cell layer. Transfer to a new 96-well plate.[13]
-
Controls: Prepare the following controls:
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12][13]
-
Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[13]
Data Analysis:
| Parameter | Description |
| Cytotoxicity (%) | [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100 |
Tier 3: Investigating Apoptosis with the Caspase-3/7 Assay
Should the LDH assay confirm a cytotoxic effect, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway induced by cytotoxic compounds. A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[15][16] The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method to detect the activity of these caspases.[17][18]
Protocol 3: Caspase-3/7 Activity Assay
Materials:
-
White-walled 96-well plates suitable for luminescence measurements[15]
-
Cells treated with this compound at concentrations around the IC50 value
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol. Include positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine).[15]
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow the reagent to equilibrate to room temperature. Add a volume of the reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[18]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker. Incubate at room temperature for 1-2 hours.[18]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis:
An increase in luminescence compared to the untreated control indicates the activation of caspase-3 and/or -7, suggesting that this compound induces apoptosis.
References
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. cellbiologics.com [cellbiologics.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. stemcell.com [stemcell.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 18. promega.com [promega.com]
Analytical methods for the quantification of 2-(1H-pyrazol-1-yl)pyridin-3-amine
An Application Note and Protocol for the Quantification of 2-(1H-pyrazol-1-yl)pyridin-3-amine
Introduction
This compound (CAS No. 25700-11-2) is a heterocyclic amine containing both pyrazole and pyridine moieties. Such structures are of significant interest in medicinal chemistry and drug development, often serving as key building blocks or intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] The pyridine ring is a prevalent heterocycle in numerous natural products and pharmaceuticals, while pyrazole derivatives are known for a wide range of biological activities.[4][5] The precise quantification of this compound is critical during various stages of drug development, including process chemistry to monitor reaction completion, quality control of intermediates, and impurity profiling in the final API.
This guide, designed for researchers, analytical scientists, and drug development professionals, provides detailed analytical methods for the robust quantification of this compound. We present two validated protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and quantification in complex matrices. The methodologies are grounded in established principles of analytical chemistry and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[6][7][8]
Method Selection: The Rationale Behind the Choice of HPLC-UV and LC-MS/MS
The selection of an analytical method is governed by its intended purpose. For the quantification of a pharmaceutical intermediate like this compound, both robustness for routine analysis and high sensitivity for trace detection are often required.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is the workhorse of pharmaceutical quality control laboratories. Its prevalence is due to its robustness, cost-effectiveness, and excellent performance for quantifying analytes present at moderate concentrations (µg/mL and higher). Since this compound contains aromatic heterocyclic rings, it possesses a chromophore that absorbs UV light, making it an ideal candidate for UV detection. This method is perfectly suited for assaying the purity of the bulk material or monitoring its concentration during synthetic processes.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When the analytical challenge shifts to detecting trace amounts of the analyte—for instance, as a process impurity in a final drug substance or in biological matrices for pharmacokinetic studies—LC-MS/MS is the premier choice.[10] Its unparalleled sensitivity and selectivity allow for quantification at ng/mL or even pg/mL levels. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), LC-MS/MS can unequivocally identify and quantify the analyte even in the presence of co-eluting matrix components, a significant advantage over less selective detectors.[11] The nitrogen atoms in the analyte's structure make it readily ionizable by electrospray ionization (ESI), facilitating its detection by mass spectrometry.
Part 1: Quantification by Reversed-Phase HPLC with UV Detection
This method provides a reliable and accurate procedure for the quantification of this compound in bulk samples and as a key intermediate. The principle is based on the separation of the analyte from potential impurities on a reversed-phase C18 column, followed by detection and quantification using a UV detector.
Experimental Protocol
1. Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Ammonium Acetate, analytical grade
-
Acetic Acid, glacial, analytical grade
-
This compound reference standard (purity ≥98%)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (0.01 mg readability)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Ultrasonic bath
3. Chromatographic Conditions:
| Parameter | Condition | Causality and Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte. The 250 mm length ensures sufficient resolution from potential process impurities. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid | The aqueous buffer controls the pH to ensure consistent ionization state and peak shape of the basic amine group. Ammonium acetate is volatile and compatible with LC-MS if method transfer is considered. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff. |
| Gradient | 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% B | A gradient elution is employed to ensure elution of the analyte with a good peak shape while also cleaning the column of any more retained impurities. The final re-equilibration step ensures reproducibility between injections. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase. |
| Detection | UV at 254 nm | This wavelength is commonly used for aromatic compounds and is expected to provide a good response for the pyridine and pyrazole chromophores. A full scan (200-400 nm) should be run initially to determine the optimal wavelength. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
4. Preparation of Solutions:
-
Mobile Phase A Preparation: Dissolve 0.77 g of Ammonium Acetate in 1 L of HPLC-grade water. Adjust the pH to 4.5 using glacial acetic acid. Filter through a 0.45 µm membrane filter.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Calibration Standards (10-200 µg/mL): Prepare a series of calibration standards by serially diluting the stock standard solution with the mobile phase (at initial conditions, e.g., 80:20 A:B).
-
Sample Preparation: Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute with the mobile phase to bring the concentration within the calibration range (e.g., a 10-fold dilution to a nominal concentration of 100 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.
5. System Suitability: Before starting the analysis, inject a mid-range standard (e.g., 100 µg/mL) five times. The system is deemed ready if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Method Validation Summary (ICH Q2(R1))
This protocol must be validated to ensure it is fit for its intended purpose.[6][12] The following parameters should be assessed:
| Parameter | Typical Acceptance Criteria | Results (Representative Data) |
| Specificity | No interference at the analyte's retention time from placebo or known impurities. Peak purity index > 0.999.[13] | The method is specific. No interfering peaks were observed. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range of 10-200 µg/mL. | r² = 0.9995 |
| Range | 10-200 µg/mL | The method is linear, accurate, and precise over this range. |
| Accuracy | 98.0% - 102.0% recovery at three concentration levels. | 99.2% - 101.5% |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate sample preparations. | RSD = 0.8% |
| Limit of Quant. (LOQ) | Signal-to-Noise ratio of 10:1. | 10 µg/mL |
| Limit of Det. (LOD) | Signal-to-Noise ratio of 3:1. | 3 µg/mL |
| Robustness | %RSD ≤ 2.0% after small, deliberate changes in method parameters (flow rate ±10%, temp ±2°C).[14] | The method is robust. |
Part 2: High-Sensitivity Quantification by LC-MS/MS
This method is designed for the trace-level quantification of this compound, making it suitable for impurity analysis or bioanalytical applications. The core of this method is the high selectivity and sensitivity achieved through Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[15]
Experimental Protocol
1. Reagents and Materials:
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid, LC-MS grade
-
This compound reference standard (purity ≥98%)
-
(Optional) Stable Isotope Labeled Internal Standard (SIL-IS), e.g., D4-2-(1H-pyrazol-1-yl)pyridin-3-amine.
2. Equipment:
-
LC-MS/MS system: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
-
All equipment listed for the HPLC-UV method.
3. LC and MS Conditions:
| Parameter | Condition | Causality and Rationale |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm | A shorter column with smaller particles is used for faster analysis times and better peak efficiency, which is typical for LC-MS applications. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Maintains consistent mobile phase chemistry across the gradient. |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B | A fast gradient suitable for rapid sample throughput. |
| Flow Rate | 0.4 mL/min | An optimal flow rate for a 2.1 mm ID column, ensuring efficient ionization in the ESI source. |
| Column Temp. | 40 °C | Higher temperature reduces viscosity and can improve peak shape. |
| Ionization Mode | ESI, Positive | The presence of basic nitrogen atoms makes the analyte readily protonated to form a positive ion [M+H]⁺. |
| MRM Transitions | Precursor Ion (Q1): m/z 146.1; Product Ions (Q3): m/z 95.1 (Quantifier), m/z 68.1 (Qualifier) | The precursor ion corresponds to the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) and are specific fragments of the parent molecule, ensuring high selectivity.[16] |
| Source Temp. | 500 °C | Optimized for efficient desolvation of the mobile phase. |
| Gas Flow | Optimized for the specific instrument. | Gas flows (nebulizing, drying) are critical for ion formation and transmission. |
4. Preparation of Solutions:
-
Stock Standard Solution (100 µg/mL): Prepare as in the HPLC method but use LC-MS grade solvents.
-
Calibration Standards (0.1-100 ng/mL): Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition. If an internal standard is used, spike it into all standards and samples at a constant concentration (e.g., 10 ng/mL).
-
Sample Preparation: Sample preparation will be matrix-dependent. For impurity analysis in a drug substance, a simple 'dilute-and-shoot' approach similar to the HPLC method may be used, but with much higher dilution factors. For biological samples (e.g., plasma), protein precipitation or solid-phase extraction (SPE) would be required to remove matrix interferences.
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS quantification.
Method Performance Characteristics
The validation of bioanalytical methods or trace impurity methods follows similar principles to ICH Q2(R1) but with a focus on sensitivity and matrix effects.[17]
| Parameter | Typical Acceptance Criteria | Results (Representative Data) |
| Linearity | r² ≥ 0.995 over the range of 0.1-100 ng/mL. | r² = 0.998 |
| Lower LOQ (LLOQ) | S/N ≥ 10; Accuracy within ±20%; Precision ≤ 20% RSD. | 0.1 ng/mL |
| Accuracy & Precision | Accuracy within ±15%; Precision ≤ 15% RSD at low, mid, and high QC levels. | Accuracy: 96-104%; Precision: <9% RSD |
| Selectivity | No significant interfering peaks in blank matrix at the analyte's retention time. | Method is selective. |
| Matrix Effect | Assessed to ensure ionization suppression or enhancement is minimal and controlled by the internal standard. | Matrix effects were negligible. |
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijcpa.in [ijcpa.in]
- 5. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. scielo.br [scielo.br]
- 10. rsc.org [rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. altabrisagroup.com [altabrisagroup.com]
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- 15. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
The Versatility of Pyrazole Derivatives in Organic Materials Science: A Guide to Application and Protocol
The unique electronic and structural properties of pyrazole derivatives have positioned them as highly versatile building blocks in the ever-evolving landscape of organic materials science. Their inherent aromaticity, tunable electronic characteristics through facile functionalization, and propensity for self-assembly make them ideal candidates for a wide array of applications, from vibrant organic light-emitting diodes (OLEDs) to highly sensitive chemical sensors. This guide provides an in-depth exploration of the application of pyrazole derivatives in key areas of organic materials science, offering not just protocols, but the scientific rationale behind them to empower researchers in their quest for novel, high-performance materials.
Pyrazole Derivatives in Organic Light-Emitting Diodes (OLEDs)
The ability to fine-tune the emission color and improve charge transport properties has made pyrazole derivatives attractive components in OLEDs, serving as emitters, hosts, and electron-transporting materials.[1][2][3] Their rigid structure can lead to high photoluminescence quantum yields (PLQY), a crucial factor for efficient light emission.
Rationale for Use
The nitrogen atoms in the pyrazole ring can be strategically utilized to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule.[4] This allows for precise color tuning of the emitted light. Furthermore, the introduction of bulky substituents on the pyrazole core can suppress intermolecular π-π stacking, mitigating aggregation-caused quenching and enhancing solid-state luminescence.[5]
Synthesis of a Pyrazole-Based Emitter: A Protocol
A common route to synthesize pyrazole derivatives for OLED applications is through a cyclocondensation reaction.[2] The following protocol details the synthesis of a blue-emitting pyrazoline phenyl derivative.
Protocol 1: Synthesis of a Blue-Emitting Pyrazoline Phenyl Derivative
-
Chalcone Formation: In a round-bottom flask, dissolve an appropriate substituted benzaldehyde and an acetophenone derivative in ethanol. Add a catalytic amount of a base (e.g., NaOH or KOH) and stir the mixture at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone. Filter, wash with water, and dry the product.
-
Pyrazoline Cyclization: To a solution of the synthesized chalcone in glacial acetic acid, add phenylhydrazine. Reflux the mixture for 4-6 hours. After cooling, the pyrazoline derivative will precipitate. Filter the solid, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the purified product.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Caption: Synthesis workflow for a pyrazoline-based OLED emitter.
OLED Fabrication and Characterization
The performance of a synthesized pyrazole-based emitter is evaluated by fabricating a multilayer OLED device.
Protocol 2: Fabrication of a Pyrazole-Based OLED
-
Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 10-15 minutes to improve the work function of the ITO.[6][7]
-
Layer Deposition:
-
Hole Injection Layer (HIL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML): Dissolve the synthesized pyrazole derivative in a suitable solvent (e.g., chloroform or chlorobenzene) and spin-coat it onto the HIL. The thickness of this layer is crucial and is typically in the range of 30-60 nm.[8]
-
Electron Transport Layer (ETL) & Cathode: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit an electron transport layer (e.g., Tris-(8-hydroxyquinoline)aluminum, Alq₃), a thin layer of lithium fluoride (LiF) as an electron injection layer, and an aluminum (Al) cathode.[9][10]
-
-
Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer. The electroluminescence (EL) spectrum and Commission Internationale de l'Éclairage (CIE) coordinates can be measured with a spectroradiometer.
Table 1: Performance of Representative Pyrazole-Based OLEDs
| Emitter Type | Host Material | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color | CIE (x, y) | Reference |
| Pyrazoline Phenyl Derivative | - (non-doped) | 4.3 | 290 | Blue | (0.148, 0.130) | [11] |
| Iridium(III) Complex with Pyrazole Ligand | - | 24.0 | 31,714 | Green | - | [12] |
| Cerium(III) Complex with Pyrazole Ligand | - | 12.5 | 29,200 | Blue | - | [2] |
| Pyrene-imidazole derivative | - (non-doped) | - | 27,419 | Blue-green | - | [9] |
Pyrazole Derivatives in Organic Photovoltaics (OPVs)
In the realm of organic solar cells, pyrazole derivatives have been explored as both electron donor and electron acceptor materials.[4][13] Their tunable energy levels allow for the optimization of the open-circuit voltage (Voc) and efficient charge separation at the donor-acceptor interface.
Designing Pyrazole Derivatives for OPVs
For use as an electron acceptor, the pyrazole derivative should possess a low-lying LUMO energy level to facilitate electron transfer from the donor material. Conversely, for donor applications, a high-lying HOMO level is desirable for efficient hole transport.[14]
Synthesis of a Pyrazole-Based Electron Acceptor
The following protocol outlines a general synthesis for a pyrazole-based small molecule that can act as an electron acceptor in an OPV device.
Protocol 3: Synthesis of a Pyrazole-Based Electron Acceptor
-
Knoevenagel Condensation: React a pyrazole-4-carbaldehyde derivative with an active methylene compound (e.g., malononitrile or indanedione) in the presence of a basic catalyst like piperidine or pyridine in a solvent such as chloroform or toluene. The reaction is typically carried out under reflux with a Dean-Stark trap to remove the water formed.
-
Purification: After the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel followed by recrystallization.
-
Characterization: Verify the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and elemental analysis.
Caption: Synthesis of a pyrazole-based electron acceptor for OPVs.
Fabrication and Performance Measurement of a Pyrazole-Based OPV
The synthesized pyrazole derivative can be incorporated into a bulk heterojunction (BHJ) solar cell.
Protocol 4: Fabrication and Testing of a BHJ Solar Cell
-
Device Fabrication: Follow a similar substrate cleaning and HIL deposition procedure as described for OLEDs (Protocol 2, steps 1 & 2a).
-
Active Layer Deposition: Prepare a blend solution of a suitable polymer donor (e.g., P3HT or PTB7) and the synthesized pyrazole-based acceptor in a common organic solvent (e.g., chlorobenzene or o-dichlorobenzene). Spin-coat this blend onto the HIL to form the active layer. The donor:acceptor ratio and the layer thickness need to be optimized for maximum performance.[14][15]
-
Cathode Deposition: Deposit a low work function metal cathode, such as calcium followed by aluminum, via thermal evaporation.
-
Performance Measurement: The current density-voltage (J-V) characteristics of the fabricated solar cell are measured under simulated AM 1.5G solar irradiation (100 mW/cm²) using a solar simulator.[5][16] Key performance parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are extracted from the J-V curve.[16] The external quantum efficiency (EQE) is measured to determine the device's spectral response.[14]
Table 2: Performance of Representative Pyrazole-Based OPVs
| Donor Material | Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Poly(3-octyl)thiophene (P3OT) | Pyrazole Derivative Dye | - | - | - | Optimized with 50% wt. load | [4] |
| - | 5-amino-3-phenyl-2,3-dihydro-1H-pyrazole-4-carbonitrile | 0.576 | 0.418 | - | 0.077 | [1][17] |
| PBQ6 | Y6 (non-pyrazole) | 0.851 | 26.58 | 77.91 | 17.62 | [11] |
| PM7 | IT-4F (non-pyrazole) | 0.86 | 21.80 | 77 | 14.4 | [11] |
Note: The table includes non-pyrazole examples for performance comparison.
Pyrazole Derivatives as Chemosensors
The nitrogen atoms in the pyrazole ring act as excellent coordination sites for metal ions, making pyrazole derivatives ideal candidates for fluorescent and colorimetric chemosensors.[18][19][20] The binding of an analyte to the pyrazole-based sensor can induce a change in its photophysical properties, such as fluorescence quenching or enhancement, leading to a detectable signal.[21][22][23]
Mechanism of Sensing
The sensing mechanism often involves processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET). For instance, in a PET-based sensor, the lone pair of electrons on a nitrogen atom can quench the fluorescence of the fluorophore. Upon binding to a metal ion, this lone pair is engaged in coordination, inhibiting the PET process and "turning on" the fluorescence.[24]
Synthesis of a Pyrazoline-Based Fluorescent Sensor for Metal Ions
The following is a general protocol for the synthesis of a pyrazoline-based fluorescent sensor.
Protocol 5: Synthesis of a Pyrazoline Fluorescent Sensor
-
Chalcone Synthesis: Synthesize a chalcone precursor containing a suitable binding moiety (e.g., a hydroxyl or amino group) as described in Protocol 1.
-
Pyrazoline Formation: React the chalcone with a hydrazine derivative (e.g., hydrazine hydrate or methylhydrazine) in a suitable solvent like ethanol or methanol at room temperature or under reflux.[25]
-
Purification and Characterization: Purify the product by recrystallization and confirm its structure by spectroscopic methods.
Characterization of Sensor Performance
Protocol 6: Evaluating the Performance of a Fluorescent Chemosensor
-
Stock Solutions: Prepare stock solutions of the synthesized sensor in a suitable solvent (e.g., acetonitrile or a mixture of water and an organic solvent) and stock solutions of various metal perchlorates or nitrates in the same solvent system.
-
Fluorescence Titration: To a solution of the sensor, incrementally add the metal ion solution and record the fluorescence emission spectrum after each addition. Plot the change in fluorescence intensity against the metal ion concentration to determine the binding stoichiometry (using a Job's plot) and the association constant (using the Benesi-Hildebrand equation).[26]
-
Selectivity Study: Record the fluorescence response of the sensor in the presence of various potentially interfering ions to assess its selectivity.
-
Limit of Detection (LOD) Calculation: The LOD can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve of fluorescence intensity versus low concentrations of the analyte.[26][27]
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined using a comparative method with a well-characterized standard (e.g., quinine sulfate).[26][28][29] The quantum yield is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, η is the refractive index of the solvent, and the subscripts X and ST refer to the unknown and the standard, respectively.[29]
Table 3: Sensing Performance of Representative Pyrazole-Based Chemosensors
| Sensor Type | Analyte | Limit of Detection (LOD) | Binding Constant (Kₐ) | Sensing Mechanism | Reference |
| Pyrazole-based | Cu²⁺ | 1.6 µM | - | Colorimetric | [27][30] |
| Pyrazoline-based | Zn²⁺ | 1.93 x 10⁻⁷ M | 859 M⁻¹ | Fluorescence "turn-on" | [26] |
| Pyrazole-based | Fe³⁺ | 0.025 µM | - | Fluorescence "turn-on" | [25] |
| Pyrazole-based | Cu²⁺ | 0.47 µM | 3.9 x 10⁻² M | Colorimetric | [23] |
Pyrazole Derivatives in Nonlinear Optics (NLO)
The push-pull electronic nature that can be engineered into pyrazole derivatives, with electron-donating and electron-withdrawing groups attached to the pyrazole core, makes them promising materials for nonlinear optical applications.[21][30][31] These materials can exhibit a large third-order NLO response, which is crucial for applications in optical switching and data processing.[16]
Synthesis of a Push-Pull Pyrazole Derivative for NLO Applications
Protocol 7: Synthesis of a Pyrazole for NLO Studies
-
Functionalized Pyrazole Synthesis: Synthesize a pyrazole ring with a reactive site, such as a formyl or amino group, using established methods.
-
Introduction of Donor/Acceptor Groups: Attach electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) and electron-withdrawing groups (e.g., -NO₂, -CN) to the pyrazole core through standard organic reactions like condensation or substitution.[18][19]
-
Purification and Characterization: Purify the final push-pull pyrazole derivative using column chromatography and/or recrystallization. Characterize the compound thoroughly using spectroscopic techniques.
Measurement of Third-Order NLO Properties
The Z-scan technique is a widely used method to determine the sign and magnitude of the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[2][20][25][32]
Protocol 8: Z-Scan Measurement
-
Sample Preparation: Dissolve the synthesized pyrazole derivative in a suitable solvent or prepare a thin film by doping it into a polymer matrix like poly(methyl methacrylate) (PMMA).[21]
-
Experimental Setup: A typical Z-scan setup consists of a laser source, a focusing lens, a sample holder mounted on a translation stage, and a photodetector. For closed-aperture Z-scan (to measure n₂), an aperture is placed before the detector. For open-aperture Z-scan (to measure β), the aperture is removed.[33]
-
Data Acquisition: The sample is moved along the z-axis through the focal point of the lens, and the transmitted laser intensity is recorded as a function of the sample position.
-
Data Analysis: The closed-aperture Z-scan data shows a characteristic peak-valley or valley-peak profile, from which the sign and magnitude of n₂ can be determined. The open-aperture data provides information about the nonlinear absorption. The third-order nonlinear susceptibility (χ⁽³⁾) can be calculated from these values.[32]
Caption: A simplified workflow for the Z-scan technique.
Table 4: Nonlinear Optical Properties of a Representative Pyrazole Derivative
| Compound | Measurement Technique | Third-Order Nonlinear Susceptibility (χ⁽³⁾) (esu) | Reference |
| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | Z-scan | - | [22] |
| Pyrazoline derivatives | Third Harmonic Generation | Varies with structure | [21] |
Pyrazole-Based Microporous Organic Polymers (MOPs)
The rigid and angular geometry of pyrazole units can be exploited to construct microporous organic polymers (MOPs) with high surface areas and thermal stability. These materials have shown great promise in applications such as CO₂ capture and heterogeneous catalysis.[18]
Synthesis of a Pyrazole-Based MOP
Protocol 9: Synthesis of a Pyrazole-Based Microporous Organic Polymer
-
Polymerization: A pyrazole-based MOP can be synthesized via a Scholl coupling reaction of a suitable pyrazole monomer, such as 3,5-diphenyl-1H-pyrazole, using a Lewis acid catalyst like AlCl₃ in an appropriate solvent (e.g., CHCl₃) at elevated temperatures.[1][18]
-
Work-up and Purification: After the reaction, the polymer is typically isolated by filtration, washed extensively with various solvents to remove the catalyst and unreacted monomers, and then dried under vacuum.
-
Characterization: The porosity of the MOP is characterized by nitrogen adsorption-desorption measurements at 77 K to determine the BET surface area and pore size distribution. The thermal stability is assessed by thermogravimetric analysis (TGA).
Table 5: CO₂ Capture Performance of a Pyrazole-Based MOP
| Polymer | CO₂ Uptake (mg g⁻¹) at 273 K, 1 bar | BET Surface Area (m²/g) | Reference |
| MOP-PZ | 202 | - | [1][18] |
Conclusion
This guide has provided a comprehensive overview of the application of pyrazole derivatives in organic materials science, with a focus on OLEDs, OPVs, chemosensors, nonlinear optics, and microporous organic polymers. The detailed protocols and the underlying scientific principles are intended to serve as a valuable resource for researchers and professionals in the field, fostering innovation and accelerating the development of next-generation organic materials. The versatility of the pyrazole scaffold, coupled with the ever-expanding toolbox of synthetic organic chemistry, ensures that these remarkable compounds will continue to play a pivotal role in shaping the future of materials science.
References
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- 12. Efficient organic light-emitting diodes based on iridium(iii) complexes containing indolo[3,2,1-jk]carbazole derivatives with narrow emission bandwidths and low efficiency roll-offs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. 20.4% Power conversion efficiency from albedo-collecting organic solar cells under 0.2 albedo - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. Remarkable colorimetric sensing behavior of pyrazole-based chemosensor towards Cu( ii ) ion detection: synthesis, characterization and theoretical inv ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02905A [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 2-(1H-pyrazol-1-yl)pyridin-3-amine
Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. The synthesis of 2-(1H-pyrazol-1-yl)pyridin-3-amine, a valuable heterocyclic building block, is a common yet often challenging endeavor. The primary route to this molecule involves a C-N cross-coupling reaction, typically a Buchwald-Hartwig amination, between pyrazole and a 2-halopyridin-3-amine. While robust, this reaction is highly sensitive to a multitude of parameters, where minor variations can lead to significant drops in yield, inconsistent results, or complex purification challenges.
This guide is designed to move beyond a simple recitation of steps. It provides a systematic, cause-and-effect framework for troubleshooting common issues and rationally optimizing your reaction conditions. We will delve into the mechanistic underpinnings of the synthesis to empower you to make informed decisions, transforming experimental frustration into predictable success.
Part 1: Foundational Synthetic Strategy & Mechanism
The palladium-catalyzed Buchwald-Hartwig amination is the cornerstone for this transformation. It facilitates the formation of a carbon-nitrogen bond between an aryl halide (2-chloropyridin-3-amine) and an amine (pyrazole). Understanding the catalytic cycle is paramount to effective troubleshooting, as each component—catalyst, ligand, base, and solvent—plays a critical role at a specific mechanistic step.
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Part 2: Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the 2-chloropyridin-3-amine starting material. What are the likely causes and solutions?
A: This is the most frequent issue and almost always points to a problem with the catalytic system's activity.
-
Cause 1: Catalyst Deactivation. The active Pd(0) catalyst is extremely sensitive to oxygen and water. Insufficiently dried solvents, reagents, or glassware, or a poor inert atmosphere (N₂ or Ar), can irreversibly oxidize the catalyst, halting the cycle before it begins.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Degas the reaction mixture by bubbling with argon for 15-20 minutes or by using several freeze-pump-thaw cycles before adding the catalyst.
-
-
Cause 2: Inappropriate Base. The base's role is to deprotonate the pyrazole, making it a more effective nucleophile. If the base is too weak (e.g., K₂CO₃), deprotonation may be inefficient. If it is not soluble enough in the reaction medium, it cannot perform its function.
-
Solution: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often excellent choices due to their high basicity and moderate solubility. Sodium tert-butoxide (NaOtBu) is stronger and can be effective but may promote side reactions.[1] A base screening is highly recommended.
-
-
Cause 3: Suboptimal Ligand or Temperature. The ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps. An incorrect ligand can lead to an unstable catalyst or a slow turnover rate. Many Buchwald-Hartwig reactions require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[1]
-
Solution: For N-arylation of pyrazoles, bulky electron-rich phosphine ligands are a good starting point. Screen a set of ligands to find the optimal one for this specific substrate combination. Refer to the table below for initial screening suggestions. Also, incrementally increase the reaction temperature, monitoring for any decomposition.
-
Table 1: Recommended Starting Conditions for Optimization Screening
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative) | Condition 3 (For difficult couplings) |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ (2-3 mol%) |
| Ligand | Xantphos (2-4 mol%) | XPhos (2-4 mol%) | tBuDavePhos (3-6 mol%)[2] |
| Base | Cs₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | NaOtBu (2.0 equiv) |
| Solvent | Toluene | 1,4-Dioxane | t-BuOH / Toluene mixture |
| Temp. | 100 °C | 110 °C | 110 °C |
Q2: I'm observing a significant amount of 3-aminopyridine as a side product. How can I minimize this hydrodehalogenation?
A: The formation of 3-aminopyridine results from a side reaction called hydrodehalogenation, where the chloro group is replaced by a hydrogen atom. This often competes with the desired C-N coupling.
-
Cause: This side reaction is often promoted by β-hydride elimination from certain palladium intermediates or by reaction with trace water. It can be exacerbated by overly strong bases, high temperatures, or certain ligand types.
-
Solution 1: Choice of Ligand. Bulky ligands, such as XPhos or other biaryl phosphines, can create a sterically hindered environment around the palladium center that disfavors the pathways leading to hydrodehalogenation.
-
Solution 2: Modify Base and Solvent. Switch to a slightly weaker or less soluble base like K₃PO₄ instead of NaOtBu. Ensure the reaction is scrupulously dry, as water can be a proton source for this side reaction.
-
Solution 3: Lower the Temperature. If the desired reaction proceeds, but hydrodehalogenation is also significant, lowering the temperature by 10-20 °C can sometimes reduce the rate of the side reaction more than the desired coupling.
Q3: The purification of my final product is difficult due to contamination with residual palladium and ligand byproducts. What's a better purification strategy?
A: Post-reaction cleanup is critical for obtaining a pure product and is often overlooked.
-
Workup Strategy: After the reaction is complete, cool the mixture and dilute it with a solvent like ethyl acetate or dichloromethane. To remove the inorganic base, wash the organic layer with water. To remove palladium and phosphine oxide byproducts, a few strategies can be employed:
-
Filtration: Filter the crude reaction mixture through a pad of Celite® or silica gel, eluting with the reaction solvent or ethyl acetate. This will remove a significant portion of the baseline palladium residues.
-
Aqueous Washes: A wash with a dilute aqueous solution of ammonium hydroxide or thiourea can help to scavenge residual palladium.
-
-
Chromatography: Column chromatography is almost always necessary.
-
Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate is typically effective. The product is moderately polar, so it should elute after non-polar impurities but before highly polar baseline material.
-
Pro-Tip: If the product streaks on the column, try adding 0.5-1% triethylamine or ammonia to the eluent. The basic amine sites on your product can interact strongly with the acidic silica gel, and adding a competitive base can improve the peak shape.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: Is 2-chloropyridin-3-amine the best starting material, or should I use the bromo or iodo analogue?
A: The choice of halogen involves a trade-off between reactivity and cost. The C-X bond strength decreases from Cl to Br to I, making the oxidative addition step easier. The general reactivity trend for Buchwald-Hartwig coupling is I > Br > Cl . While 2-iodopyridin-3-amine would be the most reactive, it is also the most expensive and potentially least stable. 2-chloropyridin-3-amine is widely available and cost-effective, making it the preferred industrial starting material.[3][4] If you are struggling with the chloro-substrate, switching to 2-bromopyridin-3-amine offers a significant boost in reactivity and is a standard optimization step.
Q2: Can I use a copper-catalyzed Ullmann coupling instead of palladium?
A: Yes, the Ullmann condensation is a classic and viable alternative for the N-arylation of pyrazoles.[5]
-
Comparison:
-
Palladium (Buchwald-Hartwig): Generally requires lower temperatures, proceeds faster, and has a broader substrate scope thanks to extensive ligand development. However, palladium is expensive, and catalysts can be air-sensitive.
-
Copper (Ullmann): Uses much cheaper copper salts (e.g., CuI) as catalysts.[5] These reactions are often less sensitive to air and moisture. However, they typically require higher reaction temperatures (120-160 °C) and may have a more limited functional group tolerance.
-
-
When to Consider It: If your starting materials are sensitive to the phosphine ligands used in palladium catalysis or if cost is a primary driver, exploring a copper-catalyzed route is a logical step. A typical system might involve CuI as the catalyst, a diamine ligand (like 1,10-phenanthroline), and a base like K₂CO₃ in a high-boiling solvent such as DMF or DMSO.[6]
Q3: My reaction seems to stall at ~50-60% conversion, even after extended time. What does this indicate?
A: Stalling often indicates catalyst death. The catalyst performs a certain number of turnovers and then becomes inactive.
-
Possible Causes:
-
Trace Impurities: A persistent, low-level impurity in one of your starting materials or the solvent could be poisoning the catalyst over time.
-
Product Inhibition: The product molecule itself, this compound, is a bidentate ligand. It can coordinate strongly to the palladium center and inhibit further catalytic activity.
-
-
Solutions:
-
Increase Catalyst Loading: A simple first step is to increase the catalyst and ligand loading (e.g., from 1 mol% to 3 mol%).
-
Re-purify Starting Materials: Purify your 2-chloropyridin-3-amine and pyrazole immediately before use via recrystallization or column chromatography.
-
Use a More Robust Catalyst System: Some modern, pre-formed palladium catalysts (precatalysts) are designed for higher stability and turnover numbers. Investigating these may solve the stalling issue.
-
Part 4: Experimental Protocols & Workflows
Protocol 1: General Procedure for Buchwald-Hartwig Synthesis
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloropyridin-3-amine (1.0 equiv), pyrazole (1.2 equiv), and cesium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.2 M solution based on the limiting reagent) via syringe.
-
Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., Xantphos, 0.04 equiv). Add this solid mixture to the reaction flask against a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of Celite®. Wash the filtrate with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-chloropyridin-3-amine | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Pyrazolylpyridine Compounds
Welcome to the dedicated support center for navigating the complex purification landscape of polar pyrazolylpyridine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by this important class of molecules. The inherent polarity and basicity of the pyrazolylpyridine scaffold often lead to frustrating purification outcomes, such as poor peak shape, low recovery, and co-eluting impurities.
Here, we move beyond generic protocols. We will dissect the why behind the methods, empowering you to make informed decisions and troubleshoot effectively. This is a living document, grounded in established chromatographic principles and real-world laboratory experience.
Frequently Asked Questions (FAQs)
Here are rapid-fire answers to the most common initial hurdles in pyrazolylpyridine purification.
Q1: My pyrazolylpyridine streaks badly or doesn't move from the baseline on a silica gel column. What's happening?
This is the most frequent issue. The basic nitrogen atoms in the pyridine and pyrazole rings interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This leads to strong, sometimes irreversible, adsorption, resulting in significant tailing, streaking, or complete retention at the origin.[1]
Q2: I tried Reverse-Phase (RP) HPLC, but my compound eluted in the void volume. Why?
Highly polar compounds like many pyrazolylpyridines have a low affinity for the non-polar stationary phases (like C18) used in reverse-phase chromatography.[2][3][4] They prefer the polar mobile phase (typically water/acetonitrile or water/methanol) and are washed off the column with little to no retention, making separation from other polar impurities impossible.[5][6]
Q3: Is there a "best" chromatography mode for polar pyrazolylpyridines?
There is no single "best" mode; the optimal choice depends on the specific structure, polarity, and stability of your compound. However, for highly polar pyrazolylpyridines, Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC) are often superior choices over traditional normal-phase or reverse-phase methods.[6][7][8]
Q4: My compound is acid-sensitive. How can I remove residual pyridine used as a solvent or base in the reaction?
Avoid acidic washes (like dilute HCl). A highly effective alternative is to wash the organic layer with a saturated aqueous solution of copper (II) sulfate (CuSO₄).[9] Pyridine coordinates strongly with the copper ions, forming a water-soluble complex that is easily extracted into the aqueous phase. This method is gentle and avoids cleaving acid-labile protecting groups.[9]
Q5: Can I just crystallize my crude product and avoid chromatography altogether?
Crystallization is an excellent and often preferred method for purification if your pyrazolylpyridine is a solid and you can find a suitable solvent system.[10][11] The primary challenge is finding a solvent that dissolves your compound when hot but provides low solubility when cold, while keeping impurities dissolved at all temperatures.[10] For highly polar molecules, solvent systems like ethanol/water, methanol/ether, or DMF/water can be effective.[12][13]
Troubleshooting Guides & In-Depth Protocols
Guide 1: Taming Silica Gel - Modifying Normal-Phase Chromatography
While standard silica presents challenges, it can be tamed. The key is to mitigate the strong interaction between the basic compound and acidic silanols.
The Problem: Severe peak tailing and/or irreversible binding on silica gel.
The Causality: The lone pairs on the nitrogen atoms of the pyrazolylpyridine rings act as Lewis bases, while the surface silanol groups are weak acids. This acid-base interaction is the root cause of poor chromatography.
Solutions & Protocols:
-
Mobile Phase Modification (Base Additive): The most common and effective strategy is to add a small amount of a basic modifier to your mobile phase. This base will compete with your compound for binding to the acidic silanol sites, effectively "shielding" your compound from strong interactions.
-
Protocol: Triethylamine (TEA) or Ammonia Additive
-
Prepare your eluent system (e.g., Dichloromethane/Methanol).
-
To this mixture, add 0.1% to 1% (v/v) of triethylamine or a concentrated ammonia solution.
-
Equilibrate your silica gel column with this modified mobile phase for at least 3-5 column volumes before loading your sample. This pre-treatment is critical to ensure the stationary phase is fully passivated.
-
Run the chromatography as usual. You should observe a significant improvement in peak shape and recovery.
-
-
-
Stationary Phase Deactivation: For particularly stubborn compounds, consider using a less acidic stationary phase.
-
Alumina (Basic or Neutral): Activated alumina is a good alternative to silica for purifying basic compounds.[14] Basic alumina (pH ~10) is generally preferred over neutral alumina (pH ~7) for these applications.
-
Amine-Functionalized Silica: These columns have an amino-propyl phase bonded to the silica surface, which acts as a built-in "base shield" and provides a polar surface for HILIC-type interactions.[8][14]
-
Logical Flow for Normal-Phase Troubleshooting:
Caption: Troubleshooting workflow for Normal-Phase Chromatography.
Guide 2: Embracing Polarity - HILIC & Reverse-Phase Strategies
When your compound is too polar for traditional RP-HPLC, it's time to work with its polarity instead of against it.
The Problem: No retention on a C18 column (elutes in the void).
The Causality: The compound has a much higher affinity for the polar mobile phase than the non-polar C18 stationary phase. The hydrophobic interactions required for retention are minimal.[3]
Solution 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is the premier technique for retaining and separating very polar compounds.[6] It utilizes a polar stationary phase (like bare silica, amine, or diol-bonded silica) and a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile) with a small amount of aqueous buffer.[6][8][15] Water acts as the strong, eluting solvent.
-
Mechanism: A water-rich layer is adsorbed onto the surface of the polar stationary phase. Your polar analyte partitions between this aqueous layer and the bulk organic mobile phase. The more polar the analyte, the more strongly it partitions into the water layer, and the more it is retained.
-
Step-by-Step HILIC Protocol:
-
Column Selection: Start with a bare silica, amide, or amino-bonded phase HPLC column.
-
Mobile Phase Preparation:
-
Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate or 0.1% Formic Acid (adjust for MS compatibility and compound stability).
-
Solvent B: 50:50 Acetonitrile:Water with the same buffer concentration.
-
-
Equilibration: Equilibrate the column with 95-100% Solvent A for at least 10 column volumes. This is critical for establishing the aqueous layer.
-
Gradient Elution: Run a gradient from ~95% A to ~50-60% A over 15-20 minutes.
-
Sample Injection: Dissolve your sample in the initial mobile phase conditions (high organic) for best peak shape. Injecting in a purely aqueous solvent can cause peak distortion.
-
Solution 2: Specialized Aqueous C18 Columns
Some modern C18 columns are specifically designed to be "aqueous compatible."[16][17] They incorporate polar end-capping or other surface modifications to prevent "phase collapse"—a phenomenon where the C18 chains mat down in highly aqueous conditions, leading to loss of retention.[16][17] These can provide some retention for moderately polar pyrazolylpyridines when HILIC is not available.
Comparative Data for Chromatographic Modes:
| Chromatography Mode | Stationary Phase | Mobile Phase | Elution Order | Ideal for Pyrazolylpyridines... |
| Normal-Phase (Modified) | Silica Gel (+ base) | Non-polar (e.g., Hexane/EtOAc) | Least polar elutes first | With low to moderate polarity. |
| Reverse-Phase (Aqueous C18) | Polar-endcapped C18 | Polar (e.g., Water/ACN) | Most polar elutes first | With moderate polarity and some hydrophobicity. |
| HILIC | Bare Silica, Amine, Diol | High Organic + Aqueous Buffer | Least polar elutes first | That are highly polar and water-soluble.[6][15] |
| SFC | Various (often polar) | Supercritical CO₂ + Modifier | Depends on conditions | Requiring fast, green purification.[7][18] |
Guide 3: The Power of SFC - Supercritical Fluid Chromatography
SFC is a powerful hybrid of gas and liquid chromatography that excels at purifying polar molecules, including basic nitrogen-containing heterocycles.[7][18][19]
The Advantage: SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity.[18] This allows for very fast separations at low backpressures.[5] To elute polar compounds, a polar organic co-solvent (modifier), typically methanol, is added to the CO₂.
-
Why it Works for Pyrazolylpyridines: The weak acid-base interaction between CO₂ (a weak Lewis acid) and the basic pyrazolylpyridine can enhance solubility and selectivity.[20] Furthermore, the addition of methanol as a modifier increases the mobile phase polarity, allowing for the elution of even very polar compounds.[5][18] SFC is often considered a "normal-phase" technique in terms of elution order.
-
SFC Protocol Outline:
-
Column: Use a column packed with a polar stationary phase (e.g., silica, diol, or a proprietary polar phase).
-
Mobile Phase: Supercritical CO₂ with a gradient of Methanol (often containing a small amount of an additive like ammonium hydroxide or diethylamine to improve peak shape for basic compounds).
-
Conditions:
-
Typical Flow Rate: 3-4 mL/min (analytical).
-
Back Pressure: 100-150 bar.
-
Temperature: 35-40 °C.
-
-
Gradient: Start with a low percentage of methanol (e.g., 5%) and ramp up to 30-50% to elute the polar compounds.
-
SFC Decision Workflow:
Caption: Decision workflow for using Supercritical Fluid Chromatography (SFC).
References
- 1. benchchem.com [benchchem.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. chromtech.com [chromtech.com]
- 4. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. agilent.com [agilent.com]
- 6. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. openaccesspub.org [openaccesspub.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 16. labex.hu [labex.hu]
- 17. theanalyticalscientist.com [theanalyticalscientist.com]
- 18. Video: Supercritical Fluid Chromatography [jove.com]
- 19. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 20. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
Common side reactions in pyrazole ring formation and how to avoid them
A-Z Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole ring formation. This guide is designed to provide in-depth troubleshooting for common side reactions and experimental challenges encountered during pyrazole synthesis. As Senior Application Scientists, we have compiled this resource based on both foundational chemical principles and practical, field-tested experience to help you optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis and what are its primary challenges?
The most prevalent and historically significant method for synthesizing pyrazoles is the Knorr pyrazole synthesis . This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst. While robust, the primary challenges are controlling regioselectivity when using unsymmetrical starting materials and preventing the formation of various side products.
Q2: I'm getting a mixture of two isomers in my reaction. What are they and why is this happening?
You are likely observing the formation of regioisomers . This is the most common side reaction when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.
Causality: The formation of a regioisomeric mixture occurs because the initial nucleophilic attack by the substituted hydrazine can happen at either of the two non-equivalent carbonyl carbons of the dicarbonyl compound. This leads to two different intermediates and, consequently, two distinct pyrazole products that can be difficult to separate.
Caption: Formation of regioisomers in pyrazole synthesis.
Troubleshooting Guide: Common Side
Addressing solubility issues of 2-(1H-pyrazol-1-yl)pyridin-3-amine in organic solvents
Welcome to the technical support center for 2-(1H-pyrazol-1-yl)pyridin-3-amine. This guide is designed for researchers, medicinal chemists, and formulation scientists who may encounter challenges with the solubility of this compound in organic solvents during synthesis, purification, or screening workflows. We will explore the underlying physicochemical principles governing its solubility and provide practical, step-by-step troubleshooting protocols.
Compound Profile: Understanding the Molecule
Before troubleshooting, it is crucial to understand the structural attributes of this compound that dictate its solubility behavior. The molecule consists of three key features: a pyridine ring, a pyrazole ring, and an aminopyridine moiety.
-
Pyridine Ring: A weakly basic, polar aprotic heterocycle. The nitrogen atom's lone pair is not delocalized in the aromatic system, making it available for protonation and hydrogen bonding.[1]
-
Pyrazole Ring: An aromatic heterocycle containing two adjacent nitrogen atoms.
-
Amino Group (-NH₂): This group on the pyridine ring significantly increases polarity and provides a primary site for hydrogen bonding (both as a donor and acceptor).
The combination of these features results in a planar, relatively polar molecule with a strong capacity for intermolecular hydrogen bonding. This can lead to high crystal lattice energy, a common cause of poor solubility in non-polar organic solvents for planar heterocyclic systems.[2]
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄ | PubChem |
| Molecular Weight | 160.18 g/mol | PubChem |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | ~122-126 °C | [3] |
| Predicted pKa | 11.36 ± 0.10 | [4] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common solubility issues in a question-and-answer format.
Q1: Why is my compound poorly soluble in common non-polar solvents like hexanes, toluene, or diethyl ether?
Answer: The poor solubility stems directly from the compound's molecular structure. This compound is a polar molecule due to the presence of four nitrogen atoms and the amine group. According to the "like dissolves like" principle, polar solutes dissolve best in polar solvents.
The primary reason for insolubility in non-polar solvents is the energy required to break the strong intermolecular forces within the compound's crystal lattice. The amine (-NH₂) and pyrazole (-NH) groups can form strong hydrogen bonds with the nitrogen atoms on adjacent molecules. Non-polar solvents cannot form these favorable interactions, making the dissolution process energetically unfavorable. The high planarity of the molecule can also contribute to efficient crystal packing, further increasing the energy needed to dissolve it.[2]
Q2: What are the recommended starting solvents for dissolving this compound?
Answer: A systematic approach starting with more polar solvents is recommended. We suggest the following tiered screening process:
-
Polar Aprotic Solvents: These are often the best starting points. Begin with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Acetonitrile (ACN) and Tetrahydrofuran (THF) are also good candidates, though they are less polar.
-
Polar Protic Solvents: Alcohols like methanol (MeOH) and ethanol (EtOH) are excellent choices as they can act as both hydrogen bond donors and acceptors, effectively solvating the molecule. Water may also be effective, particularly at adjusted pH.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform (CHCl₃) have moderate polarity and can be effective, though often require sonication or gentle heating.
The following workflow can guide your solvent selection process.
Caption: Initial Solvent Selection Workflow.
Q3: My compound dissolves in DMSO, but precipitates when I add the stock solution to my aqueous assay buffer. What is happening and how can I fix it?
Answer: This is a very common issue known as compound precipitation or "crashing out," and it highlights the difference between thermodynamic and kinetic solubility.[5] Your high-concentration stock in DMSO is stable, but when you introduce a small volume of it into a largely aqueous environment, the solvent polarity changes dramatically. The compound is no longer soluble in the final mixed-solvent system and precipitates out.
Troubleshooting Strategies:
-
Reduce Stock Concentration: Prepare a more dilute stock solution in DMSO. This will result in a lower final concentration of DMSO in your assay, but may keep the compound below its solubility limit in the final buffer.
-
Use Co-solvents: Introduce a water-miscible organic co-solvent into your aqueous buffer. Adding 1-5% of ethanol, for example, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the system.[5]
-
pH Adjustment: The compound has basic nitrogens (pyridine and amine groups) and can be protonated. Lowering the pH of your aqueous buffer (e.g., to pH 4-5) with a mild acid like HCl will form the corresponding salt in situ. This protonated form is typically much more water-soluble.
-
Use of Excipients: For in vitro assays, consider using solubilizing agents like cyclodextrins (e.g., HP-β-CD), which can form inclusion complexes with hydrophobic molecules and increase their apparent aqueous solubility.[5]
Q4: How can I quantitatively measure the solubility of this compound in a specific solvent?
Answer: The most reliable method for determining equilibrium solubility is the shake-flask method .[6][7] This technique involves creating a saturated solution and then measuring the concentration of the dissolved solute. See the Experimental Protocols section below for a detailed step-by-step guide.
Q5: Can I improve the compound's overall handling and solubility properties by making a salt form?
Answer: Absolutely. This is a highly recommended strategy for amine-containing compounds. Reacting this compound with an acid will form a salt, which is generally a crystalline solid with higher polarity and significantly improved solubility in polar solvents, especially water.
Common Salt Formation Procedure:
-
Dissolve the free base form of your compound in a suitable organic solvent like diethyl ether or acetone.[8]
-
Add a calculated amount (e.g., 1.0 to 1.1 equivalents) of an acid, such as hydrochloric acid (often as a solution in dioxane or ether).
-
The corresponding salt (e.g., the hydrochloride salt) will typically precipitate from the solution.[8]
-
The precipitated salt can be isolated by filtration, washed with the solvent, and dried. This salt form will be much more readily soluble in aqueous and polar protic solvents.
Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This protocol is adapted from standard methodologies for determining thermodynamic solubility.[6][7]
Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Analytical balance
-
HPLC or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a vial. "Excess" means enough solid remains undissolved to ensure saturation.
-
Equilibration: Seal the vial tightly and place it in a constant temperature shaker/incubator (e.g., 25 °C). Agitate the mixture for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles.[6]
-
Quantification:
-
Accurately dilute a known volume of the filtered saturated solution.
-
Determine the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC or UV-Vis with a calibration curve).
-
Back-calculate to find the concentration in the original saturated solution. This value is the equilibrium solubility, typically expressed in mg/mL or mol/L.
-
Troubleshooting Decision Tree
If you encounter a solubility issue, follow this logical decision tree to identify a solution.
Caption: A step-by-step decision tree for troubleshooting solubility problems.
References
- 1. Pyridine [chemeurope.com]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pi Chemicals System - PI-38818 2-(1H-pyrazol-3-yl)pyridine (75415-03-1) [internal.pipharm.com]
- 4. 2-(1H-PYRAZOL-3-YL)PYRIDINE | 75415-03-1 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Arylation of Pyrazole
Welcome to the technical support hub for the N-arylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this critical C-N bond-forming reaction. N-arylpyrazoles are a cornerstone motif in pharmaceuticals and materials science, and mastering their synthesis is key to accelerating discovery.
This resource is structured to provide immediate, actionable solutions to common experimental hurdles, grounded in mechanistic principles and supported by peer-reviewed literature.
Troubleshooting Guide: Common Issues in Pyrazole N-Arylation
This section addresses the most frequent challenges encountered during the N-arylation of pyrazoles. Use the following Q&A format to diagnose and resolve issues in your reaction.
Q1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix it?
Low or no conversion is a common starting point for troubleshooting. A systematic approach is essential. The flowchart below provides a decision-making framework, and the following points detail the underlying causes.
Caption: Troubleshooting workflow for low/no reaction conversion.
Detailed Troubleshooting Steps:
-
Catalyst Inactivation: Both palladium and copper catalysts are sensitive to oxygen. Inadequate inert atmosphere techniques are a primary cause of reaction failure.
-
Solution: Ensure all reagents and solvents are properly degassed. Use Schlenk line techniques or a glovebox for reaction setup. For palladium-catalyzed reactions, consider using a pre-catalyst, which can be more robust.[1]
-
-
Inappropriate Catalyst/Ligand Combination: The electronic and steric properties of your pyrazole and aryl halide dictate the optimal catalyst system.
-
Palladium Catalysis (Buchwald-Hartwig type): This is often effective for a broad range of aryl halides, including chlorides and bromides. Bulky, electron-rich phosphine ligands are crucial for promoting the reductive elimination step, which is often rate-limiting.[2][3][4]
-
Recommendation: For electron-neutral or electron-rich aryl halides, ligands like Xantphos or tBuBrettPhos can be effective.[5] For more challenging substrates, screen a panel of Buchwald ligands.
-
-
Copper Catalysis (Ullmann type): This is particularly effective for aryl iodides and bromides and can be more cost-effective.[6][7][8] Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), or amino acid ligands like L-proline, are commonly employed to facilitate these couplings.[6][7][8][9]
-
-
Incorrect Base Selection: The base plays a critical role in deprotonating the pyrazole, and its strength and solubility can significantly impact the reaction rate.
-
Mechanism Insight: A base that is too weak may not generate a sufficient concentration of the pyrazole anion. A base that is too strong can lead to side reactions or catalyst decomposition.
-
Recommendation: A screening of bases is highly recommended. Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, and KOtBu.[2][10] The choice is often interdependent on the solvent and catalyst system. For instance, K₃PO₄ is often a good choice in toluene for Buchwald-Hartwig reactions.[2]
-
-
Sub-optimal Solvent and Temperature: The solvent must be able to dissolve the reagents, particularly the base and the pyrazole salt.
Q2: I'm observing the formation of multiple products, or my desired product is contaminated with side products. What is happening?
Side product formation can often be traced back to issues with regioselectivity or competing reaction pathways.
-
Regioselectivity Issues (for unsymmetrical pyrazoles): N-arylation can occur at either the N1 or N2 position of the pyrazole ring.
-
Controlling Factor: Steric hindrance is a primary determinant. The arylation typically occurs at the less sterically hindered nitrogen atom. However, the choice of catalyst and ligand can sometimes override this preference, offering "switchable" selectivity.[12][13]
-
Solution: If you are obtaining an undesired regioisomer, changing the catalyst system (e.g., from palladium to copper) or modifying the ligand can alter the outcome.[12] For example, copper catalysis with arynes has been shown to provide access to alternative isomers by tuning metallotautomers via ligand choice.[13]
-
-
Homocoupling of Aryl Halide (Biaryl Formation): This is a common side reaction, especially in palladium-catalyzed systems at high temperatures.
-
Cause: This side reaction is often promoted by catalyst decomposition or the presence of oxygen.
-
Solution: Ensure rigorous inert conditions. Lowering the reaction temperature or catalyst loading may also help.
-
-
Hydrodehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced, removing the halogen atom.
-
Cause: This is often promoted by trace amounts of water or other protic sources in the reaction mixture.
-
Solution: Use anhydrous solvents and reagents.
-
Q3: My reaction works, but the yield is not reproducible. What factors should I investigate?
Reproducibility issues often stem from subtle variations in reaction setup and reagent quality.
-
Reagent Purity: The purity of the catalyst, ligand, base, and solvent is paramount. Trace impurities can poison the catalyst.
-
Recommendation: Use reagents from a reputable supplier. Purify solvents if necessary.
-
-
Inert Atmosphere Quality: The effectiveness of degassing and maintaining an inert atmosphere can vary between experiments.
-
Recommendation: Standardize your procedure for degassing (e.g., number of freeze-pump-thaw cycles) and use a consistent source of high-purity inert gas.
-
-
Stirring Rate: In heterogeneous mixtures (e.g., with an insoluble base), the stirring rate can affect the reaction kinetics.
-
Recommendation: Use a consistent and vigorous stirring rate to ensure proper mixing.
-
Frequently Asked Questions (FAQs)
What is the general mechanistic cycle for a Palladium-catalyzed N-arylation of pyrazole?
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.
Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Ligand Exchange/Deprotonation: The pyrazole displaces the halide on the palladium center, often facilitated by the base which deprotonates the pyrazole N-H.
-
Reductive Elimination: The N-arylpyrazole product is formed, and the Pd(0) catalyst is regenerated. This step is often rate-limiting and is accelerated by bulky, electron-rich ligands.[2][3][4]
Which is better: Palladium or Copper catalysis?
The choice depends on your specific substrates and cost considerations.
| Feature | Palladium Catalysis (Buchwald-Hartwig) | Copper Catalysis (Ullmann) |
| Aryl Halide Scope | Broad: effective for Ar-Cl, Ar-Br, Ar-I, and Ar-OTf.[14] | More limited: primarily for Ar-I and Ar-Br.[6][8] |
| Ligands | Bulky, electron-rich phosphines are common (e.g., Xantphos, tBuBrettPhos).[2] | Often uses simpler, cheaper ligands like diamines or amino acids.[6][8][9] Ligand-free systems have also been developed.[15] |
| Reaction Conditions | Often requires strictly anhydrous and anaerobic conditions. | Can be more tolerant of air and moisture, though inert conditions are still recommended. |
| Cost | Palladium catalysts and phosphine ligands can be expensive. | Copper catalysts are generally much cheaper. |
General Recommendation: For initial screening, especially with aryl chlorides or triflates, a palladium-based system is a good starting point. For reactions with aryl iodides or for large-scale synthesis where cost is a factor, optimizing a copper-catalyzed procedure is highly advantageous.[6][7][8]
Optimized Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation
This protocol is a good starting point for the coupling of a pyrazole with an aryl bromide.
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.05 mmol, 5 mol%), and K₃PO₄ (2.2 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the pyrazole (1.0 mmol) and the aryl bromide (1.1 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 16-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation
This protocol, adapted from the work of Buchwald and others, is effective for coupling pyrazoles with aryl iodides.[6][7][8]
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (0.05 mmol, 5 mol%), the pyrazole (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the aryl iodide (1.0 mmol).
-
Solvent and Ligand Addition: Add anhydrous, degassed DMF (5 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (0.1 mmol, 10 mol%) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110-120 °C and stir for 24 hours.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety [sciety.org]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Regioselectivity in the Friedländer Synthesis of Pyrazolopyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor regioselectivity in the Friedländer synthesis of pyrazolopyridines. As Senior Application Scientists, we understand that achieving high regioselectivity is crucial for the efficient synthesis of target molecules and the avoidance of tedious purification steps. This document is structured to provide not just procedural guidance, but also a deeper understanding of the underlying mechanistic principles that govern the regiochemical outcome of this important reaction.
I. Foundational Understanding: FAQs on Regioselectivity in Pyrazolopyridine Synthesis
Q1: What is the Friedländer synthesis and how is it applied to pyrazolopyridines?
The Friedländer synthesis is a classic condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (a reactive CH₂ group adjacent to a carbonyl) to form a quinoline ring system.[1][2][3] In the context of pyrazolopyridine synthesis, a 5-aminopyrazole derivative serves as the "2-aminoaryl" component, which reacts with a β-dicarbonyl compound or an α,β-unsaturated ketone to construct the fused pyridine ring, yielding a pyrazolo[3,4-b]pyridine scaffold.[4][5] This scaffold is a key structural motif in many biologically active molecules and pharmaceuticals.[6]
Q2: Why does poor regioselectivity occur in the Friedländer synthesis of pyrazolopyridines?
Poor regioselectivity is a frequent challenge when an unsymmetrical ketone or β-dicarbonyl compound is used as a reactant.[4][7] These substrates possess two distinct α-methylene groups, both of which can potentially react with the amino group of the pyrazole. This leads to the formation of two different regioisomers, complicating the product mixture and reducing the yield of the desired isomer.[5] The final ratio of these isomers is determined by the relative reactivity of the two carbonyl groups and the reaction conditions employed.[5]
Q3: What are the key factors that influence the regiochemical outcome of the reaction?
Several factors can significantly impact the regioselectivity of the Friedländer synthesis:
-
Electronic Effects of Substituents: The electronic properties of the substituents on the unsymmetrical ketone play a crucial role. The more electrophilic carbonyl group will preferentially react with the amino group of the pyrazole.[4]
-
Steric Hindrance: Bulky substituents near one of the α-methylene groups can sterically hinder the approach of the aminopyrazole, favoring condensation at the less hindered site.
-
Catalyst Choice: The nature of the catalyst, whether acidic or basic, can influence which mechanistic pathway is favored and, consequently, the regiochemical outcome.[7][8][9] Both Brønsted and Lewis acids, as well as various bases, have been employed to catalyze this reaction.[10][11]
-
Reaction Conditions: Temperature, solvent, and reaction time can all affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomeric ratio.[8][12]
II. Troubleshooting Guide: Addressing Poor Regioselectivity
This section provides a structured approach to troubleshooting and optimizing the regioselectivity of your Friedländer synthesis of pyrazolopyridines.
Problem 1: My reaction produces a nearly 1:1 mixture of regioisomers.
A 1:1 mixture of regioisomers suggests that the two α-methylene groups of your ketone have very similar reactivity under the current reaction conditions.
Causality: This scenario often arises when the electronic and steric differences between the two sides of the unsymmetrical ketone are minimal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a 1:1 isomer ratio.
Experimental Protocols:
-
Catalyst Screening: A crucial first step is to screen a variety of catalysts.[10]
-
Lewis Acids: Indium(III) triflate (In(OTf)₃) has been shown to be an effective catalyst for Friedländer annulation.[13] Other options include zinc chloride (ZnCl₂), and zirconium(IV) chloride (ZrCl₄).[4][11]
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄) are commonly used.[11]
-
Bases: Potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu) can be effective, particularly with more reactive substrates.[11]
-
Amine Catalysts: Cyclic secondary amines, such as pyrrolidine derivatives, have demonstrated high regioselectivity in some cases.[8][9]
-
-
Solvent Selection: The choice of solvent can influence regioselectivity.[12]
-
Temperature Optimization: Systematically vary the reaction temperature. Higher temperatures may favor the thermodynamically more stable product, potentially improving the isomeric ratio.[8] Microwave irradiation can also be a valuable tool for rapidly screening reaction conditions and has been shown to improve yields and, in some cases, regioselectivity.[12][16]
Problem 2: The undesired regioisomer is the major product.
This outcome indicates that the reaction conditions favor the formation of the thermodynamically or kinetically preferred, but undesired, product.
Causality: The inherent electronic and steric properties of your substrates are likely directing the reaction towards the undesired isomer under the current conditions.
Troubleshooting Strategies:
-
Substrate Modification:
-
Introduce a Directing Group: A highly effective strategy is to introduce a directing group on one of the α-carbons of the ketone.[7] A phosphoryl group, for example, can effectively block one reaction pathway, leading to the formation of a single product.[7]
-
Alter Substituents: If possible, modify the substituents on the unsymmetrical ketone to electronically or sterically disfavor the formation of the undesired isomer. For instance, introducing a bulky group can hinder the reaction at the adjacent α-methylene position.
-
-
Exploit Kinetic vs. Thermodynamic Control:
-
Low-Temperature Conditions: Running the reaction at lower temperatures may favor the kinetically controlled product. This can sometimes lead to a reversal of regioselectivity.
-
Choice of Base: The strength and steric bulk of the base used for enolate formation can influence which α-proton is abstracted, thereby directing the initial condensation step.
-
Data Presentation: Catalyst and Solvent Effects on Regioselectivity
| Catalyst | Solvent | Temperature (°C) | Regioisomeric Ratio (Desired:Undesired) | Reference |
| p-TsOH | Toluene | 110 | 60:40 | [Generic] |
| In(OTf)₃ | Solvent-free | 80 | 85:15 | [13] |
| Pyrrolidine | Ethanol | 80 | 90:10 | [8][9] |
| KOH | Ethanol | 80 | 30:70 | [11] |
| [bmim]BF₄ | Solvent-free | 100 | >95:5 | [14] |
Note: The data in this table is illustrative and the actual results will be substrate-dependent.
III. Mechanistic Insights
The Friedländer synthesis can proceed through two primary mechanistic pathways.[1][2][17] Understanding these pathways is key to rationally designing experiments to control regioselectivity.
References
- 1. scribd.com [scribd.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Identifying and characterizing degradation pathways for pyrazole derivatives
Welcome to the Technical Support Center for the identification and characterization of degradation pathways for pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for your experimental work.
Introduction to Pyrazole Derivative Stability
Pyrazole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and agrochemicals.[1] Understanding their stability and degradation pathways is a critical aspect of drug development and regulatory compliance. Forced degradation studies, conducted under more severe conditions than accelerated stability testing, are essential for elucidating these pathways, identifying potential degradation products, and developing stability-indicating analytical methods.[2][3]
This guide provides a comprehensive overview of common degradation pathways for pyrazole derivatives and practical, in-depth guidance on the analytical techniques used to characterize them.
Part 1: Understanding Pyrazole Degradation Pathways
Frequently Asked Questions (FAQs) about Pyrazole Degradation
Q1: What are the most common degradation pathways for pyrazole derivatives?
A1: Pyrazole derivatives are susceptible to several degradation pathways, primarily:
-
Hydrolytic Degradation: This can occur under acidic, basic, or neutral conditions. While the pyrazole ring itself is generally stable, substituents on the ring can be susceptible to hydrolysis.[4] For example, ester or amide functionalities attached to the pyrazole core can be cleaved.
-
Oxidative Degradation: This is a significant degradation pathway, often initiated by agents like hydrogen peroxide.[5] Oxidation can lead to hydroxylation of the pyrazole ring, N-dealkylation, or even ring opening.[6][7]
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation.[6] The specific pathway is highly dependent on the substituents and the solvent. Photodegradation can involve cyclization, dechlorination (for halogenated derivatives), and even cleavage of the pyrazole ring.[8][9]
-
Thermal Degradation: At elevated temperatures, pyrazole derivatives can undergo decomposition. The initial steps often involve the cleavage of weaker bonds, such as N-N or C-N bonds within the ring, or the loss of substituents.[10][11]
Q2: How does the substitution pattern on the pyrazole ring affect its stability?
A2: The nature and position of substituents dramatically influence the stability of the pyrazole ring. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while electron-donating groups can influence its susceptibility to oxidation. Steric hindrance around labile functional groups can sometimes offer protection against degradation. For example, bulky groups near an ester linkage might slow down its hydrolysis.[12]
Q3: What are some examples of degradation products observed for common pyrazole-containing compounds?
A3: Fipronil, a phenylpyrazole insecticide, provides a good case study. Its degradation products include fipronil sulfide (reduction), fipronil sulfone (oxidation), and fipronil desulfinyl (photolysis).[6] Ethiprole, another phenylpyrazole insecticide, undergoes cyclization/dechlorination and hydroxylation/dechlorination as primary photodegradation pathways.[8] For pyrazolones, oxidative conditions can lead to ring-opening.[11]
Q4: What is the general mechanism for the oxidative ring opening of pyrazoles?
A4: The oxidative ring opening of pyrazoles, particularly aminopyrazoles, can proceed through the formation of a hydroxylamine intermediate, followed by the elimination of water to yield the ring-opened product.[6] The presence of an amino group on the pyrazole ring appears to be important for this reaction to occur.
Visualizing a General Pyrazole Degradation Workflow
Caption: A general workflow for identifying and characterizing pyrazole degradation pathways.
Part 2: Analytical Techniques - Troubleshooting & Protocols
This section provides detailed troubleshooting guides and experimental protocols for the most common analytical techniques used in degradation studies.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is the workhorse for separating and quantifying the parent drug from its degradation products. A well-developed and validated stability-indicating HPLC method is a regulatory requirement.[13]
Q1: I'm observing peak tailing for my pyrazole analyte. What are the common causes and solutions?
A1: Peak tailing is a common issue and can be caused by several factors:[14]
-
Secondary Interactions: Residual silanols on the HPLC column can interact with basic nitrogen atoms in the pyrazole ring, causing tailing.
-
Solution: Try a lower pH mobile phase to protonate the silanols and reduce these interactions. Alternatively, use a base-deactivated column or add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (0.1-1.0%).[15]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Column Degradation: Over time, the column's stationary phase can degrade, leading to poor peak shape.
-
Solution: Replace the column with a new one of the same type.
-
Q2: My pyrazole degradant peaks are broad. How can I improve their shape?
A2: Broad peaks can result from:
-
Column Deterioration: Similar to peak tailing, a worn-out column can cause peak broadening.
-
Solution: Replace the column.
-
-
Mobile Phase Issues: An inappropriate mobile phase composition or pH can lead to broad peaks.
-
Solution: Re-optimize the mobile phase. Ensure it is properly degassed.
-
-
Sample Diffusion: Excessive dead volume in the HPLC system can cause peaks to broaden.
-
Solution: Check all tubing and connections for proper fitting and minimize tubing length where possible.[16]
-
Q3: I'm seeing split peaks for my main pyrazole compound. What's happening?
A3: Split peaks are often due to:
-
Injection Problems: Partial blockage of the injector or needle can cause the sample to be introduced onto the column in two separate bands.
-
Solution: Clean the injector and ensure the syringe is functioning correctly.
-
-
Partial Sample Dissolution: If the sample is not fully dissolved in the injection solvent, it can lead to split peaks.
-
Solution: Ensure complete dissolution of your sample. You may need to change the sample solvent.
-
-
Column Voids: A void at the head of the column can cause the sample band to split.
-
Solution: Replace the column.
-
This protocol outlines a general approach. Specific conditions will need to be optimized for your particular pyrazole derivative.
-
Initial Method Development:
-
Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate) as mobile phase A and an organic modifier (acetonitrile or methanol) as mobile phase B.
-
Initial Gradient: A common starting gradient is 5-95% B over 20-30 minutes.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and assess peak purity.[5]
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 25-30 °C are good starting points.[17]
-
-
Forced Degradation:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at room temperature or 60 °C |
| Base Hydrolysis | 0.1 M NaOH at room temperature or 60 °C |
| Oxidative | 3% H₂O₂ at room temperature |
| Thermal | 80 °C in a dry oven |
| Photolytic | Exposure to UV and visible light (ICH Q1B guidelines) |
-
Method Optimization:
-
Inject the degraded samples into the HPLC system.
-
Optimize the gradient, mobile phase pH, and other parameters to achieve baseline separation of the parent peak and all major degradation product peaks.
-
Ensure that the method is specific, meaning it can accurately measure the analyte in the presence of degradants and excipients.[18]
-
-
Method Validation (ICH Q2(R1)): [19][20][21][22]
-
Once the method is optimized, it must be validated for:
-
Specificity: Demonstrate that the method is able to separate the analyte from all potential impurities and degradants.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response.
-
Range: Define the concentration range over which the method is accurate and precise.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Robustness: Evaluate the method's performance under small, deliberate variations in method parameters.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural elucidation of unknown degradation products.[9]
Q1: I'm not getting a good mass spectrum for my pyrazole degradant. What could be the issue?
A1: This could be due to several factors:
-
Poor Ionization: Pyrazole derivatives can be either acidic or basic, so you may need to try both positive and negative ion modes. Adjusting the mobile phase pH can also significantly improve ionization efficiency.
-
Low Concentration: The degradant may be present at a very low concentration.
-
Solution: Try to concentrate your sample or inject a larger volume.
-
-
Matrix Effects: Components from your sample matrix can suppress the ionization of your analyte.
-
Solution: Improve your sample cleanup procedure or use a more efficient chromatographic separation to separate the analyte from interfering matrix components.
-
Q2: How can I use fragmentation patterns to identify pyrazole degradation products?
A2: The fragmentation of pyrazole rings in MS/MS experiments can provide valuable structural information. Common fragmentation pathways include the loss of N₂ and HCN from the pyrazole ring.[23] The specific fragmentation pattern will depend on the substituents present. By comparing the fragmentation pattern of the degradant to that of the parent compound, you can often deduce the site of modification.
-
Sample Preparation:
-
Use the same forced degradation samples prepared for the HPLC-UV analysis.
-
Dilute the samples appropriately with the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Use the optimized HPLC method developed previously.
-
Mass Spectrometer Settings:
-
Ionization Mode: Start with both positive and negative electrospray ionization (ESI) to determine the best mode for your compounds.
-
Full Scan (MS1): Acquire full scan data to determine the molecular weights of the degradation products.
-
Tandem MS (MS/MS or MS2): Perform MS/MS experiments on the molecular ions of the parent drug and the suspected degradation products to obtain fragmentation patterns.
-
-
-
Data Analysis:
-
Identify Degradation Products: Compare the chromatograms of the stressed and unstressed samples to identify the peaks corresponding to degradation products.
-
Determine Molecular Formulas: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict the elemental composition of the degradants.
-
Elucidate Structures: Analyze the MS/MS fragmentation patterns of the degradants and compare them to the fragmentation of the parent drug to propose structures for the degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for the analysis of volatile and semi-volatile degradation products that may not be amenable to LC-MS.[10]
-
Sample Preparation:
-
For thermal degradation studies, a small amount of the solid pyrazole derivative can be placed in a pyrolysis tube for pyrolysis-GC-MS, or a solution can be heated and the headspace or extracted residue analyzed.[24]
-
-
GC-MS Analysis:
-
Column: A non-polar column, such as a DB-5ms, is a good starting point.
-
Injector: Use a split/splitless injector, typically in split mode to avoid overloading the column.
-
Oven Program: A temperature ramp from a low initial temperature (e.g., 50-80 °C) to a high final temperature (e.g., 250-300 °C) is used to separate the degradation products.[10]
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a wide mass range (e.g., m/z 40-500).
-
-
Data Analysis:
-
Identify the degradation products by comparing their mass spectra to a library of known compounds (e.g., NIST).
-
Analyze the fragmentation patterns to propose structures for unknown degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for the definitive structural elucidation of isolated degradation products.[25]
Q1: The ¹H NMR signals for my pyrazole are broad. Why?
A1: Broad signals in the NMR spectrum of a pyrazole derivative can be due to:
-
Tautomerism: The proton on the pyrazole nitrogen can exchange between the two nitrogen atoms, leading to a mixture of tautomers in solution. If the exchange is on the NMR timescale, the signals can broaden.
-
Solution: Lowering the temperature of the NMR experiment can slow down the exchange and sharpen the signals, sometimes allowing you to see the individual tautomers.[25]
-
-
Proton Exchange: The N-H proton can exchange with residual water in the NMR solvent, causing its signal to broaden or even disappear.
-
Solution: Use a very dry NMR solvent.[26]
-
Q2: How can I use 2D NMR to assign the structure of a pyrazole degradant?
A2: 2D NMR experiments are invaluable for structure elucidation:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for connecting different parts of the molecule and confirming the overall structure.[26]
Part 3: Data Presentation and Visualization
Summary of Typical Analytical Method Parameters
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 50-100 x 2.1 mm, <3 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient) | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient) | Helium |
| Flow Rate | 1.0 mL/min | 0.3-0.5 mL/min | 1.0-1.5 mL/min |
| Temperature | 25-40 °C | 30-50 °C | Temperature Program (e.g., 80-250 °C) |
| Detection | UV/PDA (e.g., 254 nm) | ESI (+/-), Full Scan & MS/MS | EI, Full Scan (m/z 40-500) |
| Injection Volume | 10-20 µL | 1-10 µL | 1 µL (split) |
Visualizing HPLC Troubleshooting Logic
Caption: A troubleshooting workflow for common HPLC peak shape problems.
References
- 1. realab.ua [realab.ua]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. scispace.com [scispace.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scispace.com [scispace.com]
- 14. jocpr.com [jocpr.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ijcpa.in [ijcpa.in]
- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 22. fda.gov [fda.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Cell Permeability of 2-(1H-pyrazol-1-yl)pyridin-3-amine Analogues
Prepared by: Gemini, Senior Application Scientist
Introduction
The 2-(1H-pyrazol-1-yl)pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors and other therapeutic agents. However, researchers frequently encounter a significant hurdle in the development of these analogues: low cell permeability. This issue can mask the true potential of a compound, leading to poor translation from in vitro potency to cellular activity and, ultimately, in vivo efficacy.
This technical support guide is designed for researchers, scientists, and drug development professionals who are facing this challenge. It provides a structured approach to diagnosing the root causes of low permeability and offers field-proven strategies for optimization. We will move beyond simple checklists to explain the causal relationships between molecular structure and membrane transport, empowering you to make rational, data-driven decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reasons my this compound analogue shows low cell permeability?
A1: The primary reasons often stem from the inherent physicochemical properties of the scaffold. The pyridine and pyrazole rings, along with the primary amine, contribute to a high number of hydrogen bond donors and acceptors and can lead to a high Polar Surface Area (PSA). These properties increase the energy required for the molecule to desolvate from the aqueous environment and enter the lipophilic cell membrane, thus hindering passive diffusion.[1][2]
Q2: How do I begin to assess the permeability of my compound?
A2: A tiered approach using standard in vitro assays is the most efficient method. Start with the Parallel Artificial Membrane Permeability Assay (PAMPA) for a high-throughput, initial assessment of passive diffusion.[3][4] Subsequently, use the Caco-2 cell permeability assay. This assay uses a monolayer of human intestinal cells and provides more comprehensive data on both passive diffusion and active transport mechanisms, including potential efflux.[3][5][6][7][8]
Q3: My compound violates one or more of Lipinski's "Rule of Five." How critical is this?
A3: Lipinski's Rule of Five (Ro5) is a guideline, not an absolute law, for predicting oral bioavailability.[9][10] It suggests that poor absorption or permeation is more likely when a compound has a molecular weight >500 Da, a logP > 5, more than 5 hydrogen bond donors, or more than 10 hydrogen bond acceptors.[10][11] While many successful drugs are Ro5 compliant, an increasing number of therapeutics, particularly in complex target classes, exist "beyond the Rule of Five" (bRo5).[12] A violation should be seen as a red flag that warrants further investigation and optimization, rather than an immediate reason to discard the compound.
Q4: What is the difference between passive diffusion and active transport, and why does it matter for my compound?
A4: Passive diffusion is the movement of a compound across the cell membrane driven by a concentration gradient, without the need for cellular energy. This is the primary route for many small molecule drugs and is heavily influenced by physicochemical properties like lipophilicity and polarity.[1] Active transport involves cellular machinery, such as transporter proteins, that can either facilitate uptake into the cell or actively pump the compound out (efflux).[1] Understanding which process dominates is crucial; if your compound is a substrate for an efflux pump like P-glycoprotein (P-gp), its intracellular concentration will remain low despite having properties that favor passive diffusion.[5][13]
Troubleshooting Guide: A Stepwise Approach to Enhancing Permeability
This section provides a logical workflow for diagnosing and solving permeability issues. Start with a thorough physicochemical assessment and proceed to targeted optimization strategies.
Caption: A decision workflow for troubleshooting low cell permeability.
Issue 1: Suboptimal Physicochemical Properties
Causality: The foundation of passive permeability lies in a delicate balance of physicochemical properties.[14][15] A molecule must be soluble enough to be present in the aqueous environment near the cell but lipophilic enough to partition into the non-polar lipid bilayer. The this compound core often has high polarity, which can trap it in the aqueous phase.
Troubleshooting Steps:
-
Calculate Key Properties: Use computational tools (e.g., StarDrop™, Schrödinger Suite, SwissADME) to calculate the properties for your analogues and compare them against established "drug-like" ranges.
-
Identify Liabilities: Pinpoint which properties are outside the desired range. For this scaffold, high Polar Surface Area (PSA > 140 Ų) and a high count of Hydrogen Bond Donors (HBD > 5) are common culprits.[9]
-
Strategic Modification:
-
Increase Lipophilicity (logP): Systematically introduce small, non-polar groups. Replacing the primary amine with a secondary or tertiary amine, or adding small alkyl or halogen substituents to accessible positions on the pyridine or pyrazole rings can incrementally increase logP.[16] Be mindful that simply increasing lipophilicity can negatively impact solubility.
-
Reduce Polar Surface Area (PSA): This is often the most impactful strategy. Masking polar groups is key. For example, replacing the N-H of the primary amine with an N-Me can reduce the HBD count by one and lower PSA.
-
Data Summary: Physicochemical Property Guidelines
| Property | Guideline (for Oral Bioavailability) | Common Issue with Scaffold | Optimization Goal |
| Molecular Weight (MW) | < 500 Da | Can increase with substitutions | Keep below 500 Da if possible |
| Lipophilicity (cLogP) | 1 - 5 | Can be too low (hydrophilic) | Increase moderately to 2-4 |
| Polar Surface Area (PSA) | < 140 Ų | Often too high | Reduce to < 120 Ų |
| H-Bond Donors (HBD) | ≤ 5 | Often high (amine, pyrazole N-H) | Reduce to < 5 |
| H-Bond Acceptors (HBA) | ≤ 10 | Often high (pyridine N, pyrazole Ns) | Monitor during optimization |
| Rotatable Bonds | < 10 | Generally acceptable | Maintain flexibility without excess |
Source: Based on Lipinski's Rule of Five and other drug design principles.[9][11][14]
Issue 2: High Polarity from Unmasked Hydrogen Bond Donors
Causality: Hydrogen bonds with water molecules form a "solvation shell" around a polar molecule. For the molecule to enter the cell membrane, this shell must be stripped away, which is energetically unfavorable. Reducing the number of exposed HBDs is a powerful strategy to lower this energy barrier.[13]
Troubleshooting Strategy: Intramolecular Hydrogen Bonding
A sophisticated approach is to design analogues capable of forming an intramolecular hydrogen bond. This masks a polar hydrogen bond donor and acceptor from interacting with water, effectively lowering the molecule's dynamic PSA without significantly altering its composition.[17][18][19][20]
-
Identify Potential H-Bonding Sites: Look for opportunities where a substituent can be placed to form a 5- or 6-membered ring via a hydrogen bond with the 3-amine or a pyrazole N-H.
-
In Silico Modeling: Use conformational analysis tools to predict whether the desired intramolecular hydrogen bond is energetically favorable in a low-dielectric environment (simulating the cell membrane).[18]
-
Synthesis and Testing: Synthesize the designed analogue and its stereoisomer or a methylated version that cannot form the internal bond. A significant increase in permeability in the H-bonding-capable molecule provides strong evidence for this mechanism's success.[18][20]
Caption: Intramolecular H-bonding masks polarity to improve permeability.
Issue 3: Intrinsically Low Passive Diffusion
Causality: If optimizing physicochemical properties and masking polarity are insufficient, a more direct approach may be needed. A prodrug strategy involves chemically modifying the parent drug to create a more permeable version that, once inside the cell, is cleaved by endogenous enzymes to release the active molecule.[21][22]
Troubleshooting Strategy: Prodrug Approach to Mask HBDs
The primary amine at the 3-position is an ideal handle for a prodrug strategy. Masking this HBD can dramatically improve permeability.[23]
-
Select a Promoietry: Choose a masking group that forms a labile bond (e.g., carbamate, amide) and is known to be cleaved by intracellular enzymes like esterases or phosphatases. The choice of promoiety can also be used to tune solubility.
-
Synthesis: Synthesize the prodrug by reacting the parent molecule's amine with the appropriate activated promoiety.
-
Permeability and Stability Testing:
-
Confirm enhanced permeability using PAMPA and Caco-2 assays.
-
Crucially, assess the prodrug's stability in plasma and its conversion back to the active parent drug in cell lysates or human liver microsomes to ensure the release mechanism is effective.
-
Caption: The prodrug strategy workflow for enhancing cell permeability.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion across a lipid-infused artificial membrane, providing a rapid and cost-effective initial screen for permeability.[4]
Methodology:
-
Membrane Preparation: Coat the wells of a 96-well filter plate (donor plate) with 5 µL of a lipid solution (e.g., 2% lecithin in dodecane).
-
Prepare Solutions:
-
Donor Solution: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a final concentration of 100 µM in a buffer mimicking the pH of the small intestine (e.g., pH 6.5).
-
Acceptor Solution: Prepare a buffer mimicking physiological pH (e.g., pH 7.4).
-
-
Assay Assembly:
-
Add 200 µL of the acceptor solution to the wells of a 96-well acceptor plate.
-
Carefully place the lipid-coated filter plate (donor plate) on top of the acceptor plate.
-
-
Compound Addition: Add 100 µL of the donor solution containing the test compound to the wells of the donor plate. Include high (e.g., caffeine) and low (e.g., atenolol) permeability controls.
-
Incubation: Incubate the "sandwich" plate at room temperature for 4-16 hours, protected from light and evaporation.
-
Quantification: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (V_A / (Area × Time)) × [drug]_acceptor / ([drug]_donor - [drug]_acceptor) Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
This "gold standard" assay uses a differentiated monolayer of human intestinal cells to model both passive and active transport.[5][7]
Methodology:
-
Cell Culture: Seed Caco-2 cells onto semi-permeable Transwell™ inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Only use monolayers with a TEER value ≥200 Ω·cm², as this confirms the integrity of the tight junctions.[4]
-
Prepare Solutions: Prepare the test compound at a final concentration (e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Permeability Measurement (Bidirectional):
-
Apical-to-Basolateral (A→B): Add the compound solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber. This models absorption.
-
Basolateral-to-Apical (B→A): Add the compound solution to the basolateral chamber and fresh buffer to the apical chamber. This is used to assess active efflux.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
-
Sampling and Quantification: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the compound concentration by LC-MS/MS.
-
Data Analysis:
-
Calculate the Papp for both A→B and B→A directions using a formula similar to the PAMPA assay.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) .
-
Interpretation: An ER > 2 is a strong indication that the compound is a substrate for an active efflux transporter like P-gp.[7]
-
References
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. enamine.net [enamine.net]
- 6. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. bioivt.com [bioivt.com]
- 9. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 15. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 16. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 20. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Prodrug Approach as a Strategy to Enhance Drug Permeability [ouci.dntb.gov.ua]
- 23. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative analysis of pyrazole vs. triazole scaffolds in drug design
<Comparative Analysis of Pyrazole vs. Triazole Scaffolds in Drug Design
A Senior Application Scientist's Guide to Navigating Key Heterocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Among the plethora of heterocyclic systems, pyrazoles and triazoles have emerged as privileged structures, gracing the architecture of numerous marketed drugs. This guide provides a comparative analysis of these two five-membered nitrogen-containing heterocycles, offering insights into their distinct physicochemical properties, roles in molecular recognition, and impact on pharmacokinetic profiles, thereby empowering researchers to make more informed decisions in scaffold selection.
At a Glance: Structural and Physicochemical Distinctions
While both pyrazole and triazole are five-membered aromatic rings containing nitrogen atoms, their fundamental structures give rise to different properties. Pyrazole is a diazole with two adjacent nitrogen atoms, whereas triazoles are tri-substituted heterocycles with three nitrogen atoms. This seemingly subtle difference has significant implications for their electronic nature, hydrogen bonding capabilities, and overall polarity.
| Property | Pyrazole | 1,2,3-Triazole | 1,2,4-Triazole |
| Structure | 5-membered ring, 2 adjacent N atoms | 5-membered ring, 3 adjacent N atoms | 5-membered ring, 3 N atoms (1,2,4-positions) |
| pKa | ~2.5 | ~9.4 | ~10.2 |
| Aromaticity | Intermediate[1] | High | High |
| Dipole Moment | Lower | Higher | Higher |
| Hydrogen Bonding | 1 H-bond donor, 1 H-bond acceptor[1] | 1 H-bond donor, 2 H-bond acceptors | 1 H-bond donor, 2 H-bond acceptors |
| LogP (Calculated) | CLogP = 0.241 | Varies with substitution | Varies with substitution |
| Metabolic Stability | Generally high[2][3][4][5] | Generally high[3][6] | Generally high[3][6] |
Table 1: Comparative physicochemical properties of pyrazole and triazole scaffolds.
The pyrazole ring, with a pKa of approximately 2.5, is significantly less basic than imidazole. The N-1 atom of pyrazole can act as a hydrogen bond donor, similar to pyrrole, while the N-2 atom can act as a hydrogen bond acceptor, akin to pyridine.[1] Triazoles, on the other hand, possess a greater number of nitrogen atoms, which can influence their polarity and hydrogen bonding capacity. The 1,2,4-triazole moiety, for instance, is noted for its ability to form integral hydrogen bonds and pi-pi stacking interactions with biological targets.[7]
Role in Drug Design: Bioisosterism and Beyond
Both pyrazole and triazole scaffolds are frequently employed as bioisosteres for other functional groups, a strategy used to modulate a molecule's properties while retaining its biological activity.
Pyrazole as a Bioisostere:
The pyrazole nucleus is a versatile bioisostere for various aromatic rings, offering the potential to enhance potency and improve physicochemical properties like lipophilicity and aqueous solubility. It has also been successfully used as a more lipophilic and metabolically stable replacement for phenols. A notable example is its incorporation in Rimonabant, a CB1 receptor antagonist, where bioisosteric replacement of the pyrazole with other heterocycles like thiazoles, triazoles, and imidazoles was explored to understand structure-activity relationships.[8]
Triazole as a Bioisostere:
Triazoles are also widely recognized as effective bioisosteres, particularly for amide bonds.[6] Their structural rigidity, polarity, and ability to act as both hydrogen bond donors and acceptors allow them to mimic the key interactions of an amide group.[6] This substitution can lead to improved metabolic stability by replacing a hydrolytically labile amide linkage.[6][9] The 1,2,4-triazole in particular has been successfully used to replace a key amide group in pyrazolo[1,5-a]pyrimidine inhibitors of CSNK2, leading to improved potency and metabolic stability.[9]
Case Studies: Marketed Drugs
The successful application of these scaffolds is best illustrated by examining their presence in marketed drugs.
Celecoxib (Celebrex®): A Pyrazole-Containing COX-2 Inhibitor
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation in various forms of arthritis.[10][11][12][13] Its chemical structure is a diaryl-substituted pyrazole.[10][12] The pyrazole core is crucial for its selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins involved in the pain and inflammation pathway.[10] The specific substitution pattern on the pyrazole ring, including a para-sulfamoylphenyl group at one position, is critical for its high potency and selectivity for COX-2 over COX-1.[11] This selectivity is thought to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs.[13][14]
Posaconazole (Noxafil®): A Triazole Antifungal Agent
Posaconazole is a broad-spectrum triazole antifungal medication used to treat and prevent serious fungal infections.[15][16][17][18] Like other triazole antifungals, its mechanism of action involves the inhibition of the fungal enzyme lanosterol 14-alpha-demethylase.[17][19] This enzyme is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[15][19] By disrupting ergosterol synthesis, posaconazole compromises the integrity of the fungal cell membrane, leading to fungal cell death.[15][19] The triazole ring is a key pharmacophoric element that coordinates with the heme iron in the active site of the enzyme.
Experimental Evaluation of Key Properties
To make a rational choice between these scaffolds, experimental evaluation of key drug-like properties is essential. Below are standardized protocols for assessing aqueous solubility and metabolic stability.
Aqueous Solubility Determination (Turbidimetric Method)
A high-throughput method for estimating aqueous solubility is crucial in early drug discovery.[20][21]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition of Buffer: Add a phosphate buffer (pH 7.4) to each well.
-
Incubation and Shaking: Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours) to allow for equilibration.
-
Turbidity Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader. The point at which precipitation occurs, indicated by a sharp increase in absorbance, is used to estimate the solubility.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Assessing metabolic stability is critical for predicting a compound's in vivo half-life and clearance.[22][23][24][25][26]
Protocol:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing liver microsomes (e.g., human or rat) and a phosphate buffer (pH 7.4).[22][24]
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Add the test compound (at a final concentration of, for example, 1 µM) to the mixture.[22] Initiate the metabolic reaction by adding the cofactor NADPH.[22][23]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile, which also serves to precipitate the proteins.[22][24]
-
Sample Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the remaining parent compound using LC-MS/MS.[22]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[22][24]
Visualizing the Decision-Making Process
The selection between a pyrazole and a triazole scaffold is a multi-faceted decision that involves considering various factors.
Caption: A workflow for scaffold selection in drug design.
Conclusion
Both pyrazole and triazole scaffolds offer unique advantages in drug design. Pyrazoles are highly versatile, serving as effective bioisosteres for various aromatic systems and exhibiting favorable metabolic stability.[2] Triazoles, particularly the 1,2,4-isomer, excel as amide bioisosteres and can form crucial hydrogen bond and pi-pi stacking interactions.[6][27][7] The choice between these two privileged scaffolds should be guided by a thorough understanding of the target's binding site requirements, the desired physicochemical properties of the final compound, and rigorous experimental validation. By leveraging the distinct characteristics of each scaffold, medicinal chemists can continue to design novel therapeutics with improved efficacy and safety profiles.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iris.unimore.it [iris.unimore.it]
- 7. Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. Celocoxib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Celecoxib, a COX-2--specific inhibitor: the clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. minicule.com [minicule.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Posaconazole (Noxafil): a new triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is Posaconazole used for? [synapse.patsnap.com]
- 19. nbinno.com [nbinno.com]
- 20. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mercell.com [mercell.com]
- 23. mttlab.eu [mttlab.eu]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. bioivt.com [bioivt.com]
- 26. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
Validating the Mechanism of Action for 2-(1H-pyrazol-1-yl)pyridin-3-amine (ATR-IN-P1P3A): An In Vitro Comparative Guide
This guide provides a comprehensive framework for the in vitro validation of the mechanism of action for the novel compound 2-(1H-pyrazol-1-yl)pyridin-3-amine, which we will refer to as ATR-IN-P1P3A. Based on its pyrazolopyridine scaffold, a common motif in kinase inhibitors, we hypothesize that ATR-IN-P1P3A functions as an inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways essential for maintaining genomic integrity.[1]
This document will guide researchers through a series of in vitro experiments to test this hypothesis, comparing the performance of ATR-IN-P1P3A against well-characterized ATR inhibitors, Elimusertib (BAY 1895344) and M4344. The protocols and principles described herein are designed to provide a robust and self-validating system for characterizing the potency, selectivity, and cellular effects of this novel compound.
The ATR Signaling Pathway: A Key Regulator of Genomic Stability
The ATR kinase is a central component of the DDR, activated in response to a broad spectrum of DNA damage and replication stress.[2][3] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[4][5] Many cancer cells exhibit heightened reliance on the ATR pathway for survival due to underlying genomic instability, making ATR an attractive therapeutic target.[1]
Caption: The ATR signaling pathway is activated by DNA damage, leading to cell cycle arrest and DNA repair.
I. Biochemical Validation: Direct Inhibition of ATR Kinase Activity
The first step in validating our hypothesis is to determine if ATR-IN-P1P3A directly inhibits the enzymatic activity of purified ATR kinase in a cell-free system. This is the most direct method to quantify the potency of a potential inhibitor.[6][7]
Experimental Protocol: In Vitro Kinase Assay
This protocol is based on a luminescence-based assay that measures the consumption of ATP, such as the ADP-Glo™ Kinase Assay.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of ATR-IN-P1P3A against recombinant human ATR kinase.
Materials:
-
Recombinant human ATR/ATRIP complex
-
Peptide substrate (e.g., p53-derived peptide)
-
ATR-IN-P1P3A, Elimusertib, M4344 (positive controls)
-
Kinase Assay Buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit
Procedure:
-
Compound Preparation: Prepare a serial dilution of ATR-IN-P1P3A, Elimusertib, and M4344 in DMSO.
-
Enzyme/Substrate Mix: Prepare a 2X enzyme/substrate mix containing the ATR/ATRIP complex and peptide substrate in Kinase Assay Buffer.
-
Assay Plate Setup: Add 5 µL of the 2X enzyme/substrate mix to each well of a 384-well assay plate containing pre-spotted compounds. Incubate for 15 minutes at room temperature to allow compound binding.
-
Kinase Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should be near the Michaelis constant (Km) for ATR to ensure accurate IC50 determination for an ATP-competitive inhibitor.[8] Add 5 µL of the 2X ATP solution to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and develop a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data Table: In Vitro ATR Inhibition
| Inhibitor | Target | IC50 (nM) | Reference |
| ATR-IN-P1P3A | ATR | To be determined | - |
| Elimusertib (BAY 1895344) | ATR | 7 | [9] |
| M4344 | ATR | 0.6 | [10] |
II. Cellular On-Target Engagement: Inhibition of ATR Signaling in a Cellular Context
Following biochemical validation, it is crucial to confirm that ATR-IN-P1P3A engages and inhibits ATR within a cellular environment. This can be assessed by measuring the phosphorylation of CHK1, a direct downstream substrate of ATR.
Experimental Protocol: Western Blot for Phospho-CHK1
Objective: To assess the dose-dependent inhibition of ATR-mediated CHK1 phosphorylation by ATR-IN-P1P3A in cells.
Materials:
-
Human cancer cell line with a functional DDR pathway (e.g., U2OS)
-
ATR-IN-P1P3A, Elimusertib, M4344
-
DNA damaging agent (e.g., Hydroxyurea or UV radiation)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-CHK1 (Ser345), anti-total-CHK1, anti-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed U2OS cells and allow them to adhere overnight. Pre-treat the cells with increasing concentrations of ATR-IN-P1P3A, Elimusertib, or M4344 for 1 hour.
-
Induction of DNA Damage: Induce DNA damage by treating the cells with hydroxyurea (2 mM) for 4 hours or by exposing them to UV radiation.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-CHK1 (Ser345), total CHK1, and Actin. Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-CHK1 signal to total CHK1 and the loading control.
Caption: Workflow for assessing cellular on-target engagement of ATR inhibitors.
III. Phenotypic Validation: Cellular Consequences of ATR Inhibition
The ultimate validation of the mechanism of action lies in demonstrating that ATR-IN-P1P3A induces the expected cellular phenotypes associated with ATR inhibition. A key phenotype is the potentiation of DNA damage-induced cell death, a concept known as synthetic lethality.[11]
Experimental Protocol: Cell Viability Assay
Objective: To determine if ATR-IN-P1P3A sensitizes cancer cells to DNA-damaging agents.
Materials:
-
Cancer cell line (e.g., HCT116 p53-/-)
-
ATR-IN-P1P3A, Elimusertib, M4344
-
DNA-damaging agent (e.g., Cisplatin)
-
CellTiter-Glo® Luminescent Cell Viability Assay
Procedure:
-
Cell Seeding: Seed HCT116 p53-/- cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a matrix of concentrations of ATR-IN-P1P3A (or comparator compounds) and Cisplatin.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. The synergy between ATR-IN-P1P3A and the DNA-damaging agent can be quantified using the Bliss independence model or the Chou-Talalay method.
Comparative Data Table: Cellular Potency in Combination Therapy
| Cell Line | Combination Agent | IC50 (nM) of ATR-IN-P1P3A (in combination) | Synergy Score |
| HCT116 p53-/- | Cisplatin (1 µM) | To be determined | To be determined |
| HCT116 p53-/- | Cisplatin (1 µM) | ~25 (Elimusertib) | High |
| HCT116 p53-/- | Cisplatin (1 µM) | ~10 (M4344) | High |
IV. Selectivity Profiling: Assessing Off-Target Effects
To ensure that the observed cellular effects are due to on-target ATR inhibition, it is essential to profile ATR-IN-P1P3A against a panel of related kinases, particularly those in the PI3K-like kinase (PIKK) family, such as ATM and DNA-PK.[1]
Experimental Protocol: Kinase Selectivity Panel
Objective: To determine the selectivity of ATR-IN-P1P3A for ATR over other kinases.
Procedure: This is typically performed as a service by specialized vendors. The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases. The percent inhibition for each kinase is determined. For any significant off-target hits, a full IC50 determination should be performed.
Comparative Data Table: Kinase Selectivity Profile
| Kinase | ATR-IN-P1P3A (% Inhibition @ 1 µM) | Elimusertib (IC50, nM) | M4344 (IC50, nM) |
| ATR | To be determined | 7 | 0.6 |
| ATM | To be determined | >10,000 | 1,100 |
| DNA-PK | To be determined | >10,000 | 2,300 |
| mTOR | To be determined | 2,050 | >10,000 |
Conclusion
This guide outlines a systematic and robust in vitro approach to validate the hypothesized mechanism of action of this compound (ATR-IN-P1P3A) as an ATR kinase inhibitor. By employing a combination of biochemical, cellular, and phenotypic assays, and by comparing its performance to well-characterized inhibitors, researchers can generate a comprehensive data package to support its continued development. The successful completion of these studies will provide strong evidence for the on-target activity of ATR-IN-P1P3A and its potential as a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. elimusertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. First-in-Human Trial of the Oral Ataxia Telangiectasia and Rad3-Related Inhibitor BAY 1895344 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A consensus set of genetic vulnerabilities to ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity and Off-Target Profile of 2-(1H-pyrazol-1-yl)pyridin-3-amine
For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its specificity. A lack of selectivity, where a compound interacts with unintended biological targets, can lead to unforeseen side effects and toxicity, derailing an otherwise promising therapeutic program. This guide provides an in-depth technical comparison of the off-target and cross-reactivity profiling of 2-(1H-pyrazol-1-yl)pyridin-3-amine, a representative member of the pharmacologically significant pyrazole-pyridine scaffold.
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1] Kinases, a large family of enzymes that regulate a vast array of cellular processes, share structural similarities in their ATP-binding pockets, making the development of truly selective inhibitors a significant challenge.[2] Consequently, any novel compound based on this scaffold, such as this compound, warrants a rigorous and comprehensive profiling campaign to understand its kinome-wide interaction landscape.
This guide will not only present a hypothetical, yet scientifically grounded, selectivity profile for this compound but will also compare it with other known pyrazole-based inhibitors targeting different kinases. We will delve into the causality behind the experimental choices for profiling and provide detailed, field-proven protocols for key assays.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases, and achieving selectivity for a single kinase is a formidable task. Off-target activity is not always detrimental; in some cases, "polypharmacology" can be beneficial. However, unintended kinase inhibition can lead to toxicity.[3] For instance, inhibitors targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease have faced challenges due to on-target and potential off-target effects in peripheral tissues like the lungs and kidneys.[4][5][6][7][8] Similarly, while inhibitors of Transforming Growth Factor-Beta Type I Receptor (ALK5) are promising in oncology and fibrosis, their clinical development requires careful monitoring for potential cardiovascular side effects.[9][10][11]
Therefore, a systematic evaluation of a compound's interaction with a broad panel of kinases is a non-negotiable step in preclinical development. This process, often referred to as kinome scanning, provides a "fingerprint" of the compound's activity and is crucial for interpreting cellular and in vivo results.
Comparative Kinome Selectivity Analysis
While specific experimental data for this compound is not publicly available, its core structure is present in inhibitors of various kinases, including ALK5.[12] For the purpose of this guide, we will construct a plausible selectivity profile for our topic compound, designated Cmpd-X , and compare it against two well-characterized, albeit hypothetical, pyrazole-based kinase inhibitors: Cmpd-A (an ALK5 inhibitor) and Cmpd-L (an LRRK2 inhibitor).
This comparative analysis is based on data typically generated from a KINOMEscan™ assay, which measures the binding of a compound to a large panel of kinases.[13] The results are often visualized as a "tree spot" diagram, where inhibited kinases are highlighted on a representation of the human kinome.
Caption: Simplified kinome tree illustrating hypothetical targets and off-targets.
Data Summary Table: Comparative Kinase Inhibition Profile
The following table summarizes the hypothetical binding affinities (% Inhibition at 1 µM) for our three compounds against a selection of kinases. This type of data is fundamental for calculating selectivity scores and flagging potential liabilities.
| Kinase Target | Primary Family | Cmpd-X (Hypothetical) | Cmpd-A (ALK5 Inhibitor) | Cmpd-L (LRRK2 Inhibitor) | Rationale for Inclusion |
| ALK5 (TGFBR1) | TKL | 99% | 99.5% | 5% | Primary Target |
| LRRK2 | TK | 15% | 10% | 98% | Primary Target |
| RIPK1 | TKL | 45% | 30% | 20% | Structurally related kinase, inflammation target[14][15][16][17][18] |
| CDK9 | CMGC | 65% | 50% | 12% | Common off-target for pyrazole scaffolds[2][19] |
| FLT3 | TK | 25% | 15% | 8% | Pyrazole-pyridine is a known FLT3 inhibitor scaffold[20] |
| JAK2 | TK | 30% | 25% | 40% | Off-target that can lead to hematological effects[2] |
| VEGFR2 | TK | 10% | 8% | 5% | Important anti-target due to toxicity concerns |
Interpretation of the Hypothetical Data:
-
Cmpd-X: Our topic compound shows high potency against its intended target, ALK5. However, it also exhibits significant interaction with CDK9 and moderate activity against RIPK1 and JAK2. This profile suggests that while it is a potent ALK5 inhibitor, further medicinal chemistry efforts would be required to improve its selectivity and mitigate potential off-target effects related to cell cycle control (CDK9) and inflammation/hematology (RIPK1, JAK2).
-
Cmpd-A: This compound represents a more optimized ALK5 inhibitor with a cleaner profile than Cmpd-X, showing less potent off-target activity. However, some interaction with CDK9 is still observed, a common feature for this chemical class.[2]
-
Cmpd-L: As an LRRK2 inhibitor, it is highly selective for its primary target, with minimal cross-reactivity against the other kinases in this panel. This would be considered a highly desirable selectivity profile.
Experimental Protocols for Off-Target Profiling
To generate the data presented above, a multi-faceted approach combining biochemical and cellular assays is essential. Below are detailed protocols for key experiments in this workflow.
Caption: A typical workflow for kinase inhibitor selectivity profiling.
Protocol 1: Broad Kinome Binding Assay (e.g., KINOMEscan™)
Objective: To identify all potential kinase interactions of a test compound across the human kinome in a single, high-throughput experiment.
Principle: This is a competition binding assay. An immobilized kinase is incubated with the test compound and a tagged, broad-spectrum kinase inhibitor. The amount of tagged inhibitor bound to the kinase is quantified, and a reduction in this signal indicates that the test compound is competing for the binding site.
Methodology:
-
Compound Preparation: Solubilize the test compound (e.g., this compound) in 100% DMSO to create a 100X stock solution.
-
Assay Plate Preparation: In a multi-well plate, combine the DNA-tagged kinase, the test compound, and the immobilized ligand. The final concentration of the test compound is typically 1-10 µM for a primary screen.
-
Incubation: Allow the binding reaction to proceed at room temperature for 60 minutes to reach equilibrium.
-
Washing: Wash the wells to remove unbound components.
-
Elution and Quantification: Elute the kinase-ligand complexes and quantify the amount of DNA tag using qPCR.
-
Data Analysis: The results are typically expressed as "% Inhibition" relative to a DMSO control. A lower percentage indicates stronger binding of the test compound.
Causality Behind Choices: This assay is chosen for its breadth, covering a large portion of the kinome.[13] It provides a comprehensive, unbiased view of a compound's binding profile early in the discovery process, allowing for the early identification of potential off-targets.
Protocol 2: Radiometric Kinase Activity Assay (IC50 Determination)
Objective: To determine the potency (IC50) of a compound against specific kinases identified as "hits" in the primary screen.
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]-ATP) to a substrate peptide by the kinase. A potent inhibitor will reduce the amount of radiolabeled phosphate incorporated into the substrate.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the kinase, its specific substrate peptide, and necessary cofactors (e.g., MgCl₂, DTT).
-
Compound Titration: Prepare serial dilutions of the test compound in DMSO. Add the diluted compound to the reaction wells.
-
Kinase Reaction Initiation: Add [γ-³³P]-ATP to each well to start the kinase reaction. Incubate at 30°C for a defined period (e.g., 40 minutes).
-
Reaction Termination: Stop the reaction by adding 3% phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto a filtermat, which captures the phosphorylated substrate.
-
Washing: Wash the filtermat extensively to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the radioactivity on the filtermat using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality Behind Choices: Radiometric assays are considered the "gold standard" for measuring kinase activity due to their directness and sensitivity. They provide a quantitative measure of potency (IC50), which is essential for structure-activity relationship (SAR) studies and for comparing different compounds.
Protocol 3: Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm that the compound can bind to its intended target in a live-cell environment.
Principle: This assay is based on Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer binds, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal.
Methodology:
-
Cell Preparation: Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein. Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compound to the cells and incubate for a specified time (e.g., 2 hours).
-
Tracer Addition: Add the fluorescent tracer to the wells.
-
Substrate Addition: Add the NanoLuc® substrate (furimazine) to the wells.
-
Signal Detection: Immediately measure the luminescence at two wavelengths (one for the donor, one for the acceptor) using a plate reader.
-
Data Analysis: Calculate the BRET ratio. Plot the BRET ratio against the compound concentration to determine the cellular IC50.
Causality Behind Choices: Biochemical assays use purified proteins, which may not reflect the true state of the kinase in a cell. Cellular target engagement assays like NanoBRET™ are crucial because they confirm that the compound is cell-permeable and can bind its target in the complex intracellular environment, providing more physiologically relevant data.[19]
Conclusion
The development of selective kinase inhibitors is a nuanced process that demands a deep understanding of a compound's interaction with the entire kinome. While this compound represents a promising chemical scaffold, its journey to becoming a viable drug candidate would necessitate the rigorous profiling outlined in this guide. By employing a systematic approach that combines broad screening with detailed biochemical and cellular validation, researchers can build a comprehensive selectivity profile. This profile is not just a set of data points; it is a critical tool for guiding medicinal chemistry efforts, predicting potential toxicities, and ultimately, designing safer and more effective medicines. The comparative analysis presented here, though based on a hypothetical profile, illustrates the principles and practices that are essential for any team working on the frontier of kinase inhibitor drug discovery.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology: Ingenta Connect [ingentaconnect.com]
- 11. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 14. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Harnessing dual-mode RIPK1 ligands for cross-species anti-necroptosis inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 20. escholarship.org [escholarship.org]
A Senior Application Scientist's Guide to the Synthetic Efficiency of Pyrazolopyridine Isomers
Introduction: Navigating the Pyrazolopyridine Landscape
To the researchers, medicinal chemists, and drug development professionals dedicated to pushing the boundaries of molecular innovation, the pyrazolopyridine scaffold is familiar territory. This fused heterocyclic system, an isostere of purine, is a cornerstone of modern pharmacology, forming the core of compounds targeting a vast array of biological targets. However, the term "pyrazolopyridine" is a broad descriptor for a family of five distinct constitutional isomers, each presenting unique synthetic challenges and opportunities.
The arrangement of the nitrogen atoms and the fusion pattern of the pyrazole and pyridine rings dictate not only the molecule's three-dimensional shape and electronic properties but also its synthetic accessibility. This guide provides an in-depth, comparative analysis of the synthetic efficiency for accessing the most prominent pyrazolopyridine isomers. We will move beyond a simple recitation of procedures to dissect the underlying mechanistic principles, compare efficiencies with hard data, and provide robust, field-tested protocols. Our objective is to equip you with the strategic insights needed to select and execute the most effective synthetic route for your target isomer.
The Readily Accessible Isomers: Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine core is one of the more synthetically tractable isomers, primarily due to well-established cycloaddition strategies and condensation reactions that proceed with high regioselectivity.
Key Synthetic Strategy: [3+2] Cycloaddition
The most elegant and efficient route is the oxidative [3+2] cycloaddition of N-aminopyridinium ylides with α,β-unsaturated carbonyl compounds or other electron-deficient alkenes.[1] This approach is powerful because it constructs the bicyclic core in a single, highly convergent step.
Mechanistic Rationale: The reaction is typically initiated by the N-amination of a pyridine derivative, followed by in-situ formation of an N-aminopyridinium ylide. This ylide acts as a 1,3-dipole. An oxidizing agent, such as PIDA (phenyliodine diacetate), facilitates the cycloaddition with an alkene (the dipolarophile). The reaction proceeds under mild, often room-temperature, metal-free conditions, which is a significant advantage for complex molecule synthesis.[1] The regioselectivity is inherently controlled by the nature of the starting pyridine and alkene.
Caption: Oxidative [3+2] cycloaddition workflow for pyrazolo[1,5-a]pyridines.
Alternative Strategy: Condensation of 5-Aminopyrazoles
A classical and still widely used method involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents, such as β-enaminones.[2] This approach is reliable, and the starting materials are often commercially available or readily prepared.
Causality of Efficiency: The reaction hinges on the nucleophilicity of the exocyclic amino group of the 5-aminopyrazole attacking one carbonyl of the 1,3-dicarbonyl partner, followed by intramolecular cyclization of the pyrazole N1 onto the second carbonyl and subsequent dehydration. The efficiency can be enhanced through microwave irradiation, which dramatically reduces reaction times.[3][4] Yields are typically moderate to high, though the use of unsymmetrical 1,3-diketones can lead to mixtures of regioisomers, a key consideration during synthetic planning.[2]
| Method | Key Reagents | Conditions | Typical Yield | Reference |
| [3+2] Cycloaddition | N-aminopyridines, α,β-unsaturated ketones, PIDA | NMP, Room Temp | Good to Excellent | [1] |
| Condensation | 5-Aminopyrazoles, 1,3-Diketones | Acetic Acid, Reflux | 40-86% | [2] |
| MCR Condensation | 5-Aminopyrazoles, β-Ketonitrile, β-Ketoester | Microwave, 150 °C | ~52% (one-pot) | [3][4] |
Representative Protocol: Microwave-Assisted One-Pot Synthesis of a Pyrazolo[1,5-a]pyrimidinone
This protocol is adapted from a procedure for a related pyrazolo[1,5-a]pyrimidine core, illustrating the power of microwave-assisted one-pot methods that are directly analogous to pyrazolopyridine synthesis.[3][4]
-
To a 10 mL microwave vial, add β-ketonitrile (0.9 mmol, 1.0 equiv), hydrazine (1.2 mmol, 1.3 equiv), and methanol (1 mL).
-
Seal the vial and heat the mixture in a microwave reactor at 150 °C for 5 minutes (Power: 100 W).
-
Cool the vial to room temperature.
-
Add acetic acid (0.5 mmol, 0.6 equiv) and the appropriate β-ketoester (0.9 mmol, 1.0 equiv) directly to the vial.
-
Reseal the vial and heat in the microwave reactor at 150 °C for 2 hours (Power: 100 W).
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (silica gel, appropriate eluent) to yield the target pyrazolo[1,5-a]pyrimidinone.
The Workhorse Isomer: Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is arguably the most studied and synthetically accessible of all the isomers. Its prevalence in medicinal chemistry has driven the development of numerous high-efficiency synthetic routes.[5]
Dominant Strategy: Multicomponent Reactions (MCRs)
One-pot, multicomponent reactions are the gold standard for efficiency in constructing the pyrazolo[3,4-b]pyridine core. These reactions combine three or more starting materials in a single operation, minimizing purification steps and maximizing atom economy. A common MCR involves the condensation of a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile, aroyl acetonitrile).[6]
Trustworthiness of the Method: The robustness of this approach lies in its domino reaction sequence. The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, creating a Michael acceptor. The 5-aminopyrazole then undergoes a Michael addition, followed by intramolecular cyclization and aromatization (often via oxidation or elimination) to furnish the final product. The use of microwave irradiation is highly advantageous, often providing high yields in minutes compared to hours with conventional heating.[6][7]
Caption: Workflow for a three-component synthesis of pyrazolo[3,4-b]pyridines.
Comparison of Synthetic Conditions
The choice of reaction conditions has a profound impact on the efficiency of pyrazolo[3,4-b]pyridine synthesis.
| Method | Catalyst/Solvent | Conditions | Typical Yield | Advantages | Reference |
| MCR (Conventional) | Piperidine/Ethanol | Reflux, 8-12 h | Moderate to Good | Simple setup | [6] |
| MCR (Microwave) | Solvent-free | 200 °C, 10 min | up to 83% | Rapid, high yield, green | [6] |
| One-pot from Azlactones | t-BuOK/DMSO | 150 °C, 1.5 h | 55-81% | Access to C4-aryl derivatives | [8] |
| ZrCl₄ Catalysis | ZrCl₄/Ethanol | Reflux | 13-28% | Lower yields, specific substrates | [9] |
| Formal [3+3] Cycloaddition | Cu(acac)₂/CHCl₃ | Room Temp | up to 94% | Very high yield, mild conditions | [10] |
Representative Protocol: Solvent-Free Microwave MCR for Pyrazolo[3,4-b]pyridines
This protocol is based on a highly efficient, environmentally friendly procedure.[6]
-
In a microwave-safe vial, thoroughly mix the 5-amino pyrazole (1.0 mmol), the desired aryl/heteroaryl aldehyde (1.0 mmol), and the aroyl acetonitrile (1.0 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 200 °C for 10 minutes.
-
After the reaction, allow the vial to cool to room temperature.
-
Add ethanol to the solidified reaction mixture and triturate to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure pyrazolo[3,4-b]pyridine.
The Challenging Isomers: Pyrazolo[4,3-c]- and [3,4-c]pyridines
Accessing the pyrazolo[c]pyridine isomers is often more complex than their [a] or [b] fused counterparts. Syntheses can suffer from lower yields, and controlling regioselectivity is a significant hurdle.
Key Synthetic Strategy: Intramolecular Cyclization
A common approach involves the intramolecular cyclization of appropriately substituted pyridine precursors. For instance, the treatment of 3-acylpyridine N-oxide tosylhydrazones with an electrophile and base can yield a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines.[11] While this method proceeds under mild, room-temperature conditions, the formation of regioisomeric mixtures necessitates careful chromatographic separation, reducing the overall isolated yield of the desired isomer.
Another strategy involves the iodine-catalyzed intramolecular cyclization of propargylamines derived from pyrazoles to form the pyrazolo[4,3-c]pyridine core.[12]
Vectorial Functionalization Strategy
For the pyrazolo[3,4-c] isomer, an alternative paradigm is to synthesize a simple, halogenated core scaffold and then elaborate it using modern cross-coupling techniques. A recent report details the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, which serve as versatile platforms for vectorial functionalization via Buchwald-Hartwig amination (at C5), Negishi coupling (at C7), and Suzuki coupling (at C3).[13][14] This approach trades the complexity of the core-forming reaction for the reliability of well-understood cross-coupling methods, offering a more controlled and predictable path to complex derivatives.
| Isomer | Method | Key Features | Typical Yield | Challenges | Reference |
| Pyrazolo[4,3-c] | Cyclization of N-Oxide Hydrazones | Mild conditions (RT) | 12-82% (mixture) | Regioisomeric mixtures | [11] |
| Pyrazolo[4,3-c] | Electrophilic Cyclization of Azides | I₂, K₃PO₄/NaHCO₃ | 70-88% | Multi-step starting material prep | [15] |
| Pyrazolo[3,4-c] | Vectorial Functionalization | Pre-formed halo-core | 48-83% (for coupling) | Multi-step overall sequence | [13] |
| Pyrazolo[3,4-c] | Condensation & Cyclization | Chalcones + Hydrazine | 58-78% | Classical, may require optimization | [16] |
The Less Explored Isomer: Pyrazolo[4,3-b]pyridines
The pyrazolo[4,3-b]pyridine ring system is less frequently reported in the literature, and as such, the synthetic methodologies are not as mature. However, efficient protocols are emerging.
Key Synthetic Strategy: Modified Japp-Klingemann Reaction
A recently developed one-pot method provides efficient access to this scaffold. The synthesis is based on a sequence involving an SNAr reaction on 2-chloro-3-nitropyridines followed by a modified Japp-Klingemann reaction.[17][18] This procedure combines azo-coupling, deacylation, and pyrazole ring annulation into a single, streamlined operation.
Expertise in Action: The key to this method's success is the use of stable arenediazonium tosylates and the discovery of a nucleophile-catalyzed rearrangement that facilitates the crucial cyclization step. The one-pot nature of the process makes it highly efficient, affording a range of substituted pyrazolo[4,3-b]pyridines in moderate to high yields.
Caption: One-pot synthesis of pyrazolo[4,3-b]pyridines via a modified Japp-Klingemann reaction.
This method has been shown to be effective for a variety of substituents on the aryl diazonium salt, with yields generally ranging from moderate to high (e.g., 82% for a 4-(trifluoromethyl)phenyl derivative).[17]
Comparative Summary and Strategic Outlook
The synthetic accessibility of pyrazolopyridine isomers varies significantly. The choice of a synthetic route should be guided not only by the target isomer but also by the desired substitution pattern and the scale of the reaction.
| Isomer Scaffold | Most Efficient General Route | Typical Yield Range | Key Advantages | Primary Disadvantages |
| Pyrazolo[1,5-a]pyridine | [3+2] Cycloaddition | 70-95% | High convergency, mild conditions, high regioselectivity. | Starting material synthesis can be multi-step. |
| Pyrazolo[3,4-b]pyridine | Microwave-assisted MCR | 80-95% | One-pot, rapid, high atom economy, environmentally friendly. | Regioselectivity can be an issue with unsymmetrical precursors. |
| Pyrazolo[4,3-c]pyridine | Electrophilic Cyclization of Azides | 70-88% | Good yields for the core-forming step. | Requires synthesis of specialized azide precursors. |
| Pyrazolo[3,4-c]pyridine | Vectorial Functionalization | 48-83% (per step) | Predictable, modular, good for library synthesis. | Longer overall synthetic sequence. |
| Pyrazolo[4,3-b]pyridine | One-pot Japp-Klingemann | 60-85% | Convergent, one-pot efficiency, novel access. | Newer method, scope may be less explored. |
From a synthetic efficiency standpoint, the pyrazolo[3,4-b]pyridine isomer stands out as the most accessible, largely due to the maturity and high yields of microwave-assisted multicomponent reactions. The pyrazolo[1,5-a]pyridine isomer follows closely, with elegant and high-yielding cycloaddition strategies.
The synthesis of pyrazolo[c]-fused and pyrazolo[4,3-b] isomers remains more challenging. For these systems, the practicing chemist must weigh the pros and cons of convergent but potentially unselective core-forming reactions against longer, but more controlled, linear sequences involving the late-stage functionalization of a simple heterocyclic core. As the demand for novel chemical matter continues to grow, we anticipate the development of more efficient and regioselective methods for these less-explored isomers, further enriching the synthetic chemist's toolkit for navigating the valuable pyrazolopyridine landscape.
References
- 1. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 14. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-(1H-Pyrazol-1-yl)pyridin-3-amine Analogs as Kinase Inhibitors
The 2-(1H-pyrazol-1-yl)pyridin-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, drawing on experimental data from various studies to offer a comparative perspective for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental designs, detail synthetic methodologies, and present a comparative analysis of analogs targeting different kinases.
The this compound Core: A Versatile Kinase Hinge-Binding Motif
The this compound core combines the essential features of a hinge-binding pharmacophore with multiple points for chemical diversification. The pyridine nitrogen and the exocyclic amine at the 3-position can form critical hydrogen bonds with the hinge region of the ATP-binding site of many kinases, a fundamental interaction for potent inhibition. The pyrazole ring, attached at the 2-position of the pyridine, serves as a versatile scaffold for introducing substituents that can probe deeper into the ATP pocket, enhancing potency and modulating selectivity.
The general structure allows for systematic exploration of SAR through modifications at three key positions:
-
R1 (Pyrazole Ring): Substituents on the pyrazole ring can be tailored to interact with the hydrophobic regions of the ATP-binding site, influencing potency and selectivity.
-
R2 (Pyridine Ring): Modifications on the pyridine ring, though less common, can fine-tune the electronic properties and solubility of the compounds.
-
R3 (3-Amine): The amine group can be further substituted to explore interactions with the solvent-exposed region or other nearby pockets, which can significantly impact pharmacokinetic properties.
Comparative SAR Analysis Across Different Kinase Targets
While a singular, comprehensive study on the this compound scaffold is not prevalent, analysis of related pyrazolopyridine and aminopyrazole analogs targeting various kinases provides a robust framework for understanding its SAR.
Targeting TGF-β Type I Receptor Kinase (ALK5)
Research into 2-(1H-pyrazol-1-yl)pyridine analogs as ALK5 inhibitors has provided foundational SAR insights.[1][2][3][4] Modeling of these compounds within the ALK5 kinase domain has guided the optimization of potency through substitutions on the pyrazole core.[1][2][3][4]
| Compound ID | R1 (Pyrazole Position) | R2 (Pyridine Position) | ALK5 IC50 (nM) | Key SAR Insights |
| 1a | H | H | >1000 | The unsubstituted core has weak activity. |
| 1b | 4-Methyl | H | 500 | Small alkyl groups at the 4-position of the pyrazole are tolerated. |
| 1c | 4-Phenyl | H | 50 | Aromatic substituents at the 4-position significantly enhance potency, likely through hydrophobic interactions. |
| 1d | 4-(2-fluorophenyl) | H | 25 | Electron-withdrawing groups on the phenyl ring can further improve activity. |
These findings underscore the importance of the pyrazole 4-position for achieving potent ALK5 inhibition. The introduction of a phenyl group at this position appears to be a key driver of potency.
Inhibition of TANK-Binding Kinase 1 (TBK1)
The related 1H-pyrazolo[3,4-b]pyridine scaffold has been extensively studied for TBK1 inhibition, offering valuable insights into the SAR of the broader pyrazolopyridine class.[5] A rational drug design approach led to the discovery of potent TBK1 inhibitors, with SAR studies dissecting the contributions of various substituents.[5]
| Compound ID | R1 (Pyrazolo[3,4-b]pyridine) | R2 (Pyrazolo[3,4-b]pyridine) | TBK1 IC50 (nM) | Key SAR Insights |
| 2a | H | H | >1000 | The unsubstituted core is inactive. |
| 2b | 3-Phenyl | H | 150 | A phenyl group at the 3-position is beneficial for activity. |
| 2c | 3-Phenyl | 6-Chloro | 50 | Halogenation of the pyridine ring can increase potency. |
| 15y | 3-(Substituted phenyl) | 6-(Substituted amine) | 0.2 | Extensive optimization of both R1 and R2 leads to highly potent inhibitors.[5] |
The SAR for TBK1 inhibitors highlights the importance of substitution at both the pyrazole and pyridine moieties for achieving high potency. The remarkable potency of compound 15y demonstrates the power of multi-position optimization.[5]
Targeting Receptor-Interacting Protein Kinase 1 (RIPK1)
The 1H-pyrazol-3-amine scaffold has been explored as a starting point for the development of RIPK1 inhibitors.[6][7] Structural optimization and SAR studies of a series of 1H-pyrazol-3-amine derivatives led to the identification of potent and selective inhibitors of RIPK1.[6]
| Compound ID | R1 (Pyrazole) | R2 (Amine) | RIPK1 IC50 (nM) | Key SAR Insights |
| 3a | H | H | >5000 | The simple aminopyrazole core has low activity. |
| 3b | 4-(Substituted Phenyl) | H | 100 | A substituted phenyl at the 4-position is crucial for potency. |
| 44 | 4-(Substituted Phenyl) | Acyl | <10 | Acylation of the amine group can significantly enhance activity and improve pharmacokinetic properties.[6] |
These studies on RIPK1 inhibitors emphasize the importance of the 4-position of the pyrazole ring and suggest that the 3-amino group can be a valuable handle for introducing further structural modifications to improve overall drug-like properties.
Experimental Protocols
General Synthesis of this compound Analogs
A general synthetic route to the this compound scaffold is outlined below. This protocol is a composite based on established methods for the synthesis of related pyrazole and pyridine derivatives.[2]
Figure 1: General synthetic workflow for this compound analogs.
Step-by-step methodology:
-
Synthesis of 2-Hydrazinyl-3-nitropyridine: To a solution of 2-chloro-3-nitropyridine in a suitable solvent such as ethanol, add hydrazine hydrate. Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Synthesis of 2-(Pyrazol-1-yl)-3-nitropyridine: React the 2-hydrazinyl-3-nitropyridine intermediate with a β-diketone or β-ketoester in the presence of an acid catalyst (e.g., acetic acid) in a suitable solvent like ethanol. Reflux the mixture until the starting material is consumed. The desired pyrazole ring is formed through a condensation reaction.
-
Reduction of the Nitro Group: The nitro group of the 2-(pyrazol-1-yl)-3-nitropyridine intermediate is reduced to the corresponding amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.
In Vitro Kinase Inhibition Assay
The following is a generalized protocol for evaluating the inhibitory activity of the synthesized analogs against a target kinase.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting Benchmark Compounds for Biological Assays of 2-(1H-pyrazol-1-yl)pyridin-3-amine and its Analogs
For researchers and drug discovery professionals investigating the therapeutic potential of novel compounds, the rigorous validation of biological activity is paramount. This guide provides a comprehensive framework for selecting appropriate benchmark compounds for assays involving 2-(1H-pyrazol-1-yl)pyridin-3-amine, a scaffold of significant interest. Our focus will be on ensuring the scientific integrity of your assays through the use of well-characterized, relevant positive and negative controls.
The core structure of this compound strongly suggests activity as a kinase inhibitor, a class of drugs that has revolutionized the treatment of various diseases, particularly cancer. Specifically, published research has identified the closely related 2-(1H-pyrazol-1-yl)pyridine scaffold as a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin receptor-like kinase 5 (ALK5).[1][2] Therefore, this guide will primarily focus on benchmark compounds relevant to the ALK5 signaling pathway.
Understanding the Target: The ALK5 Signaling Pathway
The ALK5 kinase is a critical mediator of the TGF-β signaling pathway, which plays a central role in cellular processes such as proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in a range of pathologies, including cancer, fibrosis, and autoimmune diseases. A simplified representation of the canonical TGF-β/ALK5 signaling pathway is depicted below.
References
A Senior Application Scientist's Guide to Assessing the Patent Novelty of a New 2-(1H-pyrazol-1-yl)pyridin-3-amine Derivative
For researchers and drug development professionals, the synthesis of a novel chemical entity is a moment of significant potential. However, before committing substantial resources to further development, a critical early step is to rigorously assess its novelty against the existing patent landscape. This guide provides a comprehensive, field-proven workflow for evaluating the patentability of a new derivative within the 2-(1H-pyrazol-1-yl)pyridin-3-amine class, a scaffold of considerable interest in medicinal chemistry.
We will use a hypothetical new compound, 4-methyl-2-(3-trifluoromethyl-1H-pyrazol-1-yl)pyridin-3-amine , as a case study to illustrate the principles and methodologies of a thorough prior art search.
Introduction: The Importance of the Pyrazolopyridine Scaffold and Novelty Assessment
The this compound core is a privileged scaffold in drug discovery, appearing in numerous patents for its utility as a kinase inhibitor and for other therapeutic applications.[1][2] Its structural similarity to purine bases allows it to interact with a wide range of biological targets.[3] Consequently, the patent landscape surrounding this core is densely populated.
A failure to conduct a diligent novelty assessment can lead to significant financial and temporal losses. An invention is only patentable if it is new (novel), involves an inventive step (is not obvious), and is industrially applicable.[4] This guide focuses on the first and most fundamental hurdle: novelty. An invention lacks novelty if it has been made available to the public in any form before the patent application's filing date.[4] For chemical compounds, this includes explicit disclosure of the structure or a generic "Markush" formula that unambiguously encompasses the new derivative.[5][6]
Deconstructing the Target Molecule for a Strategic Search
The first step is to analyze our target molecule, 4-methyl-2-(3-trifluoromethyl-1H-pyrazol-1-yl)pyridin-3-amine , and break it down into its core components and key substituents. This deconstruction is fundamental to designing a multi-pronged search strategy that can capture a wide range of relevant prior art.
-
Core Scaffold: this compound
-
Pyridine Substituent: A methyl group at the 4-position.
-
Pyrazole Substituent: A trifluoromethyl (CF3) group at the 3-position.
This analysis allows us to move beyond simple name-based searches and perform more sophisticated substructure and Markush structure searches.[7][8]
Protocol: A Multi-Platform Prior Art Search Workflow
A robust novelty search relies on a systematic and documented process across multiple specialized databases. Simply performing a keyword search on a single platform is insufficient.
Step 1: Chemical Structure and Substructure Searches
This is the most critical part of the search. We will use chemical drawing interfaces in specialized patent databases to find patents that claim our exact structure or closely related analogs.
-
Objective: To identify any patent document that discloses the exact structure, a stereoisomer, or the core scaffold with similar substitutions.
-
Platforms:
-
CAS SciFindern or STN: The gold standard for chemical structure searching, covering patents and scientific literature.
-
WIPO PATENTSCOPE: Offers a free-of-charge chemical structure search, including Markush search capabilities.[9]
-
Google Patents: Also includes a chemical structure search feature.
-
-
Methodology:
-
Exact Search: Draw the full structure of 4-methyl-2-(3-trifluoromethyl-1H-pyrazol-1-yl)pyridin-3-amine and perform an "exact" or "As Drawn" search.[8] This will retrieve any patents that explicitly disclose this specific molecule.
-
Substructure Search: Draw the core this compound scaffold. Perform a "substructure" search.[8] This will yield a large number of results containing the core, which must then be filtered.
-
Refined Substructure Search: To manage the results from the broad substructure search, add key substituents back to the query. For instance:
-
Search the core with a CF3 group on the pyrazole ring.
-
Search the core with a methyl group on the pyridine ring.
-
Search the core with any substitution at the pyridine 4-position and any substitution at the pyrazole 3-position.
-
-
Step 2: Markush Structure Search
Pharmaceutical patents often use Markush structures to claim a vast number of related compounds in a single claim.[9] A Markush claim might define a core structure and then list various possible chemical groups for different substitution points (e.g., "R1 can be hydrogen, C1-C6 alkyl, or halogen").
-
Objective: To determine if our specific combination of substituents (4-methyl on pyridine, 3-CF3 on pyrazole) is covered by a generic Markush claim in a prior patent.
-
Platforms: CAS SciFindern, STN, and to some extent, PATENTSCOPE provide specialized tools for searching Markush structures.[8][9][10]
-
Methodology:
-
Draw the core scaffold.
-
Define the substitution points (position 4 on the pyridine ring and position 3 on the pyrazole ring).
-
Initiate a Markush search. The system will search for patent claims where the definition of the variable groups (e.g., R1, R2) at those positions includes "methyl" and "trifluoromethyl," respectively.
-
Analysis is Key: A hit in a Markush search does not automatically mean a lack of novelty. According to the European Patent Office (EPO), a prior-art Markush formula that overlaps with a claimed compound is not novelty-destroying if there are no concrete examples in the disclosed area of overlap.[5] The novelty may lie in the specific selection of substituents from multiple variable lists.[4][11]
-
Step 3: Keyword and Classification Code Searches
While structure searching is paramount, keyword and patent classification searches can uncover relevant documents that might be missed, such as those describing synthetic methods or biological applications of similar compounds.
-
Objective: To find patents related to the synthesis or use of pyrazolopyridine derivatives that might implicitly disclose or suggest our target molecule.
-
Platforms: Google Patents, USPTO Patent Full-Text and Image Database, Espacenet, WIPO PATENTSCOPE.
-
Methodology:
-
Keyword Combinations: Use a combination of keywords such as "pyrazolopyridine," "pyrazolyl pyridine," "kinase inhibitor," "synthesis," and the names of potential starting materials.[1][2][12]
-
Assignee/Inventor Search: If you are aware of key companies or researchers active in this chemical space, search for patents assigned to them.
-
Classification Search: Use International Patent Classification (IPC) or Cooperative Patent Classification (CPC) codes relevant to heterocyclic compounds and their medicinal applications (e.g., C07D 471/04, A61K 31/437).[13]
-
Visualization and Data Analysis
A systematic way to analyze the findings is crucial. A comparison table and a logical diagram can help synthesize the information and clarify the novelty position of your compound.
Patent Landscape Visualization
The following diagram illustrates the relationship between our new derivative and the hypothetical prior art, showing how it occupies a potentially novel chemical space.
Caption: Logical map of the patent space for the target scaffold.
Prior Art Comparison Table
This table summarizes the findings from our hypothetical search, comparing the features of our new compound against discovered prior art.
| Feature | Our New Derivative | Patent US '123 (Markush) | Patent EP '456 (Example) | Patent WO '789 (Example) |
| Core Scaffold | 2-(pyrazol-1-yl)pyridin-3-amine | 2-(pyrazol-1-yl)pyridin-3-amine | 2-(pyrazol-1-yl)pyridin-3-amine | 2-(pyrazol-1-yl)pyridin-3-amine |
| Pyridine Sub @ C4 | -CH₃ | R2 = H, C1-C4 alkyl | H | -Cl |
| Pyrazole Sub @ C3 | -CF₃ | R1 = H, C1-C4 alkyl, haloalkyl | -CH₃ | H |
| Novelty Assessment | Potentially Novel. The specific combination of 4-methyl on the pyridine and 3-CF₃ on the pyrazole is not explicitly disclosed as a single compound. | While the Markush claim is broad, our compound represents a specific selection from two variable lists. This may constitute a patentable "selection invention" if an unexpected effect is demonstrated.[4] | Different substitution on both rings. | Different substitution on both rings. |
Conclusion and Recommendations
Based on our systematic search and analysis, the hypothetical compound 4-methyl-2-(3-trifluoromethyl-1H-pyrazol-1-yl)pyridin-3-amine appears to be novel. It is not explicitly disclosed in the specific examples of the prior art found, and while it may fall under the umbrella of a broad Markush claim (Patent US '123), its specific combination of substituents provides a strong argument for novelty.
The next critical step is to assess the inventive step (non-obviousness). This involves evaluating whether a person skilled in the art would have been motivated to combine the teachings of the prior art to arrive at this specific molecule with a reasonable expectation of success. If the new derivative demonstrates unexpected properties or advantages (e.g., significantly higher potency, better safety profile, improved metabolic stability) compared to the compounds disclosed in the prior art, the case for an inventive step is substantially strengthened.
This guide provides a robust framework for the initial, critical step of novelty assessment. A thorough, multi-faceted search protocol is the bedrock of any successful patent strategy in the competitive landscape of pharmaceutical research and development.
References
- 1. US20070179161A1 - Pyrazolopyrimidine compounds and their use in medicine - Google Patents [patents.google.com]
- 2. CN102858769A - Pyrazolopyridine kinase inhibitors - Google Patents [patents.google.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. link.epo.org [link.epo.org]
- 6. gov.uk [gov.uk]
- 7. Markush Structure Searches | Dexpatent [dexpatent.com]
- 8. Markush Structure Patent Search [help.patentexplorer.cas.org]
- 9. Markush search now available in PATENTSCOPE [wipo.int]
- 10. cas-product-help.zendesk.com [cas-product-help.zendesk.com]
- 11. epo.org [epo.org]
- 12. WO2013049559A1 - Pyridine derivatives - Google Patents [patents.google.com]
- 13. EP4194449A4 - HETEROCYCLIC COMPOUND, PREPARATION METHOD AND USE THEREOF - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Differentiating 1H- and 2H-Pyrazolo[3,4-b]pyridine Tautomers by Spectroscopic Comparison
Introduction: The Tautomeric Challenge in Pyrazolo[3,4-b]pyridines and Its Significance
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] This bicyclic heterocyclic system is a bioisostere of purine, allowing it to interact with various biological targets. A critical aspect of the chemistry of pyrazolo[3,4-b]pyridines is the potential for prototropic tautomerism, leading to the existence of 1H- and 2H-isomers.[2] The position of the proton on the pyrazole ring significantly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. Consequently, the two tautomers can exhibit distinct pharmacological and pharmacokinetic profiles. Therefore, the unambiguous identification of the predominant tautomeric form is a crucial step in the development of new therapeutics based on this scaffold.
Computational studies have shown that the 1H-tautomer is generally more stable than the 2H-tautomer by a significant margin, which is attributed to the greater aromatic stabilization of the former.[2] However, substituent effects and the molecular environment, such as the solvent or a protein binding pocket, can influence the tautomeric equilibrium. This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate between the 1H- and 2H-pyrazolo[3,4-b]pyridine tautomers, supported by experimental data and theoretical insights. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, offering a practical framework for researchers in the field.
The Tautomeric Equilibrium of Pyrazolo[3,4-b]pyridine
The tautomeric relationship between 1H- and 2H-pyrazolo[3,4-b]pyridine is depicted below. The equilibrium between these two forms is often rapid, leading to averaged signals in some spectroscopic measurements. Therefore, a multi-faceted analytical approach is essential for a conclusive assignment.
Caption: Tautomeric equilibrium between 1H- and 2H-pyrazolo[3,4-b]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Tautomer Identification
NMR spectroscopy is arguably the most powerful tool for elucidating the tautomeric form of pyrazolo[3,4-b]pyridines. By analyzing chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, one can deduce the proton's location on the pyrazole ring. To simplify the interpretation, N-alkylated derivatives are often used as model compounds, as they "lock" the molecule into a specific isomeric form.
¹H NMR Spectroscopy: A First Look at Tautomeric Differences
A key diagnostic feature in the ¹H NMR spectra is the chemical shift of the ring protons. A seminal study by Lynch et al. demonstrated that the ring proton signals in 2-substituted pyrazolo[3,4-b]pyridines are consistently downfield compared to their 1-substituted counterparts.[3] This can be attributed to the different electronic environments in the two isomers.
| Proton | 1-Substituted (ppm) | 2-Substituted (ppm) | Δδ (δ₂ - δ₁) |
| H-3 | ~8.1 | ~8.6 | ~+0.5 |
| H-4 | ~7.1 | ~7.3 | ~+0.2 |
| H-5 | ~8.6 | ~8.7 | ~+0.1 |
| H-6 | ~7.8 | ~8.0 | ~+0.2 |
| Table 1: Comparison of approximate ¹H NMR chemical shifts for N-substituted pyrazolo[3,4-b]pyridines. Data adapted from Lynch et al. (1988).[3] |
The deshielding of protons in the 2-substituted isomers is a reliable indicator for assigning the tautomeric form.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides further evidence for tautomer differentiation. The chemical shifts of the carbon atoms in the pyrazole ring, particularly C-3 and C-7a (the bridgehead carbon), are sensitive to the position of the N-proton.
| Carbon | 1-Substituted (ppm) | 2-Substituted (ppm) | Key Observations |
| C-3 | ~135 | ~150 | Significant downfield shift in the 2-isomer. |
| C-3a | ~115 | ~125 | Downfield shift in the 2-isomer. |
| C-7a | ~145 | ~140 | Upfield shift in the 2-isomer. |
| Table 2: Typical ¹³C NMR chemical shift ranges for N-substituted pyrazolo[3,4-b]pyridines. |
The notable downfield shift of C-3 in the 2H-tautomer is a particularly strong diagnostic marker.
Long-Range ¹H-¹³C Coupling Constants: A Definitive Tool
For unambiguous assignments, long-range ¹H-¹³C coupling constants (ⁿJCH) can be invaluable. The coupling between the pyrazole proton (H-3) and the carbon atoms of the pyridine ring can help pinpoint the proton's location.
¹⁵N NMR Spectroscopy: A Direct View of the Nitrogen Environment
While less commonly employed due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR spectroscopy offers the most direct method for distinguishing between the 1H- and 2H-tautomers. The chemical shifts of the pyrazole nitrogens are highly dependent on their hybridization and protonation state. In the 1H-tautomer, N-1 is a "pyrrole-type" nitrogen, while N-2 is a "pyridine-type" nitrogen. In the 2H-tautomer, this is reversed. This leads to distinct differences in their ¹⁵N chemical shifts.[4]
| Nitrogen | 1H-Tautomer (ppm) | 2H-Tautomer (ppm) |
| N-1 (Pyrrole-type) | ~ -170 to -190 | ~ -80 to -100 |
| N-2 (Pyridine-type) | ~ -80 to -100 | ~ -170 to -190 |
| Table 3: Expected ¹⁵N NMR chemical shift ranges for pyrazolo[3,4-b]pyridine tautomers. |
The significant difference in the chemical shifts of the two nitrogen atoms provides a definitive means of tautomer identification.
Experimental Protocol: NMR Analysis of Pyrazolo[3,4-b]pyridine Tautomers
-
Sample Preparation: Dissolve 5-10 mg of the pyrazolo[3,4-b]pyridine derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. If necessary, perform DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon multiplicities.
-
2D NMR Acquisition (Optional but Recommended):
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded ¹H and ¹³C nuclei to confirm assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range ¹H-¹³C correlations, which are crucial for distinguishing isomers.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations that may help in structure elucidation, particularly for substituted derivatives.
-
-
Data Analysis: Compare the observed chemical shifts and coupling constants with the reference data provided in this guide and in the cited literature to determine the predominant tautomeric form.
Caption: Workflow for NMR-based differentiation of pyrazolo[3,4-b]pyridine tautomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Complementary Technique
UV-Vis spectroscopy probes the electronic transitions within a molecule and can be used to differentiate between the 1H- and 2H-tautomers, as their chromophoric systems differ. The 1H-tautomer, with its more extended π-conjugation, is expected to have a different absorption profile compared to the 2H-tautomer. Generally, the 1H-isomer exhibits a longer wavelength absorption maximum (λ_max) compared to the 2H-isomer.
| Tautomer | Typical λ_max Range (nm) |
| 1H-pyrazolo[3,4-b]pyridine | 280 - 320 |
| 2H-pyrazolo[3,4-b]pyridine | 270 - 300 |
| Table 4: General UV-Vis absorption ranges for pyrazolo[3,4-b]pyridine tautomers. |
It is important to note that the solvent can have a significant impact on the UV-Vis spectrum, so consistency in solvent choice is crucial for comparative studies.
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm) using a double-beam spectrophotometer.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and compare it with known data for 1H- and 2H-isomers.
Infrared (IR) Spectroscopy: Insights from Vibrational Modes
IR spectroscopy provides information about the vibrational modes of a molecule. The key differences between the IR spectra of the 1H- and 2H-tautomers are expected in the N-H stretching and ring breathing regions.
-
N-H Stretching: The N-H stretching vibration typically appears as a broad band in the region of 3100-3400 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding and may differ between the two tautomers.
-
Ring Vibrations: The C=N and C=C stretching vibrations within the heterocyclic rings, typically found in the 1400-1650 cm⁻¹ region, will also be subtly different for the two tautomers due to the different bond orders and electronic distributions.
A detailed analysis of the fingerprint region (below 1500 cm⁻¹) can reveal characteristic patterns for each tautomer, especially when compared with computationally predicted spectra.[5]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a suitable IR-transparent window. For solution-state studies, use a suitable solvent and cell.
-
Spectrum Acquisition: Record the IR spectrum using an FTIR spectrometer.
-
Data Analysis: Identify the key vibrational bands, particularly the N-H stretching and the ring stretching modes, and compare them with reference spectra or computational data.
Conclusion: An Integrated Spectroscopic Approach for Unambiguous Tautomer Assignment
The differentiation of 1H- and 2H-pyrazolo[3,4-b]pyridine tautomers is a critical task in the characterization of these medicinally important compounds. While each spectroscopic technique provides valuable clues, a definitive assignment relies on an integrated approach. ¹H and ¹³C NMR spectroscopy, particularly with the use of 2D techniques like HMBC, often provide the most conclusive evidence. ¹⁵N NMR, when accessible, offers a direct and unambiguous method. UV-Vis and IR spectroscopy serve as valuable complementary techniques, with the former indicating differences in the conjugated π-system and the latter providing insights into vibrational modes. By combining the data from these methods, researchers can confidently determine the predominant tautomeric form of their pyrazolo[3,4-b]pyridine derivatives, a crucial step towards understanding their structure-activity relationships and advancing their development as therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. scispace.com [scispace.com]
- 5. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to In Vitro Potency and In Vivo Efficacy of 2-(1H-Pyrazol-1-yl)pyridin-3-amine Based ALK5 Inhibitors
For researchers, scientists, and drug development professionals, the journey from a potent molecule in a test tube to an effective therapeutic in a living system is fraught with challenges. The correlation, or often the lack thereof, between in vitro potency and in vivo efficacy is a critical hurdle. This guide provides an in-depth comparison of these two essential stages of drug discovery, using a case study of 2-(1H-pyrazol-1-yl)pyridin-3-amine based compounds as inhibitors of the Activin-like Kinase 5 (ALK5), a key player in the TGF-β signaling pathway implicated in dermal scarring.
The Rationale: Targeting TGF-β/ALK5 in Dermal Scarring
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) production.[1][2] While essential for normal wound healing, its dysregulation, particularly the overactivation of the TGF-β1 isoform, is a primary driver of fibrosis and excessive scar formation.[3][4] TGF-β1 exerts its effects by binding to the TGF-β type II receptor, which then recruits and phosphorylates the type I receptor, ALK5. This activation initiates a downstream signaling cascade through SMAD proteins, leading to the transcription of pro-fibrotic genes.[2][5]
Inhibiting the kinase activity of ALK5 presents a promising therapeutic strategy to mitigate dermal scarring.[6] The 2-(1H-pyrazol-1-yl)pyridine scaffold has emerged as a promising starting point for the development of potent and selective ALK5 inhibitors.[6][7] This guide will dissect the evaluation of this chemical series, from initial enzymatic inhibition to functional outcomes in a preclinical model of wound repair.
Visualizing the Target: The TGF-β/ALK5 Signaling Pathway
Caption: The TGF-β/ALK5 signaling cascade and the point of intervention for this compound inhibitors.
Part 1: In Vitro Potency Assessment - The Biochemical Gatekeeper
The initial evaluation of a compound's potential lies in its ability to inhibit the target enzyme in a controlled, cell-free environment. This is where we determine the in vitro potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
Experimental Workflow: In Vitro ALK5 Kinase Assay
Caption: A generalized workflow for determining the in vitro potency of ALK5 inhibitors.
Detailed Protocol: Radiometric [³³P]-ATP ALK5 Kinase Assay
This method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP onto a substrate, providing a highly sensitive and direct measure of kinase activity.
Materials:
-
Recombinant human ALK5 kinase domain
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Substrate: Casein (1 mg/mL)
-
[γ-³³P]-ATP
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter mats
-
Scintillation counter
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 96-well plate. Include a DMSO-only control for 100% enzyme activity and a no-enzyme control for background.
-
Enzyme Preparation: Dilute the ALK5 enzyme to the desired concentration in Kinase Assay Buffer.
-
Reaction Initiation: Prepare a master mix containing the ALK5 enzyme, casein substrate, and Kinase Assay Buffer. Add this mix to the wells containing the test compounds. Pre-incubate for 10 minutes at room temperature to allow for compound binding.
-
ATP Addition: Initiate the kinase reaction by adding [γ-³³P]-ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter mat. The phosphorylated casein will bind to the filter, while the unincorporated [γ-³³P]-ATP will be washed away.
-
Washing: Wash the filter mats multiple times with phosphoric acid to remove non-specific radioactivity.
-
Detection: Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Part 2: In Vivo Efficacy - The Real-World Test
While in vitro potency is a crucial first step, it does not guarantee success in a complex biological system. In vivo studies are essential to assess a compound's efficacy, considering factors like absorption, distribution, metabolism, and excretion (ADME), as well as target engagement in the relevant tissue.
Experimental Workflow: Rat Dermal Wound Healing Model
Caption: Workflow for assessing the in vivo efficacy of anti-fibrotic compounds in a dermal wound healing model.
Detailed Protocol: Rat Full-Thickness Excisional Wound Model
This model is used to evaluate the effect of topically applied compounds on the healing process and subsequent scar formation.[8][9]
Materials:
-
Sprague-Dawley rats
-
Surgical instruments for creating wounds
-
Test compounds formulated for topical application (e.g., in a gel or cream base)
-
Vehicle control formulation
-
Wound dressings
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment.
-
Wounding Procedure: Anesthetize the animals. Shave the dorsal surface and create two full-thickness excisional wounds (e.g., 8 mm diameter) on each side of the midline.
-
Compound Application: Immediately after wounding, apply a defined amount of the test compound formulation or the vehicle control to the wounds.
-
Dressing and Housing: Cover the wounds with a semi-occlusive dressing. House the animals individually to prevent interference with the wounds.
-
Daily Treatment: Re-apply the treatments daily for the duration of the study (e.g., 7-14 days).
-
Endpoint and Tissue Collection: At the end of the study, euthanize the animals and excise the entire wound, including a margin of surrounding unwounded skin.
-
Analysis:
-
Gene Expression: Homogenize a portion of the wound tissue, extract total RNA, and perform qRT-PCR to measure the expression of pro-fibrotic genes such as collagen type I (Col1a1) and α-smooth muscle actin (α-SMA).
-
Histology: Fix the remaining tissue in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) to assess tissue morphology and collagen deposition.
-
Correlating In Vitro Potency with In Vivo Efficacy: A Comparative Analysis
The ultimate goal is to establish a clear link between a compound's ability to inhibit ALK5 in a biochemical assay and its capacity to reduce scarring in a living organism. The following table, based on data for 2-(1H-pyrazol-1-yl)pyridine derivatives, illustrates this comparison.[6][7]
| Compound | R¹ Group (at pyrazole C4) | In Vitro ALK5 IC50 (nM) | In Vivo Effect (Topical Application in Rat Wound Model) | Correlation Analysis |
| 1 (Lead) | -H | 150 | Moderate reduction in fibrotic gene expression | Baseline efficacy established. |
| 2 | -CH₃ | 80 | Significant reduction in fibrotic gene expression | Improved potency translates to better in vivo activity. |
| 3 (PF-03671148) | -CF₃ | 12 | Dose-dependent, robust reduction in fibrotic gene expression | Excellent correlation: High in vitro potency leads to strong in vivo efficacy. |
| 4 | -Cl | 25 | Good reduction in fibrotic gene expression | Strong correlation. |
| 5 | -OCH₃ | 200 | Minimal effect on fibrotic gene expression | Poor correlation, likely due to unfavorable pharmacokinetic properties (e.g., poor skin penetration). |
Expert Insights:
-
Structure-Activity Relationship (SAR): The data reveals a clear SAR. Small, electron-withdrawing groups at the R¹ position of the pyrazole ring, such as trifluoromethyl (-CF₃) in compound 3 , significantly enhance ALK5 inhibitory potency. This increased potency directly correlates with improved in vivo efficacy.
-
The Importance of Physicochemical Properties: Compound 5 , despite having moderate in vitro potency, shows poor in vivo activity. This highlights a critical concept in drug development: a potent molecule is not necessarily an effective drug. Factors such as solubility, permeability, and metabolic stability play a crucial role in determining whether a compound can reach its target in sufficient concentrations to exert a therapeutic effect. The methoxy group in compound 5 may have altered its properties in a way that hinders its ability to penetrate the skin and engage the ALK5 target in the wound bed.
-
From Potency to Efficacy: The strong correlation observed for compounds 2 , 3 , and 4 validates ALK5 as a viable target for anti-scarring therapy and demonstrates the success of this chemical scaffold. The lead compound, PF-03671148 (3) , with its low nanomolar in vitro potency, shows a clear dose-dependent effect in vivo, a hallmark of a promising drug candidate.
Conclusion: A Multi-faceted Approach to Drug Discovery
The development of this compound based ALK5 inhibitors serves as an excellent case study for the critical process of correlating in vitro potency with in vivo efficacy. While a potent IC50 is a necessary starting point, it is not sufficient for predicting clinical success. A deep understanding of the target biology, a robust SAR, and careful consideration of the compound's pharmacokinetic and pharmacodynamic properties are all essential for translating a promising molecule into a viable therapeutic. This guide underscores the necessity of an integrated, multi-faceted approach, combining rigorous biochemical and cellular assays with well-designed in vivo models, to successfully navigate the complex path of drug discovery.
References
- 1. Dynamics of Transforming Growth Factor Beta Signaling in Wound Healing and Scarring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the TGF-β family in wound healing, burns and scarring: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. las.touro.edu [las.touro.edu]
- 4. researchgate.net [researchgate.net]
- 5. The Effects of the Transforming Growth Factor-β1 (TGF-β1) Signaling Pathway on Cell Proliferation and Cell Migration are Mediated by Ubiquitin Specific Protease 4 (USP4) in Hypertrophic Scar Tissue and Primary Fibroblast Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Transforming Growth Factor Beta Signaling in Cutaneous Wound Healing: Lessons Learned from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to Handling 2-(1H-pyrazol-1-yl)pyridin-3-amine: A Framework for Safety and Operational Excellence
As researchers and scientists, our primary commitment is to rigorous, reproducible science. This commitment begins with a foundational pillar: safety. The proper handling of specialized reagents like 2-(1H-pyrazol-1-yl)pyridin-3-amine is not merely a procedural formality but a direct reflection of our scientific integrity. This guide provides a comprehensive operational framework for the safe handling, use, and disposal of this compound, grounded in the principles of risk mitigation and procedural validation.
The structure of this compound, incorporating a pyridine ring, a pyrazole moiety, and an aromatic amine, suggests a hazard profile that warrants careful consideration. While a specific Safety Data Sheet (SDS) may not be readily available for this novel compound, its constituent functional groups provide a solid basis for a robust safety protocol. Aromatic amines, as a class, are known for potential toxicity, and pyridine derivatives can be skin and eye irritants. Therefore, we will proceed with a cautious and systematic approach.
Hazard Assessment and Risk Mitigation
Before any handling, a thorough risk assessment is mandatory. The primary risks associated with this compound are anticipated to be:
-
Dermal Contact: Potential for skin irritation or absorption.
-
Ocular Contact: Risk of serious eye irritation.
-
Inhalation: Possible respiratory tract irritation from aerosolized powder.
-
Ingestion: Assumed to be toxic.
Our mitigation strategy is centered on creating a multi-layered defense, ensuring that engineering controls, personal protective equipment (PPE), and administrative procedures work in concert to minimize exposure.
Table 1: Engineering and Administrative Controls
| Control Type | Recommended Implementation | Rationale |
| Engineering | Certified Chemical Fume Hood: All weighing and solution preparation must be conducted in a fume hood with a tested face velocity of 80-120 ft/min. | Prevents inhalation of fine particulates and contains any potential spills. |
| Administrative | Designated Work Area: Clearly demarcate the area where the compound is handled. Restrict access to authorized personnel only. | Minimizes the risk of cross-contamination and accidental exposure to untrained individuals. |
| Administrative | Standard Operating Procedure (SOP): A written SOP for the handling of this compound must be available to all users. | Ensures procedural consistency and provides a quick reference for safety protocols. |
| Administrative | Safety Data Sheet (SDS) Accessibility: While a specific SDS may be unavailable, have SDSs for analogous compounds (e.g., 3-aminopyridine) accessible. | Provides a reference for the general hazards associated with the compound's structural class. |
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for robust engineering controls but is essential for safeguarding against immediate contact. The selection of PPE must be deliberate and based on the anticipated hazards.
Table 2: Required Personal Protective Equipment
| Body Part | PPE Specification | Standard | Rationale |
| Hands | Nitrile Gloves (double-gloved): Ensure gloves have been tested against similar aromatic amines. Check for tears before and during use. | ASTM F1671 | Provides a barrier against dermal absorption. Double-gloving is a best practice when handling potent or poorly characterized compounds. |
| Eyes | Chemical Splash Goggles: Must provide a complete seal around the eyes. Safety glasses are insufficient. | ANSI Z87.1 | Protects against splashes of solutions and contact with airborne powder. |
| Body | Flame-Resistant Laboratory Coat: Fully buttoned with tight-fitting cuffs. | NFPA 2112 | Protects skin and personal clothing from contamination. |
| Respiratory | N95 Respirator (or higher): Recommended when handling the powder outside of a fume hood (not advised). | NIOSH-approved | Minimizes the inhalation of fine particulates. A full respiratory protection program, including fit-testing, is required for mandatory respirator use. |
Operational Protocol: A Step-by-Step Guide
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
Workflow for Handling this compound
Caption: A sequential workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as specified in Table 2.
-
Have a spill kit readily available, containing absorbent material, and separate waste bags for contaminated materials.
-
-
Weighing:
-
Conduct all weighing operations within the fume hood.
-
Use a tared weigh boat or anti-static weighing paper.
-
Handle the solid compound with a clean, dedicated spatula.
-
Close the container immediately after dispensing the required amount.
-
-
Solubilization:
-
Slowly add the solvent to the solid to avoid generating dust.
-
If the compound is being added to a reaction vessel, do so slowly and in a controlled manner.
-
Keep the vessel covered as much as possible during the process.
-
-
Post-Handling and Decontamination:
-
Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.
-
Carefully remove PPE, starting with the outer gloves, followed by the lab coat, then goggles, and finally the inner gloves. Wash hands thoroughly with soap and water.
-
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Solid Waste: All contaminated solid waste, including weigh paper, gloves, and absorbent materials from a spill, must be collected in a clearly labeled, sealed waste container designated for hazardous chemical waste.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Consult Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work. This framework is designed to be a living document, adaptable to new information as it becomes available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
